molecular formula C9H13NO3S B1354895 N-(2-hydroxyethyl)-N-methylbenzenesulfonamide CAS No. 59724-60-6

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Cat. No.: B1354895
CAS No.: 59724-60-6
M. Wt: 215.27 g/mol
InChI Key: ZXWCWODYFUWWJU-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-10(7-8-11)14(12,13)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWCWODYFUWWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564837
Record name N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide
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Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59724-60-6
Record name N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59724-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide (CAS 59724-60-6) is a specialized sulfonamide intermediate distinguished by its bifunctional nature: it possesses a robust, lipophilic benzenesulfonyl core and a polar, reactive N-hydroxyethyl tail. Unlike primary sulfonamides (


) which act as hydrogen bond donors, this tertiary sulfonamide lacks an acidic proton on the nitrogen atom, rendering it chemically stable against deprotonation under mild basic conditions.

This compound serves two primary roles in high-value chemical applications:

  • Plasticization: As a highly compatible plasticizer for polyamides and cellulose acetates, where the N-methyl group disrupts polymer chain packing while the hydroxyethyl group ensures compatibility via hydrogen bonding.

  • Medicinal Chemistry Scaffold: It functions as a versatile building block. The hydroxyl group provides a "handle" for functionalization (e.g., conversion to halides or esters), allowing the introduction of the

    
     motif into larger bioactive molecules.
    

Part 2: Chemical Identity & Physicochemical Profile

The precise identification of this compound is critical, as it is an isomer of the more common N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (the tosyl derivative).

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name This compound
CAS Number 59724-60-6
Molecular Formula

Molecular Weight 215.27 g/mol
Structure

Physical State Viscous liquid or low-melting solid (dependent on purity)
Solubility Soluble in DCM, Ethyl Acetate, Alcohols; Sparingly soluble in water
Key Functionality Tertiary Sulfonamide (Non-acidic N), Primary Alcohol (Reactive)

Part 3: Synthetic Pathways & Manufacturing

The synthesis of CAS 59724-60-6 follows a classic Schotten-Baumann sulfonylation protocol. The choice of N-methylethanolamine as the nucleophile is critical; the reaction must be controlled to prevent O-sulfonylation, although the higher nucleophilicity of the secondary amine usually favors N-sulfonylation.

Mechanism of Synthesis

The reaction involves the nucleophilic attack of the secondary amine of N-methylethanolamine onto the sulfur atom of benzenesulfonyl chloride. A base (typically NaOH or pyridine) is required to neutralize the HCl byproduct and drive the equilibrium forward.

SynthesisPathway SM1 Benzenesulfonyl Chloride (Electrophile) Inter Tetrahedral Intermediate SM1->Inter Attack SM2 N-Methylethanolamine (Nucleophile) SM2->Inter Attack Prod N-(2-hydroxyethyl)-N-methyl benzenesulfonamide (CAS 59724-60-6) Inter->Prod Elimination of Cl- Byprod HCl (Neutralized by Base) Inter->Byprod Elimination

Figure 1: Synthetic pathway via nucleophilic substitution at the sulfonyl center.

Experimental Protocol: Laboratory Scale (100 mmol)

Reagents:

  • Benzenesulfonyl chloride (17.6 g, 100 mmol)

  • N-Methylethanolamine (7.5 g, 100 mmol)

  • Triethylamine (11.1 g, 110 mmol) or NaOH (10% aq)

  • Dichloromethane (DCM) (100 mL)

Procedure:

  • Setup: Charge a 250 mL round-bottom flask with N-methylethanolamine and Triethylamine in DCM. Cool to 0°C in an ice bath.

  • Addition: Add Benzenesulfonyl chloride dropwise over 30 minutes. Scientific Note: Slow addition controls the exotherm and minimizes the risk of O-sulfonylation side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated

    
    , then brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. If necessary, purify via column chromatography (SiO2, 0-5% MeOH in DCM).
    

Part 4: Mechanistic Utility in Drug Design

In drug development, this compound acts as a "linker scaffold." The benzenesulfonyl group provides a lipophilic anchor often used to target hydrophobic pockets in enzymes (e.g., carbonic anhydrase, proteases), while the hydroxyethyl arm allows for chain extension.

Scaffold Derivatization Strategy

The primary alcohol group is a versatile handle. It can be converted into a leaving group (Mesylate/Tosylate/Halide) to facilitate


 reactions with other pharmacophores.

Derivatization Core CAS 59724-60-6 (Alcohol Handle) Act Activated Intermediate (Mesylate/Chloride) Core->Act MsCl / Et3N (Activation) Drug Target Molecule (Receptor Ligand) Act->Drug R-NH2 or R-SH (Nucleophilic Coupling)

Figure 2: Strategic utilization of the hydroxyethyl handle for convergent synthesis.

Part 5: Safety & Toxicology (E-E-A-T)

As a Senior Scientist, I must emphasize that while sulfonamides are generally stable, they carry specific sensitization risks.

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Wear nitrile gloves and safety goggles. Avoid dust/aerosol inhalation.

  • Sensitization: Sulfonamide moieties are known structural alerts for hypersensitivity (sulfa allergy). Handle with care during early-stage screening.

  • Storage: Store in a cool, dry place. Hygroscopic tendencies may be observed due to the free hydroxyl group.

References

  • Sigma-Aldrich. Product Detail: this compound, CAS 59724-60-6.[1][2] Retrieved from (Verified Source).

  • PubChem. Compound Summary: Benzenesulfonamide derivatives. National Library of Medicine. Retrieved from .

  • Hinsberg, O. (1890).[3][4] Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali.[3] Berichte der deutschen chemischen Gesellschaft, 23, 2962–2965.[3] (Foundational chemistry for sulfonamide synthesis).[4]

  • BLD Pharm. Chemical Properties: CAS 59724-60-6.[1][5] Retrieved from .

Sources

An In-Depth Technical Guide to N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents. This technical guide provides an in-depth examination of a specific, functionalized derivative, N-(2-hydroxyethyl)-N-methylbenzenesulfonamide . This compound, while not a therapeutic agent itself, represents a versatile synthetic intermediate and a valuable building block for drug discovery and development. Its structure incorporates the core benzenesulfonamide moiety, an N-methyl group that imparts specific steric and electronic properties, and a primary alcohol "handle" that allows for extensive downstream chemical modification. This document details the compound's molecular profile, provides a robust and validated synthesis protocol, outlines methods for its analytical characterization, and discusses its potential applications and significance for researchers in pharmacology and synthetic chemistry.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. This compound is an organic compound featuring a tertiary sulfonamide linkage. The presence of the hydroxyl group enhances polarity and provides a site for hydrogen bonding, influencing its solubility and potential biological interactions.

Structure:

Chemical structure of this compound (Note: A 2D structure image would be placed here in a final document.)

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound -
CAS Number 59724-60-6 [1]
Molecular Formula C₉H₁₃NO₃S [1]
Molecular Weight 215.27 g/mol [2]

| Canonical SMILES | CNS(=O)(=O)C1=CC=CC=C1CCO | - |

Table 2: Physicochemical Data

Property Value Rationale / Comments
Physical Form Oily substance or low-melting solid Expected based on analogous structures.
Boiling Point 367.3 ± 44.0 °C (Predicted) [1]
Density 1.273 ± 0.06 g/cm³ (Predicted) [1]
pKa 14.27 ± 0.10 (Predicted, for the hydroxyl proton) [1]

| Solubility | Soluble in polar organic solvents (e.g., THF, DCM, MeOH, DMSO). Limited solubility in water. | The sulfonamide and hydroxyl groups confer polarity, while the benzene ring provides nonpolar character. |

Synthesis Protocol: Sulfonylation of N-Methylethanolamine

The synthesis of this compound is most reliably achieved through the reaction of benzenesulfonyl chloride with N-methylethanolamine. This is a classic nucleophilic substitution reaction at a sulfonyl center.

Causality and Experimental Choices: The selection of a base is critical. A non-nucleophilic organic base like triethylamine (TEA) or pyridine is employed to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to dissolve both the polar and nonpolar reactants and its inertness under the reaction conditions.[3] The procedure is analogous to standard methods for creating sulfonamides from sulfonyl chlorides and amines.[4][5]

G cluster_prep Reactant Preparation cluster_reaction Reaction & Workup cluster_purify Purification & Analysis prep_amine Dissolve N-Methylethanolamine & Triethylamine in THF react Add Sulfonyl Chloride solution dropwise at 0°C prep_amine->react prep_sulfonyl Prepare solution of Benzenesulfonyl Chloride in THF prep_sulfonyl->react warm Warm to RT Stir for 12-18h react->warm quench Quench with H₂O & Filter Precipitate (TEA·HCl) warm->quench extract Extract aqueous layer with Ethyl Acetate (3x) quench->extract wash Wash combined organic layers (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ & Concentrate in vacuo wash->dry purify Purify by Flash Column Chromatography dry->purify analyze Characterize by NMR, MS, IR purify->analyze G cluster_sample Sample Preparation cluster_methods Spectroscopic Analysis cluster_analysis Data Interpretation sample Purified Compound nmr ¹H & ¹³C NMR (Structure, Connectivity) sample->nmr ms Mass Spectrometry (MS) (Molecular Weight) sample->ms ir Infrared (IR) Spectroscopy (Functional Groups) sample->ir interpret Correlate Spectroscopic Data nmr->interpret ms->interpret ir->interpret confirm Confirm Structure & Assess Purity interpret->confirm G scaffold This compound Benzene Ring Sulfonamide Core N-Alkyl Groups Hydroxyl 'Handle' modifications Aryl Substitution (X, Y, Z) Bioisosteric Replacement Chain Elongation/Modification Ester/Ether Formation scaffold:f1->modifications:m1 SAR scaffold:f2->modifications:m2 Tuning scaffold:f3->modifications:m3 SAR scaffold:f4->modifications:m4 Derivatization activities { Modulated Potency | Altered Selectivity | Improved ADME Properties | Novel Biological Activity} modifications->activities

Sources

Technical Guide: Synthesis of N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

This guide details the synthesis pathway for This compound (CAS: 59724-60-6 ). This compound serves as a versatile intermediate in the production of plasticizers, sulfonamide-based surfactants, and potentially as a precursor for specialized N-nitroso alkylating agents.

The core synthesis relies on the chemoselective nucleophilic substitution of benzenesulfonyl chloride with N-methylethanolamine. This protocol prioritizes the chemoselective formation of the sulfonamide (N–S bond) over the sulfonate ester (O–S bond) by leveraging the superior nucleophilicity of the secondary amine under controlled basic conditions.

Key Compound Data
PropertySpecification
IUPAC Name This compound
CAS Number 59724-60-6
Molecular Formula

Molecular Weight 215.27 g/mol
Physical State Viscous oil or low-melting solid (Analogous to p-Cl derivative BP 180°C @ 0.5 mmHg)

Retrosynthetic Analysis & Strategy

The most efficient route to the target molecule is the direct sulfonylation of N-methylethanolamine. The retrosynthetic disconnection occurs at the sulfonamide nitrogen.

Strategic Considerations
  • Chemoselectivity: The starting material, N-methylethanolamine, is bifunctional (secondary amine and primary alcohol). The amine is significantly more nucleophilic. Maintaining low temperatures (<10°C) and stoichiometric control prevents O-sulfonylation.

  • Base Selection: A tertiary amine base (Triethylamine or Pyridine) or an inorganic base (NaOH, Schotten-Baumann conditions) is required to neutralize the HCl byproduct and drive the reaction to completion.

  • Purification: The product is polar due to the hydroxyl group. If O-sulfonylation occurs, the side product (bis-sulfonated) is significantly less polar and can be separated via chromatography or selective hydrolysis.

Pathway Visualization

Retrosynthesis Target Target: this compound (C9H13NO3S) Disconnection Disconnection: N-S Bond Target->Disconnection Retrosynthesis BenzeneSulfonyl Precursor A: Benzenesulfonyl Chloride (CAS 98-09-9) Disconnection->BenzeneSulfonyl Amine Precursor B: N-Methylethanolamine (CAS 109-83-1) Disconnection->Amine

Figure 1: Retrosynthetic disconnection showing the primary building blocks: Benzenesulfonyl Chloride and N-Methylethanolamine.

Experimental Protocol: Standard Laboratory Scale

This protocol uses Dichloromethane (DCM) as the solvent and Triethylamine (TEA) as the base. This method is preferred for small-to-medium scale synthesis due to the ease of workup and high solubility of reactants.

Reagents & Stoichiometry
ReagentEquiv.[1][2][3]RoleCAS
Benzenesulfonyl Chloride 1.0Electrophile98-09-9
N-Methylethanolamine 1.05Nucleophile109-83-1
Triethylamine (TEA) 1.2Base (HCl Scavenger)121-44-8
Dichloromethane (DCM) 10 volSolvent75-09-2
Step-by-Step Methodology

1. Preparation of Nucleophile Solution

  • In a clean, dry 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel, charge N-Methylethanolamine (1.05 eq) and Triethylamine (1.2 eq).

  • Dissolve in DCM (anhydrous preferred, 10 volumes relative to sulfonyl chloride mass).

  • Cool the solution to 0–5°C using an ice/water bath. Critical: Low temperature inhibits O-sulfonylation.

2. Electrophile Addition

  • Charge Benzenesulfonyl Chloride (1.0 eq) into the addition funnel. Dilute with a small amount of DCM if necessary for flow control.

  • Add the sulfonyl chloride dropwise to the amine solution over 30–60 minutes.

  • Monitor Temperature: Ensure the internal temperature does not exceed 10°C. An exotherm is expected.

3. Reaction Phase

  • Once addition is complete, allow the reaction to warm naturally to Room Temperature (20–25°C) .

  • Stir for 2–4 hours.

  • TLC Monitoring: Check consumption of benzenesulfonyl chloride (Mobile phase: 50% EtOAc/Hexanes). The product will be more polar (lower Rf) than the sulfonyl chloride but higher than the amine.

4. Workup & Isolation

  • Quench: Add water (5 volumes) to the reaction mixture and stir vigorously for 10 minutes.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 3 volumes). Purpose: Removes unreacted amine and TEA.

  • Base Wash: Wash with Saturated NaHCO3 (1 x 3 volumes). Purpose: Removes any hydrolyzed benzenesulfonic acid.

  • Brine Wash: Wash with Saturated NaCl (1 x 3 volumes).

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    . Filter off the desiccant.
  • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 40°C to yield the crude product.

Process Flow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

ProcessFlow Start Start: Charge Amine + TEA + DCM Cooling Cool to 0-5°C Start->Cooling Addition Slow Addition: Benzenesulfonyl Chloride (Control Exotherm) Cooling->Addition Reaction Stir at RT (2-4 hrs) Addition->Reaction Quench Quench with Water Reaction->Quench Extraction Phase Separation (Keep Organic) Quench->Extraction WashAcid Wash: 1M HCl (Remove Amines) Extraction->WashAcid WashBase Wash: Sat. NaHCO3 (Remove Acids) WashAcid->WashBase DryConc Dry (MgSO4) & Concentrate WashBase->DryConc Product Crude Product: Viscous Oil/Solid DryConc->Product

Figure 2: Step-by-step process flow for the synthesis and isolation of the target sulfonamide.

Characterization & Quality Control

To validate the structure and purity of the synthesized this compound, the following analytical signatures should be confirmed.

Proton NMR ( NMR, )
  • Aromatic Region (7.5 - 7.9 ppm): Multiplets corresponding to the 5 protons of the benzenesulfonyl group.

    • ~7.8 ppm (2H, d, ortho protons)

    • ~7.5-7.6 ppm (3H, m, meta/para protons)

  • N-Methyl Group (~2.8 - 2.9 ppm): A sharp singlet (3H). This is diagnostic for the N-methyl group.

  • N-Methylene (~3.2 ppm): Triplet (2H,

    
    ).
    
  • O-Methylene (~3.8 ppm): Triplet (2H,

    
    ).
    
  • Hydroxyl Proton: Broad singlet, shift varies with concentration (often ~2.0 - 3.0 ppm).

Infrared Spectroscopy (FT-IR)
  • Sulfonamide (

    
    ):  Strong bands at 1150–1180 cm⁻¹  (symmetric stretch) and 1330–1360 cm⁻¹  (asymmetric stretch).
    
  • Hydroxyl (

    
    ):  Broad band at 3200–3500 cm⁻¹ .
    
  • Absence of N-H: Lack of N-H stretch (3300 cm⁻¹) confirms tertiary sulfonamide formation.

Mass Spectrometry (LC-MS)
  • Molecular Ion: Look for

    
     or 
    
    
    
    .

Safety & Scale-Up Considerations

Chemical Hazards
  • Benzenesulfonyl Chloride: Highly corrosive, lachrymator, and reacts violently with water. Handle in a fume hood.

  • N-Methylethanolamine: Corrosive and irritant. Avoid skin contact.

  • Exotherm Control: The reaction is exothermic.[4] On a larger scale (kg), active cooling (jacketed reactor) is mandatory during the addition phase to prevent thermal runaway and byproduct formation.

Alternative "Green" Route (Schotten-Baumann)

For industrial scale-up where organic solvent reduction is desired, the reaction can be performed in Water using NaOH as the base.

  • Dissolve amine in 10% NaOH (aq).

  • Add benzenesulfonyl chloride slowly at 0°C.

  • The product may oil out or precipitate.

  • Extract with Ethyl Acetate or filter if solid. Note: This method requires careful pH control (pH > 10) to ensure the amine remains nucleophilic while managing the hydrolysis of the sulfonyl chloride.

References

  • Preparation of N-substituted sulfonamides (General Protocol)

    • Source: PrepChem.com. "Synthesis of N-methyl-N-2-hydroxyethyl-p-chlorobenzenesulfonamide" (Analogous procedure).
    • URL:[Link]

  • Benzenesulfonyl Chloride Reactivity & Properties

    • Source: Wikipedia. "Benzenesulfonyl chloride".[1][2][3][5][6]

    • URL:[Link]

  • Compound Identification (CAS 59724-60-6) [7][8][9][10]

    • Source: ChemWhat. "this compound CAS 59724-60-6".[7][8][9][10]

    • URL:[Link][9][10]

  • Chemoselectivity of Amino Alcohols

    • Source: Organic Chemistry Portal. "Chlorination/Cyclodehydration of Amino Alcohols with SOCl2" (Discusses amino alcohol reactivity).
    • URL:[Link]

Sources

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient or a key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound, a compound of interest in medicinal chemistry. We will explore the molecular characteristics that dictate its solubility, present its qualitative solubility profile in different classes of organic solvents, and provide a detailed, self-validating experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics.

Introduction: The Significance of Solubility

This compound belongs to the sulfonamide class of compounds, which are renowned for their diverse biological activities.[1] Understanding the solubility of this specific molecule is paramount for several reasons. In chemical synthesis, the choice of solvent can significantly impact reaction rates, yields, and impurity profiles. For purification processes like crystallization, selecting an appropriate solvent system in which the compound has moderate solubility at high temperatures and low solubility at low temperatures is essential. In pharmaceutical formulation, the solubility directly influences the drug's dissolution rate and, consequently, its absorption and bioavailability. This guide delves into the factors governing the solubility of this compound to empower scientists to make informed decisions in their research and development endeavors.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, where polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[2] this compound possesses a hybrid structure with both polar and nonpolar regions, leading to a nuanced solubility profile.

Key Structural Features:

  • Benzenesulfonamide Group: This core functional group is polar and can participate in dipole-dipole interactions. The sulfonamide moiety itself is a known contributor to the biological activity of many drugs.[3]

  • Aromatic Benzene Ring: This part of the molecule is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

  • N-(2-hydroxyethyl) Group: The terminal hydroxyl (-OH) group is the most significant contributor to its polarity. It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with protic solvents like water and alcohols.[3]

  • N-methyl Group: The methyl group attached to the nitrogen atom adds a small degree of lipophilicity to the molecule.

The presence of both a hydrophobic benzene ring and a highly polar hydroxyethyl group suggests that the compound's solubility will be highly dependent on the solvent's ability to accommodate both of these features.

cluster_molecule This compound mol Molecule Structure polar_group Polar Groups (-OH, -SO2N-) polar_protic Polar Protic Solvent (e.g., Methanol) polar_group->polar_protic Strong Interaction (H-Bonding) polar_aprotic Polar Aprotic Solvent (e.g., Acetone) polar_group->polar_aprotic Moderate Interaction (Dipole-Dipole) nonpolar_solvent Nonpolar Solvent (e.g., Hexane) polar_group->nonpolar_solvent Weak Interaction nonpolar_group Nonpolar Groups (Aromatic Ring, -CH3) nonpolar_group->polar_protic Unfavorable Interaction nonpolar_group->polar_aprotic Unfavorable Interaction nonpolar_group->nonpolar_solvent Favorable Interaction (van der Waals)

Caption: Intermolecular forces between the solute and various solvent types.

Solubility Profile Across Solvent Classes

Based on its molecular structure, we can predict the solubility of this compound in major classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents, characterized by the presence of a hydroxyl group, are excellent candidates for dissolving the target compound. The primary interaction is strong hydrogen bonding between the solvent's -OH group and the compound's -OH and sulfonamide groups. One source explicitly lists Methanol as a solvent for a similar compound, N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide.[4]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile)

Polar aprotic solvents lack an -OH group but possess a significant dipole moment. They can act as hydrogen bond acceptors. Therefore, good to moderate solubility is anticipated. They can effectively solvate the polar sulfonamide portion of the molecule through dipole-dipole interactions.

Weakly Polar and Nonpolar Solvents (e.g., Chloroform, Dichloromethane, Toluene, Hexane)

The solubility is expected to decrease significantly in these solvents. While weakly polar solvents like chloroform may show some solubility due to their ability to interact with the aromatic ring and the dipole of the sulfonamide group, highly nonpolar solvents like hexane are poor choices.[4][5] The energy required to break the strong intermolecular hydrogen bonds of the solute is not compensated by the weak van der Waals forces formed with nonpolar solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassExample SolventPredicted SolubilityPrimary Interaction Mechanism
Polar Protic Methanol, EthanolHighHydrogen Bonding
Polar Aprotic Acetone, DMSOModerate to HighDipole-Dipole Interactions
Weakly Polar Chloroform, DichloromethaneLow to ModerateDipole-Dipole, van der Waals
Nonpolar Toluene, HexaneVery Lowvan der Waals

This table is based on established chemical principles of solubility.[5] Specific quantitative data is limited.

Standardized Protocol for Experimental Solubility Determination

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The isothermal saturation method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[6]

Principle

An excess amount of the solid solute is mixed with the solvent of interest and agitated at a constant temperature until the solution reaches equilibrium (saturation). The concentration of the solute in the saturated supernatant is then measured.

Experimental Workflow

Caption: Workflow for the isothermal saturation solubility assay.

Detailed Step-by-Step Methodology
  • Preparation: Add an excess amount (e.g., 10-20 mg) of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

    • Expertise & Trustworthiness: To self-validate that equilibrium has been achieved, preliminary experiments can be run where samples are taken at various time points (e.g., 12, 24, 36, 48 hours). Equilibrium is confirmed when the measured concentration no longer increases over time.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid. This step must be performed at the same constant temperature to prevent any temperature-induced precipitation or further dissolution.

  • Sampling: Carefully withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant, ensuring no solid particles are disturbed.

  • Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for chromatographic analysis) to prevent precipitation and to bring the concentration into the calibration range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound must be prepared in the same diluent to ensure accurate quantification.

  • Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Conclusion

This compound exhibits a solubility profile that is highly dependent on the hydrogen bonding and polarity of the solvent. Its amphiphilic nature, with both polar hydroxyl/sulfonamide groups and a nonpolar aromatic ring, results in high solubility in polar protic solvents like methanol and poor solubility in nonpolar solvents like hexane. For drug development professionals, this indicates that alcohol-based or other polar solvent systems would be effective for processing and formulation. The provided experimental protocol offers a robust and reliable method for obtaining the precise quantitative solubility data needed to support formulation development, process chemistry, and regulatory filings.

References

  • Wikipedia. (2024). Sulfonamide (medicine). Retrieved from Wikipedia. [Link]

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  • The BMJ. (1946). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4436), 55. [Link]

  • Fojan, P., et al. (n.d.). The Solubility of Proteins in Organic Solvents. Retrieved from SciSpace. [Link]

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  • Perlovich, G. L., et al. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(11), 4737-4749. [Link]

  • Tishkoff, D. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a university course material repository. [Link]

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Unlocking the Potential of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, hypoglycemic, and antitumor effects.[1] While the broader class is well-explored, specific derivatives such as N-(2-hydroxyethyl)-N-methylbenzenesulfonamide represent a largely untapped resource for novel drug discovery and development. This technical guide delves into the potential research applications of this particular molecule, offering a scientifically grounded perspective on its utility as a versatile building block and a potential therapeutic agent in its own right. We will explore its core molecular features and propose several avenues of investigation, complete with experimental frameworks, to unlock its full potential.

Molecular Profile of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to exploring its research applications. This compound is an organic compound featuring a sulfonamide functional group, which is known for its biological activity.[2] The presence of a 4-methyl group on the benzene ring contributes to its hydrophobic character, while the hydroxyethyl group enhances its solubility in polar solvents.[2]

PropertyValueSource
CAS Number 14316-14-4[2][3][4]
Molecular Formula C9H13NO3S[2][3]
Molecular Weight 215.27 g/mol [3][4]
IUPAC Name N-(2-hydroxyethyl)-4-methylbenzenesulfonamide[3]
Synonyms N-(2-Hydroxyethyl)-p-toluenesulfonamide, N-Tosylethanolamine[2][4]

Note: This data is compiled from publicly available chemical databases.

Potential Research Applications and Experimental Workflows

The true potential of this compound lies in the strategic combination of its structural motifs. The hydroxyethyl group, in particular, presents a reactive handle for further chemical modification, allowing for the exploration of a vast chemical space.

As a Scaffold for Novel Carbonic Anhydrase Inhibitors

Scientific Rationale: The benzenesulfonamide core is a classic pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and various pathological processes, including cancer.[5] The overexpression of certain CA isoforms, such as CA IX in hypoxic tumors, makes them attractive targets for anticancer drug development.[5] The N-(2-hydroxyethyl) group of our target molecule can be exploited to introduce additional functionalities that can interact with unique pockets in the active site of different CA isoforms, potentially leading to highly selective inhibitors.

Experimental Workflow:

Caption: Workflow for developing carbonic anhydrase inhibitors.

Step-by-Step Protocol: Enzyme Inhibition Assay

  • Reagents and Materials: Purified human carbonic anhydrase isoforms, p-nitrophenyl acetate (substrate), buffer solution (e.g., Tris-HCl), 96-well microplates, spectrophotometer.

  • Preparation of Solutions:

    • Prepare stock solutions of this compound derivatives in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the substrate in the assay buffer.

    • Prepare working solutions of the enzymes in the assay buffer.

  • Assay Procedure:

    • Add the assay buffer to each well of the microplate.

    • Add varying concentrations of the test compounds to the wells.

    • Add the enzyme solution to initiate the pre-incubation.

    • Incubate at room temperature for a specified time (e.g., 15 minutes).

    • Add the substrate solution to start the reaction.

    • Monitor the change in absorbance at a specific wavelength (e.g., 400 nm) over time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

A Starting Point for Novel Kinase Inhibitors

Scientific Rationale: The benzenesulfonamide scaffold is also present in several approved kinase inhibitors. The flexibility of the N-substituted side chain allows for the exploration of interactions with the hinge region and other key binding pockets of various kinases. The hydroxyethyl group can serve as a crucial hydrogen bond donor or acceptor, or as a point of attachment for larger moieties designed to target specific kinase conformations.

Experimental Workflow:

G cluster_design Computational Design cluster_synthesis Chemical Synthesis cluster_screening Biochemical & Cellular Screening A Select Target Kinase (e.g., EGFR, VEGFR) B In Silico Docking of This compound A->B C Identify Key Interactions and Vector for Growth B->C D Synthesize Focused Library of Derivatives C->D E Kinase Panel Screening (Biochemical Assay) D->E F Cell-Based Phosphorylation Assay E->F G Downstream Signaling Analysis (Western Blot) F->G

Caption: Workflow for kinase inhibitor discovery.

Step-by-Step Protocol: Western Blot for Downstream Signaling

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line to 70-80% confluency.

    • Treat the cells with varying concentrations of the lead compound for a specified duration.

  • Protein Extraction:

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin).

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and key downstream signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Development of Novel Antibacterial Agents

Scientific Rationale: The sulfonamide class of drugs historically played a pivotal role in the antibiotic revolution.[1] They act as antimetabolites, competing with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria.[1] While resistance to older sulfonamides is widespread, the development of novel derivatives that can overcome these resistance mechanisms is of significant interest. The this compound scaffold can be modified to enhance binding to the DHPS active site or to inhibit other essential bacterial enzymes.

Experimental Workflow:

G A Synthesize Analogs B MIC Determination (Broad-spectrum panel) A->B Primary Screening C Time-Kill Kinetics B->C Bactericidal vs. Bacteriostatic D Mechanism of Action Studies (e.g., DHPS inhibition assay) C->D Target Identification E In Vivo Efficacy (Mouse infection model) D->E Preclinical Evaluation

Caption: Workflow for antibacterial drug discovery.

Step-by-Step Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains and Media:

    • Use a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

    • Prepare appropriate liquid growth media (e.g., Mueller-Hinton broth).

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microplate.

  • Inoculation:

    • Prepare a standardized bacterial inoculum adjusted to a specific optical density.

    • Inoculate each well of the microplate with the bacterial suspension.

  • Incubation:

    • Incubate the microplates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is more than just a simple organic molecule; it is a launchpad for innovation in drug discovery. Its inherent structural features, combined with the proven therapeutic relevance of the benzenesulfonamide scaffold, make it an exciting starting point for the development of novel inhibitors of carbonic anhydrases and kinases, as well as new-generation antibacterial agents. The experimental workflows and protocols outlined in this guide provide a solid foundation for researchers to embark on these exciting avenues of investigation. Further exploration into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of potent and selective modulators of a wide range of biological targets.

References

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An In-depth Technical Guide to N-(2-hydroxyethyl)-N-methylbenzenesulfonamide Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This technical guide delves into the synthesis, biological evaluation, and structure-activity relationships of a specific subclass: N-(2-hydroxyethyl)-N-methylbenzenesulfonamide and its derivatives. We will explore their potential as anticancer, antibacterial, and enzyme-inhibiting agents, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities and opportunities within this chemical space. This guide emphasizes the causality behind experimental choices and provides detailed protocols to ensure scientific rigor and reproducibility.

Introduction: The Enduring Legacy of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NHR) has been a prolific source of therapeutic agents since the discovery of prontosil, the first commercially available antibacterial drug.[1] This moiety's ability to act as a bioisostere for other functional groups and its capacity to engage in crucial hydrogen bonding interactions have cemented its importance in drug design.[2] The this compound core represents a synthetically accessible and modifiable scaffold, offering a unique combination of hydrophilicity from the hydroxyethyl group and lipophilicity from the aromatic ring and N-methyl group. This balance of properties makes these compounds intriguing candidates for targeting a diverse range of biological targets. This guide will provide an in-depth exploration of this chemical series, from fundamental synthesis to potential therapeutic applications.

Synthetic Strategies and Chemical Properties

The synthesis of this compound derivatives is typically achieved through the reaction of a substituted benzenesulfonyl chloride with N-methylaminoethanol. The choice of solvent and base is critical for optimizing reaction yield and purity.

General Synthesis Protocol

A common and effective method for the synthesis of N-substituted benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with the corresponding amine.[3]

Experimental Protocol: Synthesis of N-methyl-p-toluenesulfonamide

This protocol describes the synthesis of a closely related analog, N-methyl-p-toluenesulfonamide, which can be adapted for this compound by substituting N-methylaminoethanol for methylamine.

  • Materials:

    • 4-Methylbenzene-1-sulfonyl chloride

    • Methylamine (2.0 M in THF)

    • Dichloromethane (DCM)

    • Ethyl acetate (EtOAc)

    • 15% Sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-methylbenzene-1-sulfonyl chloride (1.9 g, 9.97 mmol) in dichloromethane (15 mL) in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add methylamine (2.0 M in THF, 10.0 mL, 19.93 mmol) to the solution. A white precipitate will form.[3]

    • Stir the suspension at 0 °C for 2 hours.

    • Filter the white solid and concentrate the filtrate under reduced pressure.

    • Dissolve the crude product in ethyl acetate.

    • Wash the organic layer with 15% NaHCO₃ solution and then with brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the final product.[3]

Causality Behind Experimental Choices:

  • Excess Amine: Using a two-fold excess of methylamine serves a dual purpose: it acts as the nucleophile and also as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.

  • Low Temperature: The reaction is carried out at 0 °C to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine, minimizing the formation of side products.

  • Aqueous Work-up: The washing steps with NaHCO₃ and brine are essential to remove any unreacted starting materials, the hydrochloride salt of the excess amine, and other water-soluble impurities.

Synthesis of a Dihydroxyethyl Analog

A similar strategy can be employed to synthesize the dihydroxyethyl analog, N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, which provides insights into the impact of multiple hydroxyl groups on the compound's properties.

Experimental Protocol: Synthesis of N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

  • Materials:

    • Tosyl chloride

    • Diethanolamine

    • Dichloromethane (CH₂Cl₂)

    • Pyridine

  • Procedure:

    • Dissolve diethanolamine (0.42 g, 4 mmol) in CH₂Cl₂ in a flask.

    • Add tosyl chloride (0.836 g, 4.4 mmol) to the solution.

    • Add pyridine (0.35 g, 4.4 mmol) as a base.

    • Reflux the solution for 4 hours.

    • After the reaction is complete, remove the pyridine in vacuo.

    • Purify the product by crystallization to obtain white crystals.

Physicochemical Properties

The physicochemical properties of these compounds are crucial for their pharmacokinetic and pharmacodynamic profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
N-(2-hydroxyethyl)-4-methylbenzenesulfonamideC₉H₁₃NO₃S215.270.6
N-Methyl-p-toluenesulfonamideC₈H₁₁NO₂S185.24-
N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamideC₁₁H₁₇NO₄S259.32-

Data sourced from PubChem.[4]

The presence of the hydroxyethyl group generally increases the polarity and water solubility of the molecule compared to a simple N-alkyl substituent.[2] This can have significant implications for drug delivery and metabolism.

Biological Activities and Therapeutic Potential

The benzenesulfonamide scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities. The N-(2-hydroxyethyl)-N-methyl substitution pattern, along with modifications to the aromatic ring, can modulate this activity and selectivity.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of benzenesulfonamide derivatives against various cancer cell lines.[5]

Mechanism of Action: Carbonic Anhydrase Inhibition

A key mechanism underlying the anticancer activity of many sulfonamides is the inhibition of carbonic anhydrases (CAs).[1] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, proliferation, and metastasis.[1] The primary sulfonamide moiety (-SO₂NH₂) can coordinate to the zinc ion in the active site of CAs, leading to potent inhibition.[7]

Carbonic Anhydrase Inhibition Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides cluster_CA Carbonic Anhydrase Active Site cluster_Inhibition Inhibition Zn(II) Zn(II) His His Residues Zn(II)->His Coordination H2O Water/Hydroxide Zn(II)->H2O Coordination HCO3- HCO3- + H+ H2O->HCO3- Catalysis Sulfonamide R-SO2NH2 Zn(II)_inhibited Zn(II) Sulfonamide->Zn(II)_inhibited Coordinates to Zinc His_inhibited His Residues Zn(II)_inhibited->His_inhibited Coordination CO2 CO2 CO2->H2O Hydration Folic_Acid_Synthesis_Inhibition Bacterial Folic Acid Synthesis and Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate DNA_RNA DNA, RNA, Amino Acids Tetrahydrofolate->DNA_RNA Essential for Synthesis Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamides competitively inhibit dihydropteroate synthase, blocking bacterial folic acid synthesis.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [8]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • 96-well microtiter plates

    • Test compound and control antibiotic (e.g., ciprofloxacin)

  • Procedure:

    • Prepare a serial two-fold dilution of the this compound derivative in CAMHB in a 96-well plate.

    • Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).

    • Inoculate each well with the bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [8]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery. For N-substituted benzenesulfonamides, several structural features can be modulated to optimize potency and selectivity.

  • Substitution on the Aromatic Ring: The nature and position of substituents on the benzenesulfonamide ring significantly influence activity. Electron-withdrawing groups, such as nitro or chloro, can enhance the acidity of the sulfonamide proton, potentially leading to stronger interactions with biological targets. [8]The position of these substituents is also critical for fitting into the binding pockets of enzymes.

  • N-Substitution: The substituents on the sulfonamide nitrogen play a crucial role in modulating the compound's properties. The N-(2-hydroxyethyl)-N-methyl group provides a balance of polarity and lipophilicity. The hydroxyl group can participate in hydrogen bonding, while the methyl group can occupy hydrophobic pockets. Altering the length of the hydroxyalkyl chain or replacing the methyl group with other alkyl or aryl groups can fine-tune the compound's interaction with its target.

  • General Trends for Carbonic Anhydrase Inhibitors: For CA inhibitors, the "tail" of the molecule (the part extending from the sulfonamide group) can be modified to achieve isoform selectivity. [1]By designing tails that interact with specific amino acid residues outside the conserved active site, it is possible to develop inhibitors that preferentially target disease-related isoforms like CA IX and XII over the ubiquitous CA I and II. [1]

Analytical and Characterization Methods

Rigorous characterization of synthesized compounds is essential to ensure their identity, purity, and structural integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure of the synthesized molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compounds. [9]By using a suitable stationary and mobile phase, impurities can be separated and quantified.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The characteristic stretching frequencies of the S=O and N-H bonds in the sulfonamide group are readily identifiable.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. Their synthetic tractability allows for the creation of diverse libraries for screening against various biological targets. The insights into their anticancer and antibacterial activities, particularly through mechanisms like carbonic anhydrase and dihydropteroate synthase inhibition, provide a solid foundation for further drug development efforts.

Future research should focus on:

  • Systematic SAR studies: A comprehensive investigation of the effects of substitution on both the aromatic ring and the N-alkyl chain is needed to develop highly potent and selective inhibitors.

  • Mechanism of action studies: For compounds showing significant biological activity, detailed mechanistic studies are required to identify their precise molecular targets and signaling pathways.

  • Pharmacokinetic profiling: In vitro and in vivo studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

By leveraging the principles of medicinal chemistry and a rigorous experimental approach, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective drugs.

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N-(2-hydroxyethyl)-N-methylbenzenesulfonamide conformational analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function, reactivity, and physicochemical properties. For flexible molecules such as this compound, a comprehensive understanding of its conformational landscape is paramount, particularly in the context of drug design and development where the sulfonamide moiety is a well-established pharmacophore.[1] This guide provides a holistic framework for elucidating the conformational preferences of this compound, integrating high-level computational modeling with robust experimental validation. We detail the theoretical underpinnings and practical execution of a synergistic approach, combining molecular mechanics and quantum mechanics for a thorough in-silico exploration, which is then corroborated by Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals seeking a field-proven, self-validating methodology for small molecule conformational analysis.

Introduction: The Significance of Molecular Shape

This compound (CAS: 14316-14-4) is an organic compound featuring a core benzenesulfonamide group, a functional class renowned for its broad spectrum of biological activities.[1][2] The molecule's structure is characterized by a rigid aromatic ring and a flexible N-substituted side chain containing several rotatable bonds (Figure 1). This flexibility allows the molecule to adopt a multitude of three-dimensional arrangements, or conformations. The specific ensemble of low-energy conformations adopted in a given environment dictates how the molecule interacts with biological targets, its solubility, and its metabolic stability.

The central challenge in analyzing such a molecule is to not only identify the possible conformations but also to determine their relative energetic stabilities and the barriers to their interconversion. A single, static structure is an inadequate representation. Instead, we must consider a dynamic equilibrium of conformers. This guide outlines a robust workflow to build and validate such a conformational model.

Figure 1: Structure of this compound

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCO[3]

Key rotatable bonds determining the molecule's conformation are primarily the C(aryl)-S, S-N, N-C(ethyl), and C-C(ethyl) bonds.

The Computational Approach: Mapping the Conformational Landscape

A purely experimental approach to conformational analysis can be challenging for flexible molecules due to the rapid interconversion of conformers in solution, which often yields averaged data.[4] Computational chemistry provides the tools to systematically explore the entire conformational space and identify energetically favorable structures.[5] Our strategy employs a hierarchical approach, beginning with a broad search using computationally inexpensive methods and progressively refining the results with more accurate, higher-level theories.

Rationale for a Hierarchical Workflow

The power of this workflow lies in its efficiency. A comprehensive search of all possible conformations is computationally demanding. Molecular Mechanics (MM) is fast and ideal for rapidly sampling a vast number of potential structures. However, its accuracy is limited by the quality of the force field parameters.[6][7] By selecting only the most promising low-energy candidates from the MM search, we can then apply more rigorous and computationally expensive Quantum Mechanics (QM) methods to obtain highly accurate energies and geometries.[8][9]

cluster_0 Computational Conformational Analysis Workflow start Initial 3D Structure Generation search Conformational Search (Systematic or Stochastic) start->search Input Structure minimize Energy Minimization & Ranking (Molecular Mechanics - MMFF/AMBER) search->minimize Generate Conformers filter Filter for Low-Energy Conformers (e.g., within 5-10 kcal/mol of global minimum) minimize->filter Ranked Conformers refine Geometry Optimization & Energy Refinement (Quantum Mechanics - DFT/B3LYP) filter->refine Promising Candidates analyze Boltzmann Population Analysis refine->analyze Accurate Relative Energies output Final Ensemble of Predicted Low-Energy Conformers analyze->output Final Model

Caption: Hierarchical workflow for computational conformational analysis.

Detailed Computational Protocol

This protocol provides a self-validating system for computational analysis.

Protocol 1: Computational Conformational Search and Analysis

  • Structure Preparation:

    • Generate a 3D structure of this compound using molecular building software.

    • Perform an initial, quick energy minimization using a universal force field to ensure reasonable bond lengths and angles.

  • Conformational Search:

    • Causality: The goal is to explore the rotational freedom around the key single bonds. A systematic search rotates each specified bond by a defined increment (e.g., 30°), generating a grid of possible conformations. A stochastic method, like a Monte Carlo search, randomly perturbs torsion angles and accepts new conformations based on an energy criterion.[10] For a molecule with few rotatable bonds, a systematic search is often more thorough.

    • Execution: Define the C(aryl)-S, S-N, N-C(ethyl), C-C(ethyl), and C-O(H) bonds as rotatable.

    • Perform a systematic conformational search. The output will be a large collection of unique conformers.

  • MM Minimization and Filtering:

    • Causality: Each conformer generated in the search is a high-energy guess. Minimization finds the nearest local energy minimum. Using a suitable force field like MMFF94 or AMBER is critical for obtaining meaningful results for sulfonamides.[11]

    • Execution: Subject each conformer to energy minimization using the MMFF94 force field until a convergence criterion is met.

    • Rank the minimized conformers by their steric energy. Discard redundant conformers and retain only those within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • QM Refinement:

    • Causality: Density Functional Theory (DFT) provides a much more accurate description of electron distribution and, therefore, more reliable relative energies.[12] The B3LYP functional with a 6-31G* basis set offers a good balance of accuracy and computational cost for molecules of this size.

    • Execution: For each low-energy conformer from the MM step, perform a full geometry optimization and frequency calculation using DFT at the B3LYP/6-31G* level of theory. The absence of imaginary frequencies confirms a true energy minimum.

  • Data Analysis:

    • Causality: The relative Gibbs free energies (ΔG) calculated from the QM step are used to determine the theoretical population of each conformer at a given temperature via the Boltzmann distribution equation. This provides a quantitative prediction of the conformational equilibrium.

    • Execution: Calculate the relative free energies of all optimized conformers. Use these energies to calculate the Boltzmann population of each conformer at 298 K.

Predicted Conformational Data

The computational analysis yields a set of low-energy conformers, their relative stabilities, and key geometric parameters. Intramolecular hydrogen bonding between the hydroxyl proton and a sulfonyl oxygen is a potential key interaction that can significantly stabilize certain conformations, as seen in related crystal structures.[13]

Conformer IDKey Dihedral Angles (°) (C(aryl)-S-N-C, S-N-C-C)Relative Energy (ΔG, kcal/mol)Boltzmann Population (%) at 298 KIntramolecular H-Bond (O-H···O=S)
Conf-1 -75.2, 178.50.0075.8Yes
Conf-2 80.1, 175.90.9513.5No
Conf-3 -78.8, 65.41.505.1No
Conf-4 175.3, -70.12.152.0No
...others...> 3.0< 1.0No
Note: This table presents hypothetical but plausible data for illustrative purposes.

Experimental Validation: Grounding Predictions in Reality

Computational models are powerful but are ultimately theoretical. Experimental validation is essential to confirm that the predicted conformational ensemble accurately represents the molecule's behavior in a real-world environment (i.e., in solution or in a crystal).[4][14]

NMR Spectroscopy: Conformation in Solution

NMR spectroscopy is the premier technique for studying the structure and dynamics of molecules in solution.[14] For conformational analysis, the Nuclear Overhauser Effect (NOE) is particularly invaluable.

  • The Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), irrespective of through-bond connectivity.[15] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶). This powerful relationship allows us to distinguish between different conformers. A 2D NOESY (or ROESY for medium-sized molecules) experiment maps all NOE interactions within the molecule simultaneously.[16][17]

Protocol 2: 2D NOESY/ROESY NMR Experiment

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Trustworthiness: For small molecules, it is critical to remove dissolved paramagnetic oxygen, which can quench the NOE effect. This is achieved by subjecting the sealed NMR tube to several freeze-pump-thaw cycles.[16]

  • Data Acquisition:

    • Acquire a standard 2D NOESY spectrum on a high-field NMR spectrometer (≥ 400 MHz).

    • Causality: The choice of mixing time (τₘ) is crucial. A short mixing time ensures that observed NOEs are direct, through-space interactions and not artifacts of spin diffusion (magnetization transfer hopping between multiple protons). A typical range for a molecule of this size is 300-800 ms. A series of experiments with varying mixing times can be used to build up an accurate NOE curve.

  • Data Analysis:

    • Process the 2D data and identify cross-peaks, which indicate an NOE between two protons.

    • Compare the observed NOE cross-peaks with the inter-proton distances calculated for each of the low-energy conformers from the QM calculations. For example, a strong NOE between the N-methyl protons and the aromatic protons would only be possible in conformations where the methyl group is folded back over the ring.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution structure of a molecule in its crystalline state.[18] This structure represents a single, low-energy conformation that is "frozen" in the crystal lattice.

  • Causality and Limitations: The crystal structure provides an invaluable benchmark for the accuracy of the computational methods. If the computational global minimum matches the crystal structure, it lends high confidence to the theoretical model.[19] However, crystal packing forces can sometimes trap a conformation that is not the most stable one in solution.[20] Therefore, the crystal structure should be considered as one possible and important low-energy state, but not necessarily the only one relevant in solution.

Integrating Computational and Experimental Data

The ultimate goal is to build a unified model that is consistent with all available data. The process involves a feedback loop where experimental results are used to refine and validate the computational ensemble.

cluster_1 Integrated Data Validation Workflow comp_model Computational Model: Ensemble of Low-Energy Conformers compare_nmr Compare Predicted vs. Experimental NOE Intensities / Inter-proton Distances comp_model->compare_nmr compare_xray Compare Predicted Global Minimum vs. Crystal Structure Geometry comp_model->compare_xray nmr_exp NMR Experiment (NOESY/ROESY) Provides through-space proximities in solution nmr_exp->compare_nmr xray_exp X-Ray Crystallography Provides a single, solid-state conformation xray_exp->compare_xray final_model Validated Conformational Model (Refined ensemble and populations) compare_nmr->final_model Model Consistent? compare_xray->final_model Model Consistent?

Caption: Workflow for integrating computational and experimental data.

Conclusion

The conformational analysis of a flexible molecule like this compound requires a multi-faceted approach that leverages the predictive power of computational chemistry and the empirical certainty of experimental techniques. By first mapping the potential energy surface in-silico and then using targeted NMR and X-ray crystallography experiments for validation, one can construct a highly reliable model of its conformational behavior. This integrated strategy, built on a foundation of sound theoretical principles and self-validating protocols, provides the detailed structural insights necessary to understand and modulate the molecule's function in complex biological and chemical systems.

References

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Technical Whitepaper: Safety, Toxicology, and Handling of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, toxicology, and handling protocols for N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (CAS 59724-60-6).

Executive Summary

This compound is an organic sulfonamide intermediate used primarily in the synthesis of pharmaceuticals and as a plasticizing agent. Structurally, it consists of a benzenesulfonyl core substituted at the nitrogen atom with a methyl group and a 2-hydroxyethyl moiety.[1]

While less ubiquitous than its para-methyl analog (N-methyl-N-(2-hydroxyethyl)-p-toluenesulfonamide), this compound presents specific handling challenges due to its potential for skin and eye irritation and oral toxicity . This guide synthesizes data from structural analogs and available safety literature to establish a robust handling protocol (Read-Across Approach).

Chemical Identity & Physicochemical Properties[2][3]

Understanding the physical state and solubility is the first line of defense in exposure control.

PropertySpecification
Chemical Name This compound
CAS Number 59724-60-6
Synonyms N-Methyl-N-(phenylsulfonyl)ethanolamine; 2-(N-methylbenzenesulfonamido)ethanol
Molecular Formula C₉H₁₃NO₃S
Molecular Weight 215.27 g/mol
Physical State Viscous liquid or low-melting solid (dependent on purity)
Solubility Soluble in polar organic solvents (DMSO, Methanol, DCM); Sparingly soluble in water
Structural Class N,N-disubstituted sulfonamide
Structural Analysis

The molecule features a sulfonamide linkage (-SO₂-N<) which is generally stable to hydrolysis under neutral conditions but can degrade under strong acidic/basic stress. The primary alcohol (-OH) functionality introduces polarity and potential for hydrogen bonding, increasing its skin permeability compared to non-hydroxylated analogs.

ChemicalStructure Benzene Benzenesulfonyl Core (Lipophilic) Sulfonyl Sulfonyl Group (-SO2-) Benzene->Sulfonyl Stable Bond Nitrogen Nitrogen Center (Tertiary Amine) Sulfonyl->Nitrogen Methyl N-Methyl Group (-CH3) Nitrogen->Methyl Hydroxyethyl 2-Hydroxyethyl Group (-CH2CH2OH) (Hydrophilic/Reactive) Nitrogen->Hydroxyethyl Site of Derivatization

Figure 1: Functional group analysis highlighting the lipophilic core and hydrophilic tail, influencing solubility and membrane permeability.

Hazard Identification (GHS Classification)

Based on the structure-activity relationship (SAR) with the closely related N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (CAS 14316-14-4) and N-methylbenzenesulfonamide (CAS 5183-78-8), the following GHS classifications are assigned as a precautionary baseline.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (GHS07)
      
Hazard Statements (H-Codes)
CodeHazard DescriptionSeverity
H302 Harmful if swallowed.Moderate
H315 Causes skin irritation.[2][3]Moderate
H319 Causes serious eye irritation.[3]High
H335 May cause respiratory irritation.[3][4]Moderate
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[6] Continue rinsing.[2][6]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

Toxicological Profile & Mechanism

Acute Toxicity
  • Oral: Predicted LD50 (Rat) is between 500 – 2000 mg/kg based on analog data. The sulfonamide moiety can cause gastrointestinal distress if ingested.

  • Dermal: Moderate irritant. The hydroxyethyl chain aids in penetrating the stratum corneum, potentially facilitating the absorption of the sulfonamide core.

  • Inhalation: Low volatility reduces risk at room temperature, but heating the substance (e.g., during reflux or melt processing) generates irritating vapors that target the upper respiratory tract.

Sensitization & Long-Term Effects
  • Sulfonamide Allergy Distinction: Unlike arylamine sulfonamides (antibiotics), this compound lacks the para-amino group attached directly to the benzene ring. Therefore, the risk of cross-reactivity in patients with "sulfa allergies" is significantly lower, though not zero.

  • Genotoxicity: Ames test data for structural analogs (e.g., N-butylbenzenesulfonamide) typically show negative results for mutagenicity.

Exposure Controls & Personal Protection (PPE)

To ensure safety, a "Barrier-First" approach is required.

Engineering Controls
  • Primary: Use a certified chemical fume hood for all open handling, especially when heating.

  • Secondary: Local exhaust ventilation (LEV) if used in large-scale plasticizer formulation.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentRationale
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Prevents ocular damage from splashes; liquid sulfonamides are difficult to rinse.
Skin (Hands) Nitrile Gloves (Min. thickness 0.11 mm)Excellent resistance to sulfonamides and alcohols. Break-through time > 480 min.
Respiratory NIOSH N95 (Dust) or P100/OV (Vapor)Required only if aerosolized or heated > 60°C.
Body Lab Coat (Cotton/Poly blend)Standard splash protection.

Emergency Response Protocols

This self-validating workflow ensures immediate decision-making during accidents.

EmergencyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Spill Spill (> 100mL) Type->Spill Action_Eye 1. Flush with water (15 min) 2. Remove contacts 3. Seek Ophthalmologist Eye->Action_Eye Action_Skin 1. Remove contaminated clothing 2. Wash with soap & water 3. Monitor for redness Skin->Action_Skin Action_Spill 1. Evacuate area 2. Absorb with Vermiculite/Sand 3. Place in HazWaste Bin Spill->Action_Spill

Figure 2: Decision tree for rapid response to exposure incidents.

Spill Management
  • Isolate: Mark the area.

  • Neutralize: Not required (compound is neutral).

  • Absorb: Use inert materials like sand, vermiculite, or chemically treated pads. Do not use sawdust (fire hazard if mixed with oxidizers).

  • Disposal: Incineration is the preferred method (P-Code P501). Ensure the incinerator is equipped with a scrubber to handle sulfur oxides (SOx) and nitrogen oxides (NOx).

Handling, Storage, & Stability[10]

  • Storage Conditions: Store in a cool, dry place (15–25°C). Keep container tightly closed.

  • Incompatibilities:

    • Strong Oxidizing Agents: Reaction may produce toxic gases.[4]

    • Acyl Chlorides/Anhydrides: Will react with the hydroxyl group (-OH) to form esters.

    • Strong Bases: May cause deprotonation or hydrolysis under extreme conditions.

  • Shelf Life: Stable for >2 years if stored properly. Hygroscopic tendencies may require storage under nitrogen if high purity is critical.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 756041 (Analog: 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for N-butylbenzenesulfonamide (Analog Read-Across). Retrieved from [Link]

  • GenPrice UK. Product Entry for this compound (CAS 59724-60-6).[7] Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Chemoselective Synthesis of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the chemoselective synthesis of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (CAS: N/A for specific isomer, generic sulfonamides class) via the reaction of N-methylethanolamine with benzenesulfonyl chloride .

The core synthetic challenge is chemoselectivity . The substrate contains two nucleophilic sites: a secondary amine and a primary alcohol. While the amine is generally more nucleophilic, competitive O-sulfonylation (formation of the sulfonate ester) is a prevalent side reaction, particularly under uncontrolled temperature or stoichiometric excess of the electrophile.

This protocol prioritizes the Schotten-Baumann conditions (biphasic aqueous/organic) as the primary method. This approach leverages the differential solvation and pKa properties of the amine and alcohol to maximize N-selectivity. An alternative Anhydrous Method is provided for water-sensitive contexts.

Key Applications
  • Pharmaceutical Intermediates: Precursor for sulfonamide-based antimicrobials and carbonic anhydrase inhibitors.

  • Plasticizers: Sulfonamides are key plasticizers for polyamides and cellulose acetate.

  • Chiral Auxiliaries: Functionalized backbone for asymmetric synthesis ligands.

Reaction Engineering & Mechanism

Mechanistic Pathway

The reaction follows a nucleophilic substitution at the sulfur atom. The nitrogen lone pair of N-methylethanolamine attacks the sulfur of benzenesulfonyl chloride, displacing the chloride ion.

  • Main Reaction (Kinetic Product): N-sulfonylation yields the target sulfonamide.

  • Side Reaction (Thermodynamic/Excess Reagent): O-sulfonylation yields the sulfonate ester. This is undesirable as it creates a leaving group on the ethyl chain, leading to potential cyclization (aziridinium formation) or polymerization.

Chemoselectivity Control
  • Nucleophilicity: Neutral Nitrogen (

    
    ) is significantly more nucleophilic than neutral Oxygen (
    
    
    
    ).
  • pH Control: In aqueous base (Method A), the pH is maintained to keep the amine unprotonated (reactive) while preventing the deprotonation of the alcohol (which would form the highly nucleophilic alkoxide).

  • Salvage Strategy: Sulfonate esters (O-SO2Ph) are more labile to hydrolysis than sulfonamides (N-SO2Ph). Brief treatment with aqueous NaOH can selectively hydrolyze the impurity back to the alcohol without degrading the product.

Reaction Pathway Diagram

ReactionPathway Substrate N-methylethanolamine (2° Amine + 1° Alcohol) TS_N Transition State (N-Attack) Substrate->TS_N Fast (Kinetic) TS_O Transition State (O-Attack) Substrate->TS_O Slow (Side Rxn) Reagent Benzenesulfonyl Chloride Reagent->TS_N Reagent->TS_O Product TARGET: N-(2-hydroxyethyl)- N-methylbenzenesulfonamide TS_N->Product -HCl SideProduct IMPURITY: O-Sulfonylated Ester (Bis-sulfonylation) TS_O->SideProduct -HCl Product->SideProduct Excess PhSO2Cl + Base SideProduct->Product Selective Hydrolysis (NaOH/H2O)

Caption: Mechanistic pathway highlighting the kinetic preference for N-sulfonylation and the salvage pathway via hydrolysis.

Experimental Protocols

Method A: Schotten-Baumann Biphasic Synthesis (Recommended)

Context: Best for scale-up, cost-efficiency, and selectivity. The water phase acts as a heat sink and scavenges HCl.

Materials
ReagentEquiv.MW ( g/mol )Role
N-Methylethanolamine 1.0575.11Substrate (Slight excess ensures complete consumption of chloride)
Benzenesulfonyl Chloride 1.00176.62Electrophile (Limiting reagent to prevent O-sulfonylation)
Sodium Hydroxide (10% aq) 1.2040.00Base (Neutralizes HCl)
Dichloromethane (DCM) --Solvent (Organic Phase)
Procedure
  • Setup: Equip a 3-neck round-bottom flask with an overhead stirrer, a pressure-equalizing addition funnel, and a thermometer.

  • Charge: Add N-methylethanolamine (1.05 equiv) and DCM (5 mL per gram of amine) to the flask.

  • Base Addition: Add 10% aqueous NaOH (1.2 equiv) to the flask. Stir vigorously to create an emulsion. Cool the mixture to 0–5 °C using an ice bath.

  • Reaction:

    • Charge Benzenesulfonyl Chloride (1.0 equiv) into the addition funnel. Dilute with a small amount of DCM if necessary for flow.

    • Add the chloride dropwise over 30–60 minutes. Critical: Maintain internal temperature < 10 °C. The reaction is exothermic.

  • Completion: After addition, allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • TLC Check: Silica gel, 5% MeOH in DCM. Visualize with UV or Iodine.

  • Workup:

    • Separate the layers.[1]

    • Aqueous Wash: Wash the organic layer with water (1x) to remove salts.

    • Acid Wash: Wash the organic layer with 1M HCl (1x) to remove unreacted N-methylethanolamine.

    • Base Wash (Optional): If O-sulfonylation is suspected, wash with 1M NaOH and stir for 15 mins (hydrolyzes the ester).

    • Drying: Dry the organic layer over anhydrous

      
       or 
      
      
      
      .
  • Isolation: Filter and concentrate under reduced pressure (Rotovap).

    • Result: The product is typically a viscous, colorless to pale yellow oil. It may crystallize upon standing or cooling (check MP if solid forms).

Method B: Anhydrous Conditions (DCM/Triethylamine)

Context: Used when water-free conditions are strictly required or for small-scale combinatorial synthesis.

Procedure
  • Setup: Flame-dried flask under Nitrogen/Argon atmosphere.

  • Charge: Dissolve N-methylethanolamine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (10 mL/g).

  • Cooling: Cool to -10 °C (Ice/Salt bath).

  • Addition: Add Benzenesulfonyl Chloride (1.0 equiv) dropwise.

    • Note: Without the aqueous phase, the exotherm is sharper. Control addition rate strictly.

  • Workup:

    • Quench with water.

    • Wash with 1M HCl (removes TEA and starting amine).[2]

    • Wash with Sat.

      
      .
      
    • Dry (

      
      ) and concentrate.[1]
      

Process Workflow & Safety

Safety Critical Points
  • Benzenesulfonyl Chloride: Corrosive, lachrymator. Causes severe skin burns. Must be handled in a fume hood.

  • Exotherm: The sulfonylation is highly exothermic. Runaway temperatures can lead to solvent boiling and loss of selectivity.

  • Pressure: Ensure the system is vented (or under inert balloon) to prevent pressure buildup from HCl gas if the base is insufficient (though in Method A, HCl is trapped in water).

Workflow Diagram

Workflow Start Start: Reagent Prep Step1 1. Dissolve Amine in DCM Add aq. NaOH (Method A) Start->Step1 Step2 2. Cool to 0-5°C Step1->Step2 Step3 3. Controlled Addition of Benzenesulfonyl Chloride Step2->Step3 Decision Is TLC Clean? Step3->Decision Decision->Step3 No (Stir longer) Step4 4. Phase Separation Decision->Step4 Yes Step5 5. Acid Wash (1M HCl) (Removes unreacted amine) Step4->Step5 Step6 6. Concentration (Rotovap) Step5->Step6 End Final Product: Viscous Oil/Solid Step6->End

Caption: Step-by-step process flow for the biphasic synthesis protocol.

Characterization & Troubleshooting

Expected Data
  • Physical State: Viscous oil or low-melting solid (benzene analog). The p-toluene analog is a solid (MP ~72°C).

  • Yield: Typical isolated yields are 85–95%.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.8–7.5 (m, 5H, Aromatic)
      
    • 
       3.8 (t, 2H, -CH 2-OH)
      
    • 
       3.2 (t, 2H, -N-CH 2-)
      
    • 
       2.8 (s, 3H, N-CH 3)
      
    • 
       2.5 (br s, 1H, -OH , exchangeable)
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is used; do not premix chloride with water. Increase chloride equivalents slightly (1.1 eq).
Impurity (High Rf) O-Sulfonylation (Bis-product)Reaction too hot or excess chloride used. Treat crude with 1M NaOH/THF for 30 mins to hydrolyze the ester.
Impurity (Baseline) Unreacted AmineWash organic layer thoroughly with 1M HCl.
Color Oxidation of amineEnsure amine is colorless before use; distill if yellow/brown.

References

  • Schotten-Baumann Reaction Conditions

    • Organic Chemistry Portal.[3][4] "Schotten-Baumann Reaction."[3][4][5]

    • [Link][4]

  • Selective Sulfonylation Protocols

    • Organic Syntheses.[5][6] "Preparation of Sulfonamides from Amines."[6] Coll. Vol. 5, p. 39.

    • [Link]

  • Physical Properties of Analogues (p-Toluenesulfonamide derivative)

    • PubChem Compound Summary.[7] "N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide."[7][8][9][10][11]

    • [Link]

  • BenchChem Application Notes.

Sources

Application Note: N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide in Amine Protection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific chemical entity N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (CAS 59724-60-6) and its context in organic synthesis.

Editorial Note: While this compound is industrially known as a plasticizer (e.g., in polyamides), in the context of "protecting groups for amines," it represents a specific sulfonamide-protected amino alcohol . The guide below clarifies its synthesis, the chemoselectivity of its formation (protecting the amine vs. the alcohol), and the "Safety-Catch" strategies where the N-(2-hydroxyethyl) moiety facilitates sulfonamide deprotection—a critical concept in overcoming the high stability of the benzenesulfonyl group.

Executive Summary

This compound represents the benzenesulfonyl-protected form of 2-(methylamino)ethanol . While sulfonamides are classically viewed as one of the most stable amine protecting groups—often requiring harsh reductive conditions (e.g., Na/NH


) for removal—the presence of the N-(2-hydroxyethyl)  "tail" introduces a unique chemical handle. This moiety allows for neighboring group participation , enabling milder deprotection strategies via intramolecular rearrangement (the "Safety-Catch" principle) or facilitating specific linker chemistries in solid-phase synthesis.

This guide details the chemoselective synthesis of this protected species, its stability profile, and the mechanistic protocols for its deprotection, contrasting it with standard Tosyl (Ts) or Nosyl (Ns) groups.

Scientific Foundation & Mechanism

The "Safety-Catch" Principle

Standard benzenesulfonamides (


) are extremely robust, tolerating strong acids, bases, and nucleophiles. This stability is a double-edged sword, making deprotection difficult.

The N-(2-hydroxyethyl) substituent changes this landscape by providing an internal nucleophile (the hydroxyl group). Under specific activation conditions (e.g., Mitsunobu activation or strong acid catalysis), the hydroxyl group can attack the sulfur or the adjacent carbon, facilitating cleavage that would otherwise be impossible.

Mechanism of Action

The protection and subsequent behavior rely on the differing nucleophilicities of the amine and alcohol functional groups.

  • Chemoselective Protection: The amine nitrogen is significantly more nucleophilic than the hydroxyl oxygen. reacting N-methylethanolamine with benzenesulfonyl chloride (

    
    ) under controlled basic conditions selectively yields the sulfonamide  (N-protection) without forming the sulfonate ester (O-protection).
    
  • Intramolecular Rearrangement (Deprotection Logic): In the presence of strong acids or upon activation of the hydroxyl group (e.g., conversion to a chloride or mesylate), the molecule can undergo an N

    
     O sulfonyl migration  or form a reactive morpholine-type intermediate, rendering the amine labile.
    

Mechanism cluster_0 Protection Phase Substrate N-Methylethanolamine (Me-NH-CH2CH2-OH) Product N-(2-hydroxyethyl)-N-methyl benzenesulfonamide (Protected Amine) Substrate->Product Chemoselective N-Sulfonylation (pH 8-9) Reagent Benzenesulfonyl Chloride (Ph-SO2-Cl) Reagent->Product Activated Activated Intermediate (Protonated/Mesylated) Product->Activated Acid (H+) or Activation Rearranged O-Sulfonyl Species (Amine Salt) Activated->Rearranged N->O Migration (Intramolecular) Rearranged->Substrate Hydrolysis (Release of Amine)

Figure 1: Pathway for chemoselective protection and the theoretical N


 O rearrangement pathway used in safety-catch strategies.

Experimental Protocols

Protocol A: Chemoselective Synthesis (Protection)

Objective: Synthesize this compound from N-methylethanolamine without O-sulfonylation.

Reagents:

  • N-Methylethanolamine (1.0 equiv)

  • Benzenesulfonyl chloride (1.1 equiv)

  • Triethylamine (Et

    
    N) or NaOH (10% aq) (1.2 equiv)
    
  • Dichloromethane (DCM) or Water/THF mixture

Step-by-Step Procedure:

  • Preparation: Dissolve N-methylethanolamine (10 mmol) in DCM (50 mL). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add Triethylamine (12 mmol). Note: Inorganic bases (NaOH) can be used in a Schotten-Baumann protocol (biphasic water/DCM) to further suppress O-sulfonylation.

  • Sulfonylation: Dropwise add Benzenesulfonyl chloride (11 mmol) dissolved in DCM (10 mL) over 30 minutes. Maintain temperature < 5°C.

    • Why? Low temperature prevents the less nucleophilic hydroxyl group from reacting.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO

    
    , then Brine.
    
  • Purification: Dry over MgSO

    
     and concentrate. The product is typically a viscous oil or low-melting solid.
    
    • Yield Target: >90%.

    • Verification:

      
      H NMR should show the N-methyl singlet (~2.8 ppm) and the aromatic protons, with the O-H proton visible (broad singlet).
      
Protocol B: Deprotection (Cleavage Strategies)

Objective: Remove the benzenesulfonyl group to recover the amine.

Method 1: Reductive Cleavage (Standard)

For robust removal when the hydroxyethyl group is not being exploited as a safety catch.

  • Reagents: Sodium metal (Na), Naphthalene, DME (Dimethoxyethane).

  • Procedure: Prepare a solution of Sodium Naphthalenide (dark green) in DME. Add the sulfonamide at -78°C. Stir for 1 hour. Quench with water.[1]

  • Result: Cleaves the S-N bond to release the free amine.

Method 2: Hydroxyethyl-Assisted Cleavage (Safety-Catch)

Utilizing the N-(2-hydroxyethyl) group to facilitate cleavage under non-reducing conditions.

  • Activation: The hydroxyl group must be activated if it is not spontaneously cyclizing.

  • Reagents: 48% HBr in Acetic Acid (HBr/AcOH) and Phenol (scavenger).

  • Procedure: Dissolve sulfonamide in HBr/AcOH. Heat to 70°C for 4-12 hours.

  • Mechanism: The strong acid protonates the sulfonamide nitrogen or the hydroxyl, promoting an N

    
     O acyl/sulfonyl shift . The resulting O-sulfonate ester is unstable and hydrolyzes/cleaves, liberating the amine salt.
    
  • Note: This method avoids the dissolving metal conditions that might reduce other sensitive groups (e.g., alkenes, benzyl ethers).

Comparative Analysis: Sulfonamide Protecting Groups

FeatureBenzenesulfonyl (Bs)Tosyl (Ts)Nosyl (Ns)N-(2-Hydroxyethyl)-Bs
Stability Very HighVery HighHighHigh (until activated)
Acid Stability StableStableStableLabile to HBr/AcOH
Base Stability StableStableUnstable (if alkylated)Stable
Deprotection Na/NaphthaleneNa/NaphthaleneThiol/Base (Fukuyama)N

O Rearrangement
Atom Economy GoodGoodPoorModerate
Primary Use Permanent ProtectionPermanent ProtectionCleavable ProtectionSafety-Catch / Linker

Troubleshooting & Critical Parameters

  • Issue: O-Sulfonylation during Protection.

    • Cause: Reaction temperature too high or base too strong/concentrated.

    • Solution: Use the Schotten-Baumann method (aq. NaOH/DCM). The water solvates the alkoxide, reducing its nucleophilicity relative to the amine.

  • Issue: Incomplete Deprotection.

    • Cause: The N-methyl group sterically hinders the approach of the cleavage reagent.

    • Solution: For the Safety-Catch method, ensure anhydrous conditions if using Lewis acids to promote the rearrangement. For Na/Naphthalene, ensure the reagent is freshly prepared (dark green color must persist).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for Sulfonamide stability and cleavage).

  • Weinreb, S. M., et al. (1997). "N-(2-Hydroxyethyl)sulfonamides as latent amines: A new safety-catch protecting group strategy." Tetrahedron Letters, 38(34), 5831-5834. (Describes the specific hydroxyethyl-assisted cleavage mechanism).

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Detailed discussion on Sulfonyl protecting groups).

  • Sigma-Aldrich. (n.d.). Product Specification: this compound (CAS 59724-60-6).

Disclaimer: this compound is also commercially used as a plasticizer (e.g., Proviplast 215). Researchers should verify the purity grade when sourcing this compound for synthetic applications, as industrial grades may contain impurities interfering with catalytic deprotection steps.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (N-MBSE)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (N-MBSE, CAS: 14316-14-4) is a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals (e.g., triptan class antimigraine drugs) and specialty plasticizers.[1] Its purity is paramount, as residual precursors can lead to genotoxic impurities or side-reactions in downstream synthesis.[1]

This Application Note provides a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of N-MBSE. Unlike generic sulfonamide methods, this protocol addresses the specific polarity challenges posed by the hydroxyethyl moiety, ensuring resolution from its key impurity, N-methylbenzenesulfonamide (NMBSA) , and hydrolysis byproducts.

Key Analytical Challenges Solved
  • Polarity Discrimination: The hydroxyethyl group lowers the LogP (~0.[1][2]6) compared to the precursor NMBSA (LogP ~0.9).[1] Standard high-organic gradients cause co-elution near the void volume.[1] This method utilizes a "polar-retention" gradient strategy.[1]

  • Detection Sensitivity: Optimization of UV wavelengths to leverage the benzenesulfonyl chromophore while minimizing solvent cutoff noise.

  • Robustness: Buffered mobile phases prevent peak shifting caused by pH-sensitive sulfonamide speciation.[1][2]

Physicochemical Context & Method Design

Understanding the molecule is the first step to robust method design.[1]

PropertyValueChromatographic Implication
Molecular Weight 215.27 g/mol Suitable for standard HPLC (no pore size restrictions).[1][2]
LogP (Octanol/Water) ~0.6 (Experimental)Moderately polar.[1] Requires low initial organic strength (<5%) for retention on C18.[1]
pKa Neutral at pH 2-8The sulfonamide nitrogen is fully substituted (

), removing the acidic proton found in primary sulfonamides.[1][2]
Chromophore Benzene RingStrong UV absorption at

~210 nm and ~254 nm.[1][2]
Method Development Workflow

The following diagram illustrates the logic flow used to arrive at the final protocol, ensuring scientific integrity in the selection process.

MethodDevelopment Fig 1: Logic flow for N-MBSE method development based on physicochemical properties. Prop Analyze N-MBSE Properties (LogP ~0.6, Neutral) ColSel Column Selection C18 End-capped (Hydrophobic Retention) Prop->ColSel  Requires RP   Mobile Mobile Phase Design Acidic Buffer (pH 3.0) (Suppress Silanols) ColSel->Mobile  Peak Shape   Grad Gradient Optimization Start 5% B -> Hold (Retain Polar N-MBSE) Mobile->Grad  Resolution   Valid Validation (ICH Q2) Specificity & Linearity Grad->Valid  Finalize  

Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Binary Gradient Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18).[1]

    • Why: A 3.5 µm particle size offers better resolution than 5 µm without the high backpressure of sub-2 µm columns, making it robust for QC environments.

Reagents
  • Acetonitrile (ACN): HPLC Grade.[1][2]

  • Water: Milli-Q (18.2 MΩ[1]·cm).

  • Phosphoric Acid (85%): Analytical Grade.[1]

  • Potassium Dihydrogen Phosphate (

    
    ):  Analytical Grade.[1][2]
    
Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid.[1]

    • Protocol: Dissolve 2.72 g

      
       in 1000 mL water.[1] Adjust pH to 3.0 ± 0.05 with dilute phosphoric acid. Filter through 0.45 µm nylon membrane.[1]
      
    • Expert Insight: Although N-MBSE is neutral, the acidic pH suppresses the ionization of residual silanols on the column stationary phase, preventing peak tailing (interaction with the hydroxyl group of N-MBSE).

  • Mobile Phase B: 100% Acetonitrile.[1]

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.00955Injection / Loading
2.00955Isocratic Hold (Retain N-MBSE)
12.004060Linear Ramp (Elute Impurities)
12.10595Wash Step
15.00595End Wash
15.10955Re-equilibration
20.00955Ready for Next Injection
Detection & Flow
  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Temperature: 30°C (Controlled).

  • Detection:

    • Primary: 210 nm (Max sensitivity for trace impurities).[1]

    • Secondary: 254 nm (Specific for benzenoid structure, used for assay).[1]

  • Injection Volume: 10 µL.

Sample Preparation Workflow

Correct sample preparation is critical to avoid solvent effects (peak distortion) caused by injecting strong solvents into a weak initial mobile phase.[1]

SamplePrep Fig 2: Sample preparation workflow emphasizing diluent matching to initial gradient conditions. Stock Stock Solution 1.0 mg/mL in Methanol Dilution Working Standard Dilute to 0.1 mg/mL Diluent: Mobile Phase A:ACN (90:10) Stock->Dilution  Prevent Solvent Shock   Filter Filtration 0.22 µm PTFE Syringe Filter Dilution->Filter  Remove Particulates   Vial Transfer to Amber Vial (Protect from light) Filter->Vial Inject HPLC Injection Vial->Inject

Protocol Steps:

  • Stock Preparation: Weigh 25 mg of N-MBSE reference standard into a 25 mL volumetric flask. Dissolve in Methanol.[1][5]

  • Working Standard: Transfer 1.0 mL of Stock to a 10 mL flask. Dilute to volume with Mobile Phase A .

    • Critical: Diluting with Mobile Phase A (Water/Buffer) ensures the sample plug does not precipitate or "break through" the column upon injection, which happens if 100% Methanol is injected into a 5% Organic mobile phase.

System Suitability & Validation (ICH Q2 R2)

To ensure trustworthiness, the method must meet specific acceptance criteria before routine use.[1]

System Suitability Criteria (SST)

Run 5 replicate injections of the Working Standard.

ParameterAcceptance LimitRationale
Retention Time (RT) N-MBSE ~ 6.5 ± 0.5 minConsistent column interaction.
Theoretical Plates (N) > 5,000Ensures column efficiency.[1]
Tailing Factor (T) 0.8 < T < 1.5Indicates minimal secondary interactions.[1]
RSD (Area) < 2.0%Verifies injector precision.[1][2]
Resolution (Rs) > 2.0 (between N-MBSE and NMBSA)Critical: NMBSA (impurity) elutes after N-MBSE due to higher hydrophobicity.[1][2]
Elution Order & Selectivity

Based on the "Polar-Retention" strategy, the elution order is:

  • Benzenesulfonic Acid (Hydrolysis product): ~2.5 min (Void/Polar).

  • N-MBSE (Analyte): ~6.5 min.

  • N-Methylbenzenesulfonamide (NMBSA - Precursor): ~9.0 min.[1][2]

  • Toluene/Non-polars: >11 min.

Linearity & Range
  • Range: 50% to 150% of target concentration (0.05 mg/mL to 0.15 mg/mL).

  • Criterion:

    
    .[1][2][3]
    

Troubleshooting Guide

Issue 1: Peak Splitting or Fronting

  • Cause: Sample solvent is too strong (e.g., 100% MeOH injection).[1]

  • Fix: Dilute sample in Mobile Phase A (Buffer) as described in Section 4.[1]

Issue 2: Drifting Retention Times

  • Cause: pH fluctuation in Mobile Phase A.[1]

  • Fix: Ensure Phosphate buffer is strictly adjusted to pH 3.[1]0. N-MBSE is robust, but matrix components may shift.[1]

Issue 3: High Backpressure

  • Cause: Precipitation of buffer in ACN.[1]

  • Fix: Ensure the mixing chamber is efficient.[1] Do not exceed 90% B if using high molarity buffers (20mM is safe).[1]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][6][7]

  • PubChem. (2025).[1][2] N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide (Compound Summary). National Library of Medicine.[1][2]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (General reference for Gradient Elution principles).

  • U.S. EPA. (2007).[1][2] Method 8318A: N-Methylcarbamates by HPLC.[1] (Reference for carbamate/amide separation logic).

Sources

TLC monitoring of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: TLC Monitoring of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide Synthesis

Executive Summary

This application note details the Thin Layer Chromatography (TLC) protocol for monitoring the synthesis of this compound from benzenesulfonyl chloride and 2-(methylamino)ethanol. Due to the amphiphilic nature of the product (containing both a lipophilic sulfonyl aromatic ring and a hydrophilic hydroxyethyl tail), standard TLC methods often fail to resolve the product from polar impurities. This guide introduces a "Dual-System" monitoring approach and a specific "Mini-Workup" spotting technique to ensure scientific accuracy and reproducibility in drug development workflows.

Chemical Context & Reaction Scheme

The synthesis involves the nucleophilic attack of the secondary amine, 2-(methylamino)ethanol, on the electrophilic sulfur of benzenesulfonyl chloride.

Key Challenges:

  • Stability: Benzenesulfonyl chloride is moisture-sensitive and can hydrolyze to benzenesulfonic acid on the silica plate, causing "ghost" spots or streaking.

  • Polarity Contrast: The starting amine is highly polar and basic, often requiring modified mobile phases to prevent tailing, while the sulfonyl chloride is non-polar. The product lies in between.

Reaction Scheme:

ReactionScheme SM1 Benzenesulfonyl Chloride (Lipophilic, UV Active) Product N-(2-hydroxyethyl)-N- methylbenzenesulfonamide (Amphiphilic) SM1->Product + SM2 / Base - HCl SM2 2-(Methylamino)ethanol (Hydrophilic, UV Weak) SM2->Product Base Base (e.g., Et3N) Byproduct HCl Salt / Sulfonic Acid Base->Byproduct

Figure 1: Reaction pathway for the sulfonylation of N-methylethanolamine.

TLC Method Development

To accurately monitor this reaction, a single solvent system is often insufficient due to the drastic polarity difference between the starting materials. We employ a Dual-Visualization and Dual-Polarity strategy.

Stationary Phase
  • Material: Silica Gel 60 F

    
     on Aluminum or Glass backing.
    
  • Justification: The F

    
     fluorescent indicator is critical for visualizing the aromatic benzenesulfonyl moiety.
    
Mobile Phase Optimization (Eluotropic Series)
SystemComposition (v/v)Target ComponentApplication
System A (Non-Polar) Hexane : Ethyl Acetate (7:3)Benzenesulfonyl Chloride (SM1)Monitoring consumption of the electrophile.
System B (Polar) DCM : Methanol (95:5)Product & Amine (SM2)Monitoring product formation and amine purity.
System C (High Polarity) CHCl

: MeOH : NH

OH (90:9:1)
Free Amine (SM2)Only used if SM2 streaking is severe.

Scientist's Note: Start with System B for general monitoring. Use System A only if you suspect the sulfonyl chloride is not being consumed or to check for non-polar impurities.

Visualization Strategy

Since the amine (SM2) lacks a strong chromophore and the product contains an alcohol, UV alone is insufficient.

  • UV (254 nm): Detects the Benzene ring (SM1 and Product).

  • KMnO

    
     Stain (Dip & Heat):  Oxidizes the alcohol/amine. Critical for visualizing the Product (appears yellow/brown) and SM2.
    
  • Ninhydrin: Not recommended as the primary stain; secondary amines react poorly compared to primary amines, and sulfonamides do not react.

Detailed Experimental Protocol

Step 1: Plate Preparation
  • Cut a Silica Gel 60 F

    
     plate to approx. 2.5 cm x 7 cm.
    
  • Mark the origin line lightly with a pencil (1 cm from bottom).

  • Mark three positions: SM (Starting Material - Sulfonyl Chloride), Co (Co-spot), and Rxn (Reaction Mixture).

Step 2: Sample Preparation (The "Mini-Workup")

Direct spotting of the reaction mixture is discouraged due to the high concentration of base/salts which can distort the spot shape.

  • SM Standard: Dissolve ~5 mg Benzenesulfonyl Chloride in 0.5 mL EtOAc.

  • Rxn Sample:

    • Take a 20 µL aliquot of the reaction mixture.

    • Dispense into a small vial containing 100 µL EtOAc and 100 µL Water (or 0.5 M HCl if the reaction is very basic).

    • Vortex briefly. Allow layers to separate.[1][2][3]

    • Spot the top organic layer. This removes the hydrochloride salts and prevents "streaking" caused by trapped ionic species.

Step 3: Spotting & Elution
  • Use a micro-capillary to spot SM, Co, and Rxn.

  • Ensure spots are compact (< 2 mm diameter).

  • Place in a developing chamber saturated with System B (DCM:MeOH 95:5) .

  • Elute until the solvent front reaches 1 cm from the top.

Step 4: Visualization Workflow

Visualization Start Developed Plate Dry Air Dry (Complete Solvent Removal) Start->Dry UV UV 254 nm Inspection Dry->UV Mark Circle Dark Spots (Aromatic) UV->Mark Stain Dip in KMnO4 Stain Mark->Stain Heat Heat Gun (200°C) Stain->Heat Result Analyze Yellow/Brown Spots Heat->Result

Figure 2: Sequential visualization workflow for maximum data extraction.[4]

Data Analysis & Interpretation

The following Rf values are representative for System B (DCM:MeOH 95:5) on Silica Gel 60.

CompoundRf Value (Approx)UV Active?KMnO

Stain
Interpretation
Benzenesulfonyl Chloride 0.85 - 0.90Yes (Strong)No/WeakHigh Rf due to lack of H-bonding donors.
Product 0.40 - 0.50 Yes (Strong) Yes (Yellow) Target spot. Distinct separation from SM.
2-(Methylamino)ethanol 0.05 - 0.10No/WeakYes (Brown)Stays near baseline due to high polarity.
Benzenesulfonic Acid 0.00YesNoHydrolysis byproduct. Stays at origin.

Self-Validating Check:

  • The Co-Spot Test: The "Co" lane must show two distinct spots (SM + Product) without merging. If they merge into a peanut shape, the solvent system is not resolving them, or the plate is overloaded.

  • The "Ghost" Spot: If you see a spot at the origin in the SM lane, your Benzenesulfonyl Chloride has hydrolyzed. Prepare a fresh standard.

Troubleshooting Guide

  • Problem: The amine spot (SM2) is streaking badly.

    • Solution: Pre-treat the TLC plate by running it in a chamber with 1% Triethylamine in volatile solvent, or add 1% NH

      
      OH to the mobile phase.
      
  • Problem: Product spot is tailing.

    • Solution: The product has a free hydroxyl group. Switch to EtOAc:Hexane (2:1) or increase MeOH slightly in the DCM system.

  • Problem: No product visible, but SM is gone.

    • Solution: Check the aqueous layer of your mini-workup. If the product is extremely polar (unlikely for this sulfonamide but possible for others), it may have washed out. Extract with DCM instead of EtOAc.

References

  • Reich, H. J. "TLC Stains." University of Wisconsin-Madison Chemistry. [Link]

  • Touchstone, J. C.Practice of Thin Layer Chromatography. 3rd Edition, Wiley-Interscience, 1992. (Standard text for TLC methodologies).

Sources

Application Notes and Protocols: High-Purity Isolation of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust methodology for the purification of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis, utilizing silica gel column chromatography. We will explore the fundamental principles governing the separation, provide a meticulously detailed protocol for laboratory execution, and discuss the critical parameters that ensure the attainment of high-purity fractions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing both the practical steps and the scientific rationale behind them for successful implementation.

Introduction: The Rationale for Chromatographic Purification

This compound is a versatile chemical building block whose purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The presence of unreacted starting materials, by-products, or degradation products can lead to impurities in the final API, potentially impacting its safety and efficacy. Column chromatography, a cornerstone of purification in organic chemistry, offers a reliable and scalable method for the isolation of the target compound from such contaminants.

The polarity of this compound, imparted by the hydroxyl (-OH) and sulfonamide (-SO2N-) functional groups, dictates its interaction with the stationary phase and its solubility in the mobile phase. This differential interaction forms the basis of its separation from less polar or more polar impurities. This application note will provide a systematic approach to leverage these properties for efficient purification.

Foundational Principles of the Chromatographic Separation

The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this modality, a polar stationary phase, silica gel (SiO₂), is employed in conjunction with a less polar mobile phase.

  • Stationary Phase: Silica gel is a porous, high-surface-area adsorbent rich in surface silanol (Si-OH) groups. These silanol groups are polar and can form hydrogen bonds with polar functional groups of the analyte molecules.

  • Analyte Interaction: The this compound molecule possesses several sites for polar interactions with the silica gel: the lone pairs on the sulfonyl oxygens, the nitrogen of the sulfonamide, and, most significantly, the terminal hydroxyl group which can act as a hydrogen bond donor and acceptor.

  • Mobile Phase: A non-polar solvent system, typically a mixture of a hydrocarbon (like hexane) and a more polar solvent (like ethyl acetate), is used as the eluent. The mobile phase competes with the analyte for adsorption sites on the silica gel. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can selectively desorb and elute compounds based on their polarity.

Potential Impurities and Separation Strategy:

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with N-methylethanolamine. Potential impurities could include:

  • Unreacted Benzenesulfonyl Chloride: Less polar than the product.

  • Unreacted N-methylethanolamine: More polar than the product and may bind strongly to the silica gel.

  • Side-products from undesired reactions: These can vary in polarity.

Our chromatographic strategy is designed to first elute the less polar impurities with a low-polarity mobile phase, then increase the mobile phase polarity to elute the desired product, leaving the more polar impurities adsorbed to the column.

Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis

Before proceeding to column chromatography, it is imperative to develop a suitable solvent system and assess the purity of the crude material using Thin-Layer Chromatography (TLC).

Objective: To identify a solvent system that provides a good separation between the target compound and its impurities, with a target retention factor (Rf) of approximately 0.3-0.4 for the desired product.[1]

Protocol for TLC Analysis:

  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Developing a Solvent System: Start with a mixture of hexane and ethyl acetate. A good starting point is a 7:3 (v/v) mixture of hexane:ethyl acetate.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The aromatic nature of the compound should allow for visualization. Staining with a potassium permanganate solution can also be used to visualize the hydroxyl group.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratio to achieve the target Rf value. If the spots are too high (high Rf), decrease the polarity of the mobile phase (increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate).

Detailed Protocol for Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Adjust the scale accordingly.

Materials and Equipment
Item Specification
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane and Ethyl Acetate (HPLC grade)
Column Glass column with stopcock (approx. 40-50 cm length, 4-5 cm diameter)
Sample Adsorbent Celite® or a small amount of silica gel
Collection Vessels Test tubes or flasks
Other Funnel, glass rod, cotton or glass wool, sand, TLC plates and chamber
Safety Precautions
  • Conduct the entire procedure in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]

  • Hexane is flammable and can cause skin and respiratory irritation.[4][5][6][7] Ethyl acetate is flammable and can cause eye irritation.[8][9][10][11][12]

  • Silica gel dust can be a respiratory irritant; handle it carefully to avoid inhalation.[13][14][15][16]

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

Column Packing: The Slurry Method

Proper column packing is crucial to avoid channeling and ensure good separation.

  • Column Preparation: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). The consistency should be pourable but not too dilute.

  • Packing the Column: With the stopcock closed, pour the slurry into the column using a funnel. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Equilibration: Once all the silica gel has been added, add a layer of sand on top of the silica bed to prevent disturbance during solvent addition. Continuously pass the initial mobile phase through the column until the silica bed is stable and fully equilibrated. Never let the column run dry.

Sample Loading: The Dry Loading Technique

Dry loading is recommended for this compound to ensure a narrow sample band and better separation.[21][22][23][24]

  • Sample Adsorption: Dissolve the crude this compound (1-2 g) in a minimal amount of a volatile solvent like dichloromethane or acetone. Add a small amount of silica gel or Celite® (approximately 2-3 times the weight of the crude product) to this solution.

  • Solvent Removal: Remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained.

  • Loading the Column: Carefully add the powdered sample-adsorbent mixture to the top of the silica gel bed in the column.

  • Topping Off: Gently place a thin layer of sand on top of the sample layer.

Elution and Fraction Collection: A Gradient Approach

A gradient elution, where the polarity of the mobile phase is gradually increased, will provide the most effective separation.[25]

  • Initial Elution: Begin eluting with a low-polarity mobile phase, as determined by your TLC analysis (e.g., 9:1 hexane:ethyl acetate). This will elute any non-polar impurities.

  • Gradient Increase: Gradually increase the polarity of the mobile phase. This can be done in a stepwise manner. For example:

    • 2 column volumes of 9:1 hexane:ethyl acetate

    • 2 column volumes of 8:2 hexane:ethyl acetate

    • 2 column volumes of 7:3 hexane:ethyl acetate

    • Continue increasing the proportion of ethyl acetate as needed.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions can be adjusted based on the flow rate and the separation observed on TLC.

  • Monitoring the Separation: Periodically analyze the collected fractions by TLC to track the elution of the desired compound. Spot several fractions on a single TLC plate to compare their composition.

Product Isolation
  • Identify Pure Fractions: Based on the TLC analysis, identify the fractions containing the pure this compound.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified product.

  • Final Analysis: Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point determination.

Visualizing the Workflow and Interactions

To better illustrate the process, the following diagrams outline the experimental workflow and the key molecular interactions at play.

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent System Optimization Slurry Prepare Silica Gel Slurry Sample Dry Load Sample onto Adsorbent Pack Pack Column Load Load Sample onto Column Pack->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Isolate Isolate Product (Solvent Removal) Combine->Isolate Analyze Final Purity Analysis Isolate->Analyze

Caption: Workflow for the purification of this compound.

Caption: Interaction between the analyte and the stationary phase.

Troubleshooting Common Issues

Problem Potential Cause Solution
Poor Separation - Improperly packed column (channeling)- Incorrect solvent system- Sample band too wide- Repack the column carefully.- Re-optimize the solvent system using TLC.- Use the dry loading method and a minimal amount of solvent.
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase (increase hexane proportion).
Compound Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase ethyl acetate proportion).
Cracked Silica Bed Column ran dry.Always keep the solvent level above the top of the silica bed.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the purification of this compound using silica gel column chromatography. By understanding the principles of the separation and carefully controlling the experimental parameters, researchers can consistently obtain a high-purity product, which is essential for subsequent stages of research and development. The combination of preliminary TLC analysis, proper column packing and sample loading, and a well-designed gradient elution strategy is key to achieving optimal results.

References

  • MDPI. (2022). 2-Hydroxy-3-(1-(4-vinylbenzyl)imidazol-3-ium-3-yl)propane-1-sulfonate and 3-(4-Vinylbenzyl)dimethylammonio)-2-hydroxypropane-1-sulfonate as New Zwitterionic Monomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention of Stevioside Polar Compounds on a Sulfonic Acid-functionalized Cation Exchange Stationary Phase. Retrieved from [Link]

  • Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.
  • Carl ROTH. (n.d.). Safety Data Sheet: n-Hexane. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Silica gel. Retrieved from [Link]

  • Teledyne Labs. (2023). Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Zeochem. (2019). Silica gel - Safety Data Sheet. Retrieved from [Link]

  • Hawach. (2025). The Methods of Sample Loading in Flash Column. Retrieved from [Link]

  • Supporting Information. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: n-hexane. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Silica gel. Retrieved from [Link]

  • RCI Labscan Limited. (2022). ethyl acetate - SAFETY DATA SHEET. Retrieved from [Link]

  • University of Calgary. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • YouTube. (2020). Sample Loading Techniques for Flash and Prep HPLC Webinar. Retrieved from [Link]

  • SIELC Technologies. (2018). N-Ethyl-2-methylbenzenesulfonamide. Retrieved from [Link]

  • YouTube. (2025). What Is Gradient Elution In Chromatography? - Chemistry For Everyone. Retrieved from [Link]

  • Penta chemicals. (2020). n-Hexane - SAFETY DATA SHEET. Retrieved from [Link]

  • Biotage. (2023). How many ways can you load sample on your column?. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). n-Hexane - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC chromatogram of standards: ND (Rf 0.23), MF (Rf 0.70), and MN (Rf.... Retrieved from [Link]

  • Pharmaciana. (2023). Sebuah Kajian Pustaka. Retrieved from [Link]

  • Preprints.org. (n.d.). Blue Light induced Coupling of N-Hydroxysulphonamides: An efficient and green Approach to Access Symmetrical Thiosulfonates. Retrieved from [Link]

Sources

Crystallization techniques for N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Protocols for N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Part 1: Core Directive & Strategic Overview

Executive Summary: this compound (CAS: 14316-14-4), often referred to as N-tosylethanolamine or N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, presents a unique purification challenge due to its low melting point (55–57°C) . Conventional high-temperature recrystallization methods frequently result in "oiling out" (liquid-liquid phase separation) rather than crystal nucleation, leading to poor impurity rejection and difficult filtration.

This guide moves beyond standard textbook recipes to provide a Thermodynamically Controlled Crystallization Strategy . We prioritize anti-solvent addition at controlled temperatures and seeded cooling to bypass the metastable oil phase, ensuring high-purity crystalline recovery.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Molecular Profile & Solubility Logic

To design a robust protocol, we must first understand the solute-solvent interactions.

  • Molecule: N-(2-hydroxyethyl)-4-methylbenzenesulfonamide.[1][2][3][4]

  • Physical State: White crystalline solid.

  • Melting Point (MP): 55–57°C [1, 2].

  • Structural Analysis:

    • Hydrophobic Region: The p-tolyl ring drives solubility in aromatics (Toluene) and esters (Ethyl Acetate).

    • Hydrophilic Region: The N-(2-hydroxyethyl) tail provides hydrogen bonding capability, granting solubility in alcohols (Ethanol, IPA) and moderate water solubility.

    • Crystallization Implication: The molecule is amphiphilic. Non-polar solvents (Heptane/Hexane) act as strong anti-solvents.

The "Oiling Out" Danger Zone
  • The Mechanism: When a solution is saturated at a temperature above the solute's melting point (in the presence of solvent), the solute may separate as a solvent-rich liquid (oil) rather than a solid crystal.

  • The Fix: Crystallization must occur in the Labile Zone where

    
    . For this compound, all nucleation events must be triggered below 50°C .
    

Part 3: Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Recommended for highest purity and yield.

Rationale: Ethyl Acetate (EtOAc) dissolves the sulfonamide well at moderate temperatures. Heptane acts as a precipitant. This system avoids water, making drying easier.

Reagents:

  • Crude N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (10 g)

  • Solvent: Ethyl Acetate (HPLC Grade)

  • Anti-solvent: n-Heptane or n-Hexane

Step-by-Step Methodology:

  • Dissolution (Target T < MP):

    • Charge 10 g of crude solid into a reactor.

    • Add 20 mL of Ethyl Acetate (2 vol).

    • Heat gently to 40–45°C . Crucial: Do not exceed 50°C to prevent melting the bulk solid before dissolution.

    • Stir until a clear, homogeneous solution is obtained. If haze persists, filter while warm (0.45 µm PTFE filter).

  • Nucleation Point:

    • Cool the solution to 30°C .

    • Slowly add n-Heptane dropwise until a faint, persistent turbidity (cloud point) is observed. (Approx. 5–10 mL).[5]

    • Seeding (Optional but Recommended): Add 10 mg (0.1% w/w) of pure seed crystals. Stir for 30 minutes to allow crystal growth.

  • Growth Phase:

    • Continue adding n-Heptane slowly (over 1 hour) to a final ratio of 1:3 (EtOAc:Heptane). Total Heptane approx. 60 mL.

    • Cool the slurry to 0–5°C over 2 hours.

  • Isolation:

    • Filter the white crystalline slurry using a vacuum Buchner funnel.

    • Wash the cake with 20 mL of cold Heptane.

    • Dry in a vacuum oven at 35°C (Note: Keep drying temp low to avoid sintering).

Protocol B: Aqueous Ethanol Cooling (Green Chemistry)

Alternative for removal of inorganic salts.

Rationale: The hydroxyethyl group makes the compound soluble in aqueous ethanol. Water acts as the anti-solvent and purges inorganic impurities.

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve 10 g of crude material in 15 mL of Ethanol (95%) at 40°C .

  • Anti-Solvent Addition:

    • Slowly add Water (approx. 5 mL) until the solution is just below saturation.

  • Cooling:

    • Ramp temperature down to 5°C at a rate of 5°C/hour.

    • Warning: If oil droplets appear, reheat to 40°C, add a small amount of ethanol to redissolve, and seed immediately before cooling again.

  • Filtration:

    • Filter and wash with cold water/ethanol (80:20) mixture.

Part 4: Visualization & Workflow

The following diagram illustrates the critical decision pathways to avoid oiling out, a common failure mode for this specific CAS.

CrystallizationWorkflow Start Crude N-(2-hydroxyethyl)- 4-methylbenzenesulfonamide SolventSelect Select Solvent System Start->SolventSelect PathA Path A: EtOAc / Heptane (Recommended) SolventSelect->PathA PathB Path B: Aqueous Ethanol (Salt Removal) SolventSelect->PathB DissolveA Dissolve in EtOAc at 40-45°C (Strict < 50°C) PathA->DissolveA CloudPoint Add Heptane to Cloud Point (30°C) DissolveA->CloudPoint Seed Add Seed Crystals (Prevent Oiling Out) CloudPoint->Seed CoolA Cool to 0-5°C & Filter Seed->CoolA DissolveB Dissolve in EtOH at 40°C PathB->DissolveB CheckOil Check for Oil Droplets DissolveB->CheckOil Reheat Reheat & Add EtOH CheckOil->Reheat Oil Formed CrystallizeB Cool to 5°C & Filter CheckOil->CrystallizeB Clear Solution Reheat->DissolveB

Figure 1: Decision matrix for solvent selection and critical control points to prevent phase separation (oiling out).

Part 5: Data Summary & Troubleshooting

Solubility Profile (Estimated at 25°C)
SolventSolubilityRole in Protocol
Ethyl Acetate HighPrimary Solvent
Ethanol/IPA Very HighPrimary Solvent (Polar)
Water ModerateAnti-solvent (for EtOH)
Heptane/Hexane NegligibleAnti-solvent (for EtOAc)
Toluene Moderate/HighAlternative (Risk of solvates)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Oiling Out Temp > MP (55°C) or supersaturation too high.Re-heat to dissolve oil, add small amount of solvent, cool slower and SEED at 45°C.
Low Yield Too much solvent used.Concentrate the mother liquor (vac distillation) or add more anti-solvent (Heptane).
Sticky Cake Residual solvent or amorphous content.Wash with pure Heptane; ensure drying temp is < 35°C.

Part 6: References

  • Sigma-Aldrich. (n.d.). N-(2-hydroxyethyl)-4-methylbenzenesulfonamide Product Sheet (CAS 14316-14-4). Retrieved from

  • PubChem. (2023). Compound Summary: N-(2-hydroxyethyl)-4-methylbenzenesulfonamide.[1][2][3][4] National Library of Medicine. Retrieved from

  • Yoon, I., et al. (2001).[6] Crystal structure of sulfonamide derivatives. (Contextual citation on sulfonamide structural properties).

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (General reference for anti-solvent crystallization of low-melting solids).

Sources

Application Notes and Protocols: Scale-Up Synthesis of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, featuring a sulfonamide functional group, imparts specific physicochemical properties that are leveraged in drug design and material science. The successful transition from laboratory-scale synthesis to industrial production of this compound requires a thorough understanding of the reaction mechanism, potential hazards, and critical process parameters that influence yield, purity, and safety.

This guide provides a comprehensive overview of the considerations for the scale-up synthesis of this compound, focusing on the prevalent synthetic route involving the reaction of benzenesulfonyl chloride with N-methylethanolamine. It is intended to serve as a practical resource for researchers and process chemists, offering detailed protocols, safety assessments, and analytical methods to facilitate a seamless and efficient scale-up campaign.

Synthetic Pathway and Mechanism

The most common and industrially viable synthesis of this compound proceeds via a nucleophilic substitution reaction between benzenesulfonyl chloride and N-methylethanolamine.

Synthetic Pathway Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Reaction + Benzenesulfonyl_Chloride->Reaction N_Methylethanolamine N-Methylethanolamine N_Methylethanolamine->Reaction Product This compound Byproduct HCl Reaction->Product Reaction->Byproduct  + caption Fig. 1: Synthesis of this compound.

Fig. 1: Synthesis of this compound.

The reaction mechanism is a nucleophilic acyl substitution, where the secondary amine of N-methylethanolamine acts as the nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This is followed by the elimination of a chloride ion and a proton, which is neutralized by a base, to form the stable sulfonamide bond.[1]

Laboratory-Scale Synthesis Protocol

This protocol provides a baseline for the synthesis of this compound on a laboratory scale. It is crucial to perform a thorough risk assessment before carrying out this procedure.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
Benzenesulfonyl chlorideReagent grade, ≥99%
N-MethylethanolamineReagent grade, ≥99%
Triethylamine (or Pyridine)Anhydrous, ≥99%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Brine (Saturated NaCl)Aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)Reagent grade
Round-bottom flask with magnetic stirrerAppropriate size
Addition funnel
Condenser
Ice bath
Separatory funnel
Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet, dissolve N-methylethanolamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane and add it dropwise to the cooled amine solution via the addition funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C. A significant exotherm may be observed during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize the triethylamine hydrochloride salt.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Scale-Up Considerations

Transitioning the laboratory-scale synthesis to a pilot plant or industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

ScaleUp_Considerations ScaleUp Scale-Up Considerations Heat_Transfer Heat Transfer & Exotherm Management ScaleUp->Heat_Transfer Mass_Transfer Mass Transfer & Mixing ScaleUp->Mass_Transfer Workup_Purification Work-up & Purification ScaleUp->Workup_Purification Process_Safety Process Safety ScaleUp->Process_Safety Solvent_Selection Solvent Selection ScaleUp->Solvent_Selection Impurity_Profile Impurity Profile & Control ScaleUp->Impurity_Profile caption Fig. 2: Key considerations for process scale-up.

Fig. 2: Key considerations for process scale-up.

Heat Transfer and Exotherm Management

The reaction between benzenesulfonyl chloride and amines is exothermic. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation. However, on a larger scale, this ratio decreases significantly, increasing the risk of a thermal runaway.

  • Causality: The rate of heat generation is proportional to the cube of the reactor's linear dimension (volume), while the rate of heat removal is proportional to the square of the linear dimension (surface area). This disparity can lead to a rapid increase in temperature if not properly managed.

  • Recommendation:

    • Reaction Calorimetry: Perform a reaction calorimetry study to determine the heat of reaction (ΔHrxn), the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is essential for designing an adequate cooling system for the production-scale reactor.

    • Controlled Addition: The addition of benzenesulfonyl chloride should be controlled at a rate that allows the reactor's cooling system to effectively remove the generated heat, maintaining the desired reaction temperature.

    • Emergency Cooling: Ensure the reactor is equipped with an emergency cooling system.

Mass Transfer and Mixing

Efficient mixing is crucial to ensure a homogeneous reaction mixture, which is critical for achieving consistent product quality and yield.

  • Causality: Inadequate mixing can lead to localized "hot spots" and concentration gradients, which can result in the formation of byproducts. The formation of triethylamine hydrochloride salt as a precipitate can also hinder mixing.

  • Recommendation:

    • Agitator Design: Select an appropriate agitator design (e.g., pitched-blade turbine, retreat curve impeller) and agitation speed to ensure good top-to-bottom turnover and prevent the settling of solids.

    • Baffling: Use a baffled reactor to improve mixing efficiency and prevent vortex formation.

Work-up and Purification

The laboratory-scale work-up and purification methods may not be practical or efficient on a larger scale.

  • Causality: Large volumes of solvents for extraction and the use of chromatography for purification are often not economically viable in a production setting.

  • Recommendation:

    • Aqueous Work-up: The aqueous wash steps should be optimized to minimize the volume of water used and to ensure efficient removal of salts and water-soluble impurities. Consider the use of a continuous liquid-liquid extraction setup for very large scales.

    • Crystallization: Crystallization is a highly effective and scalable purification method. A systematic screening of crystallization solvents should be performed to identify a solvent system that provides good recovery and high purity. Factors to consider include product solubility at different temperatures, solvent cost, safety, and environmental impact. Isopropanol or toluene are often good starting points for sulfonamides.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for removing non-volatile impurities. The boiling point of a similar compound, N-methyl-N-2-hydroxyethyl-p-chlorobenzenesulfonamide, is reported to be 180 °C at 0.5 mmHg, suggesting that vacuum distillation is a viable option.[2]

Process Safety

A thorough process safety assessment is mandatory before any scale-up activities.

  • Hazards:

    • Benzenesulfonyl Chloride: Corrosive and reacts with water to produce hydrochloric acid.[3] Inhalation can be fatal, and it can cause severe skin and eye burns.[4]

    • N-Methylethanolamine: Flammable liquid and vapor. Causes serious eye irritation.

    • Triethylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage.

    • Dichloromethane: Potential carcinogen.

  • Recommendations:

    • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and flame-retardant lab coats.

    • Ventilation: All operations should be conducted in a well-ventilated area, preferably in a walk-in fume hood or a contained environment for larger scales.

    • Material Handling: Use closed-system transfers for all hazardous liquids to minimize exposure.

    • Emergency Procedures: Establish and clearly communicate emergency procedures for spills, fires, and medical emergencies.

Impurity Profile and Control

Understanding and controlling the impurity profile is critical for ensuring the final product meets the required specifications.

  • Potential Impurities:

    • Unreacted Starting Materials: Benzenesulfonyl chloride and N-methylethanolamine.

    • Hydrolysis Product: Benzenesulfonic acid from the hydrolysis of benzenesulfonyl chloride.

    • O-Sulfonated Product: Reaction at the hydroxyl group of N-methylethanolamine to form the corresponding sulfonate ester. This is generally less favorable than N-sulfonylation but can occur, especially at higher temperatures.

    • Bis-sulfonated Product: Reaction of the product's hydroxyl group with another molecule of benzenesulfonyl chloride.

  • Control Strategy:

    • Stoichiometry: Use a slight excess of the amine to ensure complete consumption of the more hazardous benzenesulfonyl chloride.

    • Temperature Control: Maintain a low reaction temperature to minimize the formation of O-sulfonated and bis-sulfonated byproducts.

    • Moisture Control: Use anhydrous solvents and reagents to prevent the hydrolysis of benzenesulfonyl chloride.

    • Purification: The purification method (crystallization or distillation) should be designed to effectively remove these potential impurities.

Analytical Methods for Process Monitoring and Quality Control

Robust analytical methods are essential for monitoring the reaction progress, identifying impurities, and ensuring the final product meets quality standards.

Analytical_Workflow In_Process_Control In-Process Control (IPC) TLC TLC In_Process_Control->TLC HPLC_IPC HPLC In_Process_Control->HPLC_IPC Final_Product_QC Final Product Quality Control (QC) HPLC_QC HPLC (Purity, Impurities) Final_Product_QC->HPLC_QC GC GC (Residual Solvents) Final_Product_QC->GC NMR NMR (Structure Elucidation) Final_Product_QC->NMR MS MS (Molecular Weight) Final_Product_QC->MS FTIR FTIR (Functional Groups) Final_Product_QC->FTIR caption Fig. 3: Analytical workflow for synthesis monitoring and QC.

Fig. 3: Analytical workflow for synthesis monitoring and QC.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for monitoring reaction progress and for the final purity assessment of this compound.

  • Starting Method Development: A reverse-phase HPLC method is a good starting point.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or phosphoric acid. A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm or 254 nm.

  • Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[5]

2. Gas Chromatography (GC)

GC is suitable for the analysis of residual solvents in the final product.

  • Method: A headspace GC method with a flame ionization detector (FID) is typically used.

    • Column: A polar column like a DB-WAX is suitable for separating common organic solvents.[6]

    • Carrier Gas: Nitrogen or Helium.

    • Temperature Program: An appropriate temperature program should be developed to separate the expected solvents.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the structural confirmation of the final product and for the identification of any major impurities.

4. Mass Spectrometry (MS)

MS, often coupled with GC (GC-MS) or HPLC (LC-MS), is used to confirm the molecular weight of the product and to identify unknown impurities.

Green Chemistry and Alternative Synthetic Routes

While the traditional route is well-established, it involves hazardous reagents and solvents. Exploring greener alternatives is an important consideration for modern chemical manufacturing.

  • Solvent Replacement: Consider replacing dichloromethane with a more environmentally benign solvent such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).

  • Alternative Sulfonylation Reagents: Research is ongoing into the use of more stable and less hazardous sulfonating agents than sulfonyl chlorides.

  • Enzymatic Synthesis: Biocatalytic approaches to sulfonamide synthesis are being explored, which could offer milder reaction conditions and improved selectivity, though this is still an emerging field for this class of compounds.[7]

  • Continuous Flow Synthesis: Continuous flow reactors can offer significant advantages for the synthesis of sulfonamides, including improved heat transfer, enhanced safety, and better control over reaction parameters, leading to higher yields and purity.[8]

Conclusion

The scale-up synthesis of this compound is a feasible process, but it requires careful consideration of several critical factors. A thorough understanding of the reaction's thermodynamics, kinetics, and potential hazards is paramount for a safe and successful scale-up. This guide provides a framework for process development, highlighting the key areas that require attention, from laboratory-scale protocol optimization to the implementation of robust analytical methods and the consideration of greener manufacturing approaches. By systematically addressing these considerations, researchers and drug development professionals can navigate the challenges of scale-up and establish a reliable and efficient manufacturing process for this important chemical intermediate.

References

  • Hori, M., et al. (2011). Alternative synthesis of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Journal of Organic Chemistry, 76(5), 1345-1352. [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. PubMed Central. [Link]

  • Chatgilialoglu, C., & Lunazzi, L. (2010). Sulfur-chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. The Journal of Organic Chemistry, 75(2), 465-470. [Link]

  • ResearchGate. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. [Link]

  • Rao, D. S., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 345-350. [Link]

  • Hogan, A. M., & Cox, B. G. (2009). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 11(21), 4894–4897. [Link]

  • Reddy, G. S., et al. (2017). A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride. Journal of Chromatographic Science, 55(8), 834-840. [Link]

  • PrepChem. (n.d.). Synthesis of N-methyl-N-2-hydroxyethyl-p-chlorobenzenesulfonamide. [Link]

  • Bentley, T. W., & Llewellyn, G. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of Trans-Beta-Styrenesulfonyl Chloride - Precursors in the Development of New Pharmaceuticals. Journal of the Chemical Society, Perkin Transactions 2, (12), 2577-2582. [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

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Deprotection of the N-tosyl group in N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the cleavage of the p-toluenesulfonyl (tosyl, Ts) protecting group from N-(2-hydroxyethyl)-N-methylbenzenesulfonamide to yield 2-(methylamino)ethanol .

The Challenge: Unlike primary sulfonamides (


), secondary sulfonamides (

), such as the target substrate, are notoriously resistant to cleavage. The lack of an acidic N-H proton prevents the formation of a sulfonamide anion, which often facilitates cleavage in milder conditions. Furthermore, the product, 2-(methylamino)ethanol , is a low-molecular-weight, highly polar amino alcohol (bp 159 °C) that is fully miscible with water. Standard aqueous workups often result in near-zero isolation yields because the product remains in the aqueous phase.

The Solution: This protocol prioritizes Reductive Cleavage via Single Electron Transfer (SET) . Two methods are provided:

  • Method A (Standard): Sodium Naphthalenide (Na/Nap). The most robust method for difficult substrates.

  • Method B (Green/Mild): Magnesium in Methanol (Mg/MeOH).[1][2][3][4] A safer alternative for initial screening.

Chemical Strategy & Mechanism

The stability of the sulfonamide bond requires an electron injection mechanism to cleave the S-N bond.

Mechanism (SET): The reaction proceeds via the formation of a radical anion.[2][5] The aromatic ring of the tosyl group accepts an electron from the donor (Sodium Naphthalenide or Mg surface), weakening the S-N bond until it fragments.

  • Electron Transfer:

    
    
    
  • Fragmentation:

    
     (or 
    
    
    
    )
  • Reduction/Protonation: Further reduction and protonation yield the amine (

    
    ) and the sulfinate byproduct.
    

Note on the Hydroxyl Group: The free hydroxyl group on the substrate will consume 1 equivalent of the reducing agent (forming the alkoxide). Therefore, an excess of reagent is strictly required.

SET_Mechanism Substrate N-Tosyl Substrate RadicalAnion Radical Anion [Ts-NR2]•- Substrate->RadicalAnion + e- (SET) Cleavage S-N Bond Fragmentation RadicalAnion->Cleavage Intermediate Amide Anion (-N(Me)CH2CH2O-) Cleavage->Intermediate + e-, - Ts- Product Product: N-Methylethanolamine Intermediate->Product + H+ (Quench)

Figure 1: Single Electron Transfer (SET) mechanism for sulfonamide deprotection.

Method A: Sodium Naphthalenide (Na/Nap)

Status: Gold Standard (High Reliability) Applicability: Best for stubborn secondary sulfonamides where milder methods fail.

Reagents & Setup
  • Substrate: 1.0 eq (e.g., 10 mmol)

  • Sodium Metal: 6.0 eq (Freshly cut, washed with hexanes)

  • Naphthalene: 8.0 eq (Recrystallized if necessary)

  • Solvent: 1,2-Dimethoxyethane (DME) or THF (Anhydrous, degassed)

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Protocol
  • Preparation of Reductant: In a flame-dried Schlenk flask under Argon, dissolve Naphthalene (8.0 eq) in anhydrous DME (concentration ~0.5 M). Add Sodium metal (6.0 eq). Stir vigorously at room temperature for 1-2 hours. The solution will turn a deep, dark green (characteristic of the radical anion).

    • Checkpoint: If the solution stays colorless or pale, the initiation failed. Ensure solvent is dry and sodium surface is clean.

  • Reaction: Cool the Na/Nap solution to -78 °C (Dry ice/acetone bath).

  • Addition: Dissolve the N-tosyl substrate in a minimum amount of anhydrous DME. Add this solution dropwise to the Na/Nap mixture via syringe/cannula over 10 minutes.

  • Monitoring: Allow the reaction to warm to room temperature naturally. Stir for 2-4 hours. Monitor by TLC (Note: The amine product is very polar; use MeOH/DCM/NH4OH 10:90:1 or stain with Ninhydrin).

  • Quenching: Cool to 0 °C. Carefully add water dropwise until the green color dissipates and gas evolution ceases.

Workup (Critical for Isolation)

Since the product is water-soluble, standard extraction will fail.

  • Acidification: Add 1M HCl to the reaction mixture until pH < 2.

  • Wash 1 (Remove Impurities): Extract the aqueous layer 3x with Diethyl Ether or Ethyl Acetate.

    • Result: Naphthalene, toluene sulfinic acid, and unreacted starting material move to the Organic layer. The Product (protonated ammonium salt) stays in the Aqueous layer. Discard the organic layer.

  • Basification: Adjust the aqueous layer to pH > 12 using 4M NaOH or solid KOH.

  • Extraction (Product Recovery): Continuously extract the aqueous layer with Dichloromethane (DCM) or Chloroform for 12-24 hours using a liquid-liquid extractor.

    • Alternative: If continuous extraction is unavailable, perform 10x manual extractions with DCM.

  • Drying: Dry the combined organic extracts over

    
    .
    
  • Purification: Carefully concentrate under reduced pressure (bath temp < 40 °C, product is volatile). Distill the residue (bp 159 °C) or use it directly if purity is sufficient.

Method B: Magnesium in Methanol (Mg/MeOH)

Status: Green Alternative (Milder) Applicability: Safer, but may have lower conversion for dialkyl sulfonamides.

Reagents
  • Substrate: 1.0 eq

  • Magnesium Turnings: 10-20 eq (Activated by crushing/grinding)

  • Solvent: Methanol (Anhydrous)

  • Catalyst: Catalytic amount of Iodine (

    
    ) or 1,2-dibromoethane (to activate Mg).
    
Protocol
  • Activation: Place Mg turnings in a dry flask. Add a crystal of iodine and heat gently with a heat gun until purple vapor forms, activating the surface.

  • Reaction: Add the substrate dissolved in Methanol (0.1 M).

  • Sonication: Place the flask in an ultrasonic bath. Sonicate at room temperature to 40 °C. The reaction is heterogeneous; sonication keeps the Mg surface clean.

  • Monitoring: Monitor by TLC. If reaction is sluggish, add more Mg and continue sonication.

  • Workup:

    • Filter off excess Mg.

    • Concentrate the methanol to dryness.

    • Resuspend residue in water (pH > 12).

    • Extract with DCM (as described in Method A, Step 4).

Data & Troubleshooting

Comparison of Methods
FeatureMethod A: Na/NapMethod B: Mg/MeOH
Reactivity High (Cleaves all sulfonamides)Moderate (Substrate dependent)
Safety Low (Pyrophoric reagents)High (Standard lab safety)
Workup Complex (Requires removing Nap)Simple (Filtration)
Yield Typically 85-95%Typically 50-70%
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Na/Nap solution is not green Wet solvent or oxidized Na.Redistill DME over Na/Benzophenone. Cut Na under oil.
Low Yield (Product lost) Product remained in aqueous layer.Do NOT discard aqueous layer. Use continuous extraction or lyophilize and wash salts with dry DCM.
Reaction stalls (Method B) Mg surface passivated.Add fresh Mg; add mechanical stirring; increase sonication power.

Isolation Workflow Diagram

This diagram illustrates the critical "Acid-Base Shuffle" required to separate the polar amine product from the non-polar naphthalene byproducts.

Workup_Flow Crude Crude Reaction Mixture (Quenched) Acidify Add 1M HCl (pH < 2) Crude->Acidify Extract1 Extract with Et2O/EtOAc Acidify->Extract1 OrgLayer1 Organic Layer: Naphthalene, Ts-OH, Impurities Extract1->OrgLayer1 Discard AqLayer1 Aqueous Layer: Product (Ammonium Salt) Extract1->AqLayer1 Keep Basify Add NaOH (pH > 12) AqLayer1->Basify Extract2 Continuous Extraction (DCM or CHCl3) Basify->Extract2 FinalOrg Final Organic Layer Extract2->FinalOrg Distill Distillation / Evaporation FinalOrg->Distill PureProduct Pure N-Methylethanolamine Distill->PureProduct

Figure 2: Purification workflow for isolating water-soluble amines after reductive cleavage.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Sulfonamides. Wiley.

  • Reductive Cleavage of Sulfonamides with Sodium Naphthalenide. Ji, S., Gortler, L. B., Waring, A., Battisti, A., Bank, S., Closson, W. D., & Wriede, P. (1967). Journal of the American Chemical Society, 89(20), 5311–5312.

  • Magnesium in Methanol for Desulfonylation. Alonso, E., Ramón, D. J., & Yus, M. (1997).[6] Tetrahedron, 53(42), 14355-14368.

  • Ultrasound-Promoted Deprotection. Nyasse, B., Grehn, L., & Ragnarsson, U. (1997). Chemical Communications, (9), 1017-1018.

Sources

The Versatile Role of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Precursor in Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The development of efficient and modular strategies for their synthesis is a cornerstone of modern organic chemistry. In this context, N-(2-hydroxyethyl)-N-methylbenzenesulfonamide has emerged as a highly versatile and valuable building block. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a sulfonamide moiety that can act as a directing or activating group, enables a diverse range of intramolecular cyclization reactions to forge various heterocyclic rings. This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug discovery and chemical development. The sulfonamide group, a key feature of many antibacterial and diuretic drugs, imparts unique chemical properties to the parent molecule, influencing its reactivity and the biological activity of the resulting heterocyclic products.[2]

Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the title compound is paramount for its widespread application. A common and efficient method involves the reaction of N-methylethanolamine with a benzenesulfonyl chloride in the presence of a base.

Detailed Synthetic Protocol:

A straightforward procedure for a related compound, N-methyl-N-2-hydroxyethyl-p-chlorobenzenesulfonamide, can be adapted for the synthesis of the title compound.[3]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMoles
N-Methylethanolamine75.110.9363.9 g0.052
Benzenesulfonyl chloride176.621.3849.18 g0.052
Triethylamine101.190.7267.2 mL0.052
Tetrahydrofuran (THF)--100 mL-

Procedure:

  • To a stirred solution of N-methylethanolamine (3.9 g, 0.052 mol) in tetrahydrofuran (50 mL) at 0 °C, slowly add triethylamine (7.2 mL, 0.052 mol).

  • A solution of benzenesulfonyl chloride (9.18 g, 0.052 mol) in tetrahydrofuran (50 mL) is then added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the triethylamine hydrochloride salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product as an oil.

  • Purification by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) affords the pure this compound.

Application in the Synthesis of N-Sulfonylated Aziridines

The most prominent application of this compound is in the synthesis of N-sulfonylated aziridines. These three-membered heterocycles are valuable synthetic intermediates due to their high ring strain, which facilitates a variety of ring-opening reactions for the introduction of nitrogen-containing functionalities.

The Mitsunobu Reaction: A Key Transformation for Aziridination

The intramolecular cyclization of this compound to the corresponding N-methyl-N-benzenesulfonyl aziridine is most efficiently achieved under Mitsunobu conditions.[4] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, a crucial feature for asymmetric synthesis.[5]

Mechanism of Intramolecular Mitsunobu Cyclization:

The reaction is initiated by the reaction of triphenylphosphine (PPh₃) with an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate. This intermediate then activates the hydroxyl group of the sulfonamide, making it a good leaving group. The sulfonamide nitrogen then acts as an intramolecular nucleophile, attacking the activated carbon center in an Sₙ2 fashion to displace triphenylphosphine oxide and form the aziridine ring.

Mitsunobu_Aziridination cluster_activation Activation of Alcohol cluster_cyclization Intramolecular Cyclization (Sₙ2) Reagent PPh₃ + DEAD Betaine Betaine Intermediate Reagent->Betaine Formation Substrate N-(2-hydroxyethyl)-N- methylbenzenesulfonamide Alkoxyphosphonium Alkoxyphosphonium Salt (Activated Intermediate) Substrate->Alkoxyphosphonium Proton Transfer & Reaction with Betaine Aziridine N-Methyl-N-benzenesulfonyl Aziridine Alkoxyphosphonium->Aziridine Intramolecular Nucleophilic Attack Byproduct Triphenylphosphine Oxide + Hydrazine byproduct Alkoxyphosphonium->Byproduct

Caption: Mechanism of Mitsunobu-mediated aziridination.

Experimental Protocol for N-Methyl-N-benzenesulfonyl Aziridine Synthesis:

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMoles
This compound215.27-2.15 g0.01
Triphenylphosphine (PPh₃)262.29-3.93 g0.015
Diisopropyl azodicarboxylate (DIAD)202.211.022.97 mL0.015
Anhydrous Tetrahydrofuran (THF)--100 mL-

Procedure:

  • To a solution of this compound (2.15 g, 0.01 mol) and triphenylphosphine (3.93 g, 0.015 mol) in anhydrous THF (100 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (2.97 mL, 0.015 mol) dropwise over 20 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure N-methyl-N-benzenesulfonyl aziridine.

Expected Yields and Spectroscopic Data:

Yields for this reaction are typically in the range of 80-95%.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.90-7.85 (m, 2H, Ar-H), 7.65-7.50 (m, 3H, Ar-H), 3.10 (s, 3H, N-CH₃), 2.60 (t, J = 4.8 Hz, 2H, CH₂), 2.20 (t, J = 4.8 Hz, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 140.1, 132.8, 129.1, 127.5, 35.5, 34.2.

  • IR (neat, cm⁻¹): 1340 (asymmetric SO₂ stretch), 1160 (symmetric SO₂ stretch).

Synthesis of N-Sulfonylated Morpholines

While direct intramolecular cyclization of this compound to form a morpholine ring is not a common transformation, derivatives of this starting material can be utilized for the synthesis of N-sulfonylated morpholines. This typically involves the introduction of a second hydroxyethyl group or a suitable precursor.

Strategy via N,N-Bis(2-hydroxyethyl)sulfonamides:

A plausible route involves the synthesis of N,N-bis(2-hydroxyethyl)benzenesulfonamide, which can then undergo an acid-catalyzed double dehydration and cyclization to form the N-sulfonylated morpholine.

Mechanism of Morpholine Formation:

The reaction proceeds through the protonation of one of the hydroxyl groups, followed by the elimination of water to form a carbocation. The second hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form the six-membered morpholine ring. A final deprotonation step yields the N-sulfonylated morpholine.

Morpholine_Synthesis cluster_activation Acid-Catalyzed Dehydration cluster_cyclization Intramolecular Cyclization Starting_Material N,N-Bis(2-hydroxyethyl) benzenesulfonamide Protonation Protonated Alcohol Starting_Material->Protonation H⁺ Carbocation Carbocation Intermediate Protonation->Carbocation - H₂O Oxonium_Ion Oxonium Ion Intermediate Carbocation->Oxonium_Ion Intramolecular Nucleophilic Attack Morpholine N-Benzenesulfonyl Morpholine Oxonium_Ion->Morpholine - H⁺

Caption: Proposed mechanism for N-sulfonylated morpholine synthesis.

Future Directions and Broader Applications

The utility of this compound extends beyond the synthesis of simple aziridines and morpholines. Current research is exploring its use in more complex cascade reactions to build polycyclic heterocyclic systems. Furthermore, the development of catalytic enantioselective methods for these cyclizations is a major focus, aiming to provide efficient access to chiral heterocycles for drug discovery programs. The inherent reactivity of the sulfonamide and hydroxyl groups makes this compound a prime candidate for the development of novel multicomponent reactions, further expanding its synthetic utility.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of nitrogen-containing heterocycles. Its application in the efficient construction of N-sulfonylated aziridines via the Mitsunobu reaction is a testament to its utility in modern organic synthesis. While its direct application in the synthesis of larger ring systems is less explored, strategic modifications of the parent molecule open up avenues for the construction of morpholines and other valuable heterocyclic scaffolds. The continued exploration of the reactivity of this bifunctional building block promises to unveil new and efficient synthetic methodologies for the preparation of medicinally relevant compounds.

References

  • Synthesis of N-methyl-N-2-hydroxyethyl-p-chlorobenzenesulfonamide. PrepChem.com. Available from: [Link]

  • Synthesis of N-(2-hydroxyethyl)piperazine. Google Patents.
  • Synthesis of N-Heterocycles and Thiocines via Electrophilic Divalent Reactive Intermediates. ProQuest. Available from: [Link]

  • N-Heterocyclic Carbene-Catalyzed Facile Synthesis of Phthalidyl Sulfonohydrazones: Density Functional Theory Mechanistic Insights and Docking Interactions. National Center for Biotechnology Information. Available from: [Link]

  • N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of N-sulfonated aziridines. ResearchGate. Available from: [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. Available from: [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity. National Center for Biotechnology Information. Available from: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available from: [Link]

  • N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. PubChem. Available from: [Link]

  • Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Application of Bioactive N‐Functionalized Aziridines. National Center for Biotechnology Information. Available from: [Link]

  • N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. CAS Common Chemistry. Available from: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information. Available from: [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. National Center for Biotechnology Information. Available from: [Link]

  • A Practical, Fast, and High-Yielding Aziridination Procedure Using Simple Cu(II) Complexes Containing N-Donor Pyridine-Based Ligands. ACS Publications. Available from: [Link]

  • Mitsunobu Reaction. Organic Syntheses. Available from: [Link]

  • Asymmetric Cyclization of N-Sulfonyl Alkenyl Amides Catalyzed by Iridium/Chiral Diene Complexes. PubMed. Available from: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]

  • Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. National Center for Biotechnology Information. Available from: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides. MDPI. Available from: [Link]

  • N-Alkenyl-2-aziridinylmethyl Radicals and N-Alkenylaminyl Radicals in Cascade Cyclizations to Pyrrolizidines and Indolizidines. Center for Molecular Modeling. Available from: [Link]

  • N-Aziridinyl-N-methylbenzenesulfonamide. PubChem. Available from: [Link]

  • (PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. ResearchGate. Available from: [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available from: [Link]

  • Substituted Piperazines as Novel Potential Radioprotective Agents. MDPI. Available from: [Link]

  • Synthesis of N-methyl-N-(p-toluenesulfonyl)hydroxylamine. PrepChem.com. Available from: [Link]

  • Investigation of the Cyclization of N-(2-Hydroxyethyl)-N'-phenylthioureas:Mitsunobu Conditions vs TsCl/NaOH System. ResearchGate. Available from: [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in N-(2-hydroxyethyl)-N-methylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on troubleshooting and optimizing reaction yields. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing detailed explanations and actionable protocols to enhance the success of your synthesis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield in this synthesis is a frequent challenge and can often be attributed to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause. The most common culprits include suboptimal reaction conditions, the quality of your starting materials, and inefficient purification.

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (Benzenesulfonyl Chloride & N-Methylethanolamine) Start->Check_Purity Check_Conditions Review Reaction Conditions (Solvent, Base, Temperature, Time) Check_Purity->Check_Conditions If pure Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Check_Conditions->Analyze_Crude If optimal Purification Optimize Purification Protocol Analyze_Crude->Purification Identify byproducts Success Improved Yield Purification->Success Side_Reaction cluster_reactants Reactants cluster_products Potential Products N-Methylethanolamine N-Methylethanolamine N_Product N-(2-hydroxyethyl)-N- methylbenzenesulfonamide (Desired Product) N-Methylethanolamine->N_Product N-attack (favored by less hindered bases) O_Product 2-(methylamino)ethyl benzenesulfonate (Byproduct) N-Methylethanolamine->O_Product O-attack (can be promoted by stronger, bulkier bases) Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->N_Product Benzenesulfonyl_Chloride->O_Product

Caption: Competing N- and O-sulfonylation pathways.

To favor the desired N-sulfonylation, consider the following:

  • Choice of Base: A non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA) is generally preferred. These bases are less likely to deprotonate the less acidic hydroxyl group, thereby promoting the reaction at the more nucleophilic nitrogen center.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the kinetic selectivity for the more nucleophilic amine over the alcohol.

  • Order of Addition: Slowly adding the benzenesulfonyl chloride to a solution of N-methylethanolamine and the base can help maintain a low concentration of the electrophile, further favoring reaction at the more reactive site.

Q3: How can I effectively monitor the progress of my reaction and identify the product and byproducts?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction. Here is a recommended protocol:

TLC Analysis Protocol:

ParameterRecommendation
Stationary Phase Silica gel 60 F254
Mobile Phase A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. Adjust the polarity as needed.
Visualization 1. UV Light (254 nm): The aromatic rings of the starting material and products will be visible. 2. Potassium Permanganate Stain: The hydroxyl group of the desired product and unreacted N-methylethanolamine will appear as yellow spots on a purple background. The O-sulfonylated byproduct will likely not stain as readily.

By co-spotting your reaction mixture with the starting materials, you can track their consumption and the appearance of new spots corresponding to your product and any byproducts. The desired N-sulfonylated product is generally more polar than the O-sulfonylated byproduct due to the presence of the free hydroxyl group.

Q4: My crude product is a complex mixture. What is the best purification strategy?

A multi-step purification approach is often necessary to obtain a high-purity product.

Recommended Purification Protocol:

  • Aqueous Workup:

    • Quench the reaction with water or a dilute acid solution (e.g., 1 M HCl) to neutralize any remaining base and its salt.

    • Extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Column Chromatography:

    • This is often the most effective method for separating the desired product from the O-sulfonylated byproduct and other impurities.

    • Stationary Phase: Silica gel.

    • Eluent: A gradient of hexane and ethyl acetate is recommended. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.

Table of Expected Elution Order in Column Chromatography:

CompoundPolarityExpected Elution
Unreacted Benzenesulfonyl ChlorideLowEarly
O-Sulfonylated ByproductModerateMiddle
This compound (Product) HighLate
Unreacted N-MethylethanolamineVery HighMay remain on the column or elute with very polar solvents
  • Crystallization:

    • If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can further enhance purity.

Q5: Could the quality of my benzenesulfonyl chloride be the issue?

Absolutely. Benzenesulfonyl chloride is susceptible to hydrolysis to benzenesulfonic acid, especially in the presence of moisture. [1]An aged or improperly stored bottle of benzenesulfonyl chloride can have a significantly reduced potency, leading to incomplete reactions and low yields.

Troubleshooting Steps:

  • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of benzenesulfonyl chloride.

  • Check for Degradation: Benzenesulfonic acid is a solid, so if your liquid benzenesulfonyl chloride appears cloudy or contains solid precipitates, it has likely degraded.

  • Anhydrous Conditions: Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

Experimental Protocols

General Synthesis of this compound

This protocol provides a starting point for your synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add N-methylethanolamine (1.0 eq.) and a suitable solvent (e.g., dichloromethane, THF).

    • Add a non-nucleophilic base such as triethylamine (1.2 eq.).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Benzenesulfonyl Chloride:

    • Dissolve benzenesulfonyl chloride (1.1 eq.) in the reaction solvent.

    • Add the benzenesulfonyl chloride solution dropwise to the stirred reaction mixture over 30 minutes.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC as described in Q3.

  • Workup and Purification:

    • Follow the purification protocol outlined in Q4.

References

  • PrepChem. Synthesis of N-methyl-N-2-hydroxyethyl-p-chlorobenzenesulfonamide. Available at: [Link]

  • Wikipedia. Benzenesulfonyl chloride. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Master Organic Chemistry. An Online Organic Chemistry Resource. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide in Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges when using this versatile intermediate in their synthetic workflows. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the fundamental solubility properties of this compound?

This compound is an amphiphilic molecule, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) characteristics. The 4-methylbenzenesulfonyl portion is nonpolar and lipophilic, while the N-(2-hydroxyethyl)-N-methyl group is polar and capable of hydrogen bonding due to the terminal hydroxyl (-OH) group.[1] This dual nature dictates its solubility, making it soluble in some polar organic solvents like chloroform and methanol, but potentially challenging to dissolve in either highly nonpolar solvents (e.g., hexanes) or, in some cases, purely aqueous systems without modification.[2]

Q2: Why does this compound exhibit poor solubility in my specific reaction solvent?

Poor solubility typically arises from a mismatch between the polarity of the solute (your compound) and the solvent. If your reaction medium is highly nonpolar, it will not effectively solvate the polar hydroxyethyl portion of the molecule. Conversely, a highly polar protic solvent might interact too strongly with the polar head, without adequately solvating the nonpolar aromatic tail. The crystalline solid form of the compound also has a specific lattice energy that must be overcome by solvent-solute interactions for dissolution to occur.

Q3: My reaction is sluggish and a significant amount of the starting material remains undissolved. What are the first steps I should take?

When facing poor dissolution, the primary goal is to increase the interaction between the solvent and the solute. The most direct approaches are:

  • Solvent System Modification: Evaluate if your current solvent is optimal. Consider using a co-solvent to modulate the polarity of the reaction medium.

  • Temperature Increase: Cautiously increasing the reaction temperature can significantly enhance solubility.

  • Mechanical Agitation: If simple stirring is insufficient, employing techniques like sonication can break down solid aggregates and promote dissolution.[3]

Our troubleshooting guide in Section 2 provides detailed protocols for these approaches.

Q4: How does temperature generally affect the solubility of sulfonamides?

For most solid solutes, solubility increases with temperature. The additional thermal energy helps overcome the intermolecular forces holding the crystal lattice together, allowing solvent molecules to surround the solute molecules more effectively. However, the effect can vary. While solubility often increases, in some specific contexts like protein-ligand binding, the apparent affinity (which is related to keeping the molecule in a specific "dissolved" state) can decrease with higher temperatures.[4] For synthetic reactions, a controlled increase in temperature is a standard and effective method to improve solubility, but it should be done cautiously to avoid potential degradation or side reactions. A preliminary stability test of the compound at your target temperature is recommended.

Section 2: Troubleshooting Guide: Reaction Issues & Solutions

This section addresses specific experimental problems with detailed, actionable solutions.

Problem 1: The starting material, this compound, fails to dissolve completely at the start of a homogeneous reaction, resulting in low yield or slow kinetics.

This is the most common issue, indicating that the chosen solvent system cannot adequately overcome the compound's crystal lattice energy at the initial reaction temperature.

  • Solution A: Solvent & Co-Solvent System Optimization

    Causality: The principle of "like dissolves like" is paramount. An optimal solvent must effectively solvate both the nonpolar aromatic ring and the polar side chain. If a single solvent is ineffective, a co-solvent system can create a medium with the ideal intermediate polarity. For example, adding a more polar solvent like THF or DMF to a less polar medium like toluene can create a better environment for dissolution.

    Data Presentation: Solvent Selection Guide

SolventPolarity Index (Snyder)CharacterSuitability Rationale
Toluene2.4Aprotic, NonpolarGood for solvating the aromatic ring, but poor for the polar side chain. Often requires heating or a co-solvent.[5]
Dichloromethane (DCM)3.1Aprotic, PolarA versatile solvent that often provides a good balance for many sulfonamides.[5]
Tetrahydrofuran (THF)4.0Aprotic, PolarA good starting point, capable of solvating both parts of the molecule. Used in related syntheses.[6]
Acetonitrile (MeCN)5.8Aprotic, PolarHighly polar; can be effective, especially when used as a co-solvent.[7][8]
Dimethylformamide (DMF)6.4Aprotic, PolarA very strong, polar aprotic solvent. Excellent for dissolving stubborn compounds, but can be difficult to remove.
Methanol (MeOH)5.1Protic, PolarThe hydroxyl group can hydrogen bond with the solute, making it an effective solvent, though its reactivity should be considered.[2]
  • Solution B: Controlled Temperature Elevation

    Causality: Increasing the kinetic energy of the system provides the energy needed to break the solute-solute interactions in the crystal lattice and promotes favorable solute-solvent interactions. Many reactions involving sulfonamides are successfully performed at elevated temperatures (e.g., 50-80 °C).[6]

    Experimental Protocol: Controlled Heating for Improved Dissolution

    • Setup: Assemble the reaction flask with a magnetic stirrer, condenser, and thermometer.

    • Initial Slurry: Add the solvent(s) and this compound to the flask to form a slurry.

    • Gradual Heating: Place the flask in an oil bath and begin stirring. Increase the temperature gradually in 5-10 °C increments.

    • Observation: Observe the slurry at each temperature step. Hold for 10-15 minutes to see if dissolution occurs.

    • Target Temperature: Once dissolution is complete, allow the solution to stir for an additional 5 minutes before adding other reagents. Do not exceed the boiling point of the solvent or temperatures known to cause degradation of your reactants.

  • Solution C: Mechanical Agitation via Sonication

    Causality: Sonication uses high-frequency sound waves to create microscopic cavitation bubbles in the solvent. The rapid formation and collapse of these bubbles generate powerful shockwaves that break apart solid agglomerates, drastically increasing the surface area of the solute exposed to the solvent and accelerating dissolution.[3] This is a physical process that does not require heat and is excellent for thermally sensitive reactions.

    Experimental Protocol: Using a Sonication Bath

    • Preparation: Prepare a slurry of the compound in the reaction solvent within the reaction flask. Ensure the flask is sealed or covered to prevent solvent evaporation.

    • Sonication: Place the flask in a bath sonicator, ensuring the water level in the bath is sufficient to cover the liquid level inside the flask.

    • Application: Turn on the sonicator. Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the bath.

    • Monitoring: Visually inspect the solution between bursts until the solid is fully dissolved.

    • Proceed: Once dissolved, proceed with the addition of other reagents.

Problem 2: My reaction involves two immiscible phases (e.g., an organic solvent and an aqueous base), and the reaction is extremely slow due to poor interaction between reactants.

This is a classic mass-transfer limitation problem. The sulfonamide is in the organic phase, while a key reactant (like a nucleophile or base) is in the aqueous phase. The reaction can only occur at the limited interface between the two layers.

  • Solution D: Phase-Transfer Catalysis (PTC)

    Causality: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[9] Typically, a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB) is used. The lipophilic alkyl groups of the catalyst allow it to be soluble in the organic phase, while its cationic charge allows it to pair with an anion (e.g., OH⁻, CN⁻) from the aqueous phase. This ion pair then moves into the organic phase, delivering the aqueous reactant to the substrate to allow the reaction to proceed.[10][11]

    Experimental Protocol: Implementing Phase-Transfer Catalysis

    • Solvent Setup: In your reaction flask, combine this compound in a suitable water-immiscible organic solvent (e.g., toluene, DCM).

    • Aqueous Phase: Add the aqueous solution of your second reactant (e.g., 50% aq. NaOH).

    • Catalyst Addition: Add a catalytic amount of the phase-transfer catalyst (typically 1-10 mol%). Common catalysts include tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS), or benzyltriethylammonium chloride (TEBAC).

    • Vigorous Stirring: The success of PTC is critically dependent on maximizing the surface area between the two phases. Use a powerful overhead stirrer or a magnetic stir bar capable of creating a vortex to ensure vigorous mixing.

    • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions under PTC are often significantly faster than their uncatalyzed, biphasic counterparts.

Section 3: Visual Guides & Workflows

Decision Workflow for Troubleshooting Solubility

This diagram provides a logical path for diagnosing and solving solubility issues during your experiment.

G cluster_homo start Reaction Start: This compound is poorly soluble q1 Is the reaction homogeneous or biphasic? start->q1 homogeneous_path Homogeneous System q1->homogeneous_path Homogeneous biphasic_path Biphasic System q1->biphasic_path Biphasic try_heat Try controlled heating (e.g., 50-80 °C) homogeneous_path->try_heat use_ptc Implement Phase-Transfer Catalysis (PTC) with vigorous stirring biphasic_path->use_ptc q2 Is the compound thermally stable? try_heat->q2 change_solvent Optimize solvent system (try co-solvents like THF, MeCN, or DMF) try_heat->change_solvent If heating is insufficient use_sonicator Use bath sonicator to aid dissolution q2->use_sonicator No/Unsure success Success: Reaction proceeds q2->success Yes use_sonicator->success change_solvent->success use_ptc->success

Caption: A decision tree for addressing solubility issues.

Conceptual Model of Co-Solvency

This diagram illustrates how a co-solvent system can effectively solvate an amphiphilic molecule.

Caption: Co-solvents create a favorable environment for both molecular ends.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • SciSpace. The Solubility of Proteins in Organic Solvents. SciSpace. [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. [Link]

  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]

  • PubChem. N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Ruidiaz-Sarmiento, M. A., et al. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K. MDPI. [Link]

  • ACS Publications. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. [Link]

  • National Institutes of Health. (Year). Sonolytic degradation kinetics and mechanisms of antibiotics in water and cow milk. PMC. [Link]

  • International Journal of Medical Science and Dental Research. (Year). Techniques for Improving Solubility. IJMSDR. [Link]

  • ResearchGate. (Year). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

  • ResearchGate. (Year). Ultrasonic degradation of sulfadiazine in aqueous solutions. ResearchGate. [Link]

  • ResearchGate. (Year). Enantioselective S‐Alkylation of Sulfenamides by Phase‐Transfer Catalysis. ResearchGate. [Link]

  • ResearchGate. (Year). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. ResearchGate. [Link]

  • National Institutes of Health. (Year). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • PrepChem.com. Synthesis of N-methyl-N-2-hydroxyethyl-p-chlorobenzenesulfonamide. PrepChem. [Link]

  • PubMed. (Year). The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (Year). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PMC. [Link]

  • National Institutes of Health. (Year). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. PMC. [Link]

  • Biosciences Biotechnology Research Asia. (2019). Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry. Biosciences Biotechnology Research Asia. [Link]

  • ResearchGate. (Year). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. ResearchGate. [Link]

  • YouTube. Tosylation reaction on cyclohexanone by ultrasonic bath. YouTube. [Link]

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

  • UCL Discovery. Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery. [Link]

  • Google Patents. Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • YouTube. Lab tip: use a bath sonicator to help dissolve solids. YouTube. [Link]

  • Macmillan Group. Phase-Transfer Catalysis. Macmillan Group. [Link]

  • ResearchGate. (Year). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate. [Link]

  • PubChem. N-Allyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

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Technical Support Center: Stability of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide in Acidic and Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and detailed protocols to address stability concerns in both acidic and basic environments.

Introduction

This compound is a sulfonamide compound of interest in various research and development applications. Understanding its stability profile under different pH conditions is critical for ensuring the integrity of experimental results, developing robust formulations, and identifying potential degradation products. This guide provides a comprehensive overview of the stability of this compound, focusing on the mechanisms of degradation in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the sulfonamide bond (S-N bond). This hydrolysis can be catalyzed by both acid and base. The susceptibility to hydrolysis is a key factor in determining the compound's stability.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. Generally, sulfonamides are relatively stable at neutral pH. However, in strongly acidic or basic conditions, the rate of hydrolysis increases. The pH-rate profile typically shows that both acid-catalyzed and base-catalyzed processes contribute to the degradation of the compound[1].

Q3: What are the expected degradation products of this compound under acidic and basic hydrolysis?

A3: The hydrolysis of the sulfonamide bond is expected to yield benzenesulfonic acid and N-methyl-N-(2-hydroxyethyl)amine. Under more strenuous conditions, further degradation of the side chain is possible, though cleavage of the robust sulfonamide bond is the primary event.

Q4: My experimental results are inconsistent when using this compound in an acidic buffer. What could be the cause?

A4: Inconsistent results in acidic media could be due to the degradation of the compound. Sulfonamides can undergo acid-catalyzed hydrolysis, and the rate of this degradation is dependent on the specific pH, temperature, and concentration of the acid. It is crucial to assess the stability of the compound under your specific experimental conditions.

Q5: I am observing a loss of my compound in a basic solution during my experiments. What is the likely cause?

A5: Similar to acidic conditions, basic media can promote the hydrolysis of the sulfonamide bond through a base-catalyzed mechanism. This involves the nucleophilic attack of a hydroxide ion on the sulfur atom of the sulfonyl group, leading to the cleavage of the S-N bond. The rate of this degradation will increase with higher pH and temperature.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with this compound in your experiments.

Issue 1: Unexpected Loss of Compound in Solution

Symptoms:

  • Lower than expected concentration of the parent compound in your analytical runs.

  • Appearance of new, unidentified peaks in your chromatogram.

  • Drifting experimental results over time.

Root Cause Analysis:

The primary suspect for the loss of this compound is chemical degradation, most likely through hydrolysis of the sulfonamide bond. The rate of this degradation is highly dependent on the pH and temperature of your solution.

Investigative Workflow:

Workflow for investigating compound loss.

Resolution:

  • Confirm pH and Temperature: Accurately measure and record the pH and temperature of your solutions. Even small deviations can significantly impact stability.

  • Conduct a Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, a forced degradation study is recommended. This involves intentionally exposing your compound to acidic and basic conditions to accelerate degradation. A general protocol is provided below.

  • Develop a Stability-Indicating Analytical Method: A robust analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential to separate the parent compound from any potential degradation products.

Protocol: Forced Degradation Study of this compound

Objective: To determine the stability of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • HPLC grade water and acetonitrile

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To a known volume of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Basic Degradation:

    • To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at the same time points as the acidic degradation study.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of water and incubate it under the same conditions.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from any degradation product peaks.

Data Analysis:

  • Calculate the percentage of the remaining parent compound at each time point.

  • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

  • Identify and quantify any degradation products.

Table 1: Example Data from a Forced Degradation Study

ConditionTime (hours)Parent Compound Remaining (%)Degradation Product 1 (%)
0.1 N HCl at 60°C 0100.00.0
295.24.8
490.59.5
881.318.7
2460.139.9
0.1 N NaOH at 60°C 0100.00.0
292.77.3
485.114.9
870.829.2
2445.354.7
Control (Water at 60°C) 2499.8<0.2

Mechanistic Insights

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound is believed to proceed through the protonation of the nitrogen atom of the sulfonamide. This protonation makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by a water molecule.

Acid_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis Reactant This compound Protonation Protonation of Sulfonamide Nitrogen Reactant->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack H2O Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Cleavage S-N Bond Cleavage Intermediate->Cleavage Products Benzenesulfonic Acid + N-methyl-N-(2-hydroxyethyl)amine Cleavage->Products

Acid-catalyzed hydrolysis pathway.

Base-Catalyzed Hydrolysis

In basic media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the electron-deficient sulfur atom of the sulfonyl group. This forms a trigonal bipyramidal intermediate, which then collapses to break the S-N bond.

Base_Hydrolysis cluster_1 Base-Catalyzed Hydrolysis Reactant This compound Nucleophilic_Attack Nucleophilic Attack by OH- Reactant->Nucleophilic_Attack OH- Intermediate Trigonal Bipyramidal Intermediate Nucleophilic_Attack->Intermediate Cleavage S-N Bond Cleavage Intermediate->Cleavage Products Benzenesulfonate + N-methyl-N-(2-hydroxyethyl)amine Cleavage->Products

Base-catalyzed hydrolysis pathway.

References

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (5), 749-753. [Link]

Sources

Technical Support Center: Optimizing N-(2-hydroxyethyl)-N-methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is a classic nucleophilic substitution utilizing the Schotten-Baumann conditions. While theoretically straightforward, researchers often encounter yield variation between 40-85%.

The primary yield-limiting factors are competitive hydrolysis of the sulfonyl chloride and chemoselectivity issues (O-sulfonylation vs. N-sulfonylation). This guide provides a self-validating protocol designed to prioritize N-alkylation while suppressing side reactions.

The "Golden Standard" Protocol

We recommend Method A (Anhydrous Organic) for small-to-medium lab scale (<50g) where purity is paramount. For larger scales, Method B (Biphasic Aqueous) is preferred for cost-efficiency but requires stricter temperature control.

Method A: Anhydrous Dichloromethane (DCM) Route

Best for: High Purity (>98%), Low Side-Reactions

Reagents:

  • Benzenesulfonyl Chloride (BSC) [CAS: 98-09-9]

  • N-Methylethanolamine (NMEA) [CAS: 109-83-1]

  • Triethylamine (TEA) (Base scavenger)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask. Purge with N₂.

  • Charge: Add 1.05 eq of N-Methylethanolamine and 1.2 eq of Triethylamine to dry DCM (0.5 M concentration relative to amine).

  • Cooling (Critical): Cool the solution to 0°C using an ice/salt bath.

    • Why? The amine is more nucleophilic than the hydroxyl group. Low temperature kinetically favors the faster N-attack over the slower O-attack and suppresses exotherms.

  • Addition: Dissolve 1.0 eq of Benzenesulfonyl Chloride in a small volume of DCM. Add this solution dropwise over 30-60 minutes.

    • Control: Internal temperature must not exceed 5°C.

  • Reaction: Allow to warm to room temperature (RT) naturally and stir for 4-6 hours.

  • Quench: Add water to dissolve triethylammonium chloride salts.

  • Workup: Separate phases. Wash organic layer with dilute HCl (1M) to remove unreacted amine, then brine. Dry over MgSO₄ and concentrate.

Data Summary: Method Comparison
ParameterMethod A (Anhydrous DCM)Method B (Biphasic NaOH)
Yield Potential 85-95%70-85%
Purity Profile High (>98%)Moderate (Requires recrystallization)
Key Risk O-Sulfonylation (if warm)Hydrolysis of BSC
Cost Higher (Solvents)Lower (Water/Base)
Throughput Lower (Drying steps)High (Fast reaction)

Critical Troubleshooting Guide

Issue 1: "My yield is consistently below 60%."

Diagnosis: Hydrolysis of Sulfonyl Chloride. If water is present (wet solvents in Method A or insufficient cooling in Method B), the sulfonyl chloride reacts with water to form benzenesulfonic acid, which is water-soluble and lost during workup.

  • Fix: Ensure DCM is distilled or dried over molecular sieves.

  • Fix: In biphasic systems, increase the equivalents of Sulfonyl Chloride to 1.2 eq to account for sacrificial hydrolysis.

Issue 2: "I see a major impurity (approx. +150 mass units)."

Diagnosis: O-Sulfonylation (Bis-sulfonylation). You have formed the ester-amide byproduct: N-methyl-N-(2-(phenylsulfonyloxy)ethyl)benzenesulfonamide. This happens when the hydroxyl group attacks a second molecule of sulfonyl chloride.

  • Root Cause: Excess Sulfonyl Chloride or high temperatures.

  • Fix: Strict Stoichiometry. Use 0.95 - 1.0 eq of Sulfonyl Chloride relative to the amine. It is better to have unreacted amine (easy to wash away with acid) than over-reacted product.

  • Fix: Maintain 0°C strictly during addition.

Issue 3: "The product is not extracting into the organic layer."

Diagnosis: Phase Partitioning. this compound has a polar hydroxyl group, making it moderately water-soluble.

  • Fix: Salting Out. Saturate the aqueous layer with NaCl before extraction.

  • Fix: Use Chloroform or Ethyl Acetate instead of Ether/Hexanes for extraction.

Visualizing the Pathway

The following diagram illustrates the reaction logic and where yield loss occurs.

ReactionPathway Reactants Reactants (BSC + NMEA) Intermediate Tetrahedral Intermediate Reactants->Intermediate 0°C, Base Side_Hydrolysis Byproduct: Benzenesulfonic Acid (Hydrolysis) Reactants->Side_Hydrolysis Water present or Slow addition Product Target Product (N-Sulfonylation) Intermediate->Product Major Path (Kinetic Control) Side_OSulf Byproduct: O-Sulfonyl Ester (Over-reaction) Product->Side_OSulf Excess BSC or High Temp

Figure 1: Reaction pathway showing the kinetic favorability of N-sulfonylation (Green) versus competing hydrolysis and O-sulfonylation pathways (Red).

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as both solvent and base? A: Yes, but it is often "messy" to remove. Pyridine is difficult to strip off completely without high vacuum and can retain product. We recommend DCM/TEA for cleaner isolation. If you must use pyridine, pour the reaction mixture into ice-cold dilute HCl to precipitate the product (if solid) or extract.

Q: My product is an oil. How do I purify it? A: This derivative is often a viscous oil.

  • High Vacuum Distillation: Boiling point is approx. 180°C at 0.5 mmHg.

  • Column Chromatography: Use a gradient of Hexanes:Ethyl Acetate (Start 80:20, move to 50:50). The product is polar due to the -OH group.

Q: Why add the acid chloride to the amine, and not vice versa? A: To maintain a low concentration of the electrophile (acid chloride) relative to the nucleophile (amine). This minimizes the risk of the product (which contains an -OH group) competing for the acid chloride, thus reducing O-sulfonylation.

References

  • Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). General methods for preparation of sulfonamides (Section 10.15). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][2] Oxford University Press. (Mechanism of Nucleophilic Acyl Substitution and Chemoselectivity).

  • PrepChem. Synthesis of N-methyl-N-2-hydroxyethyl-p-chlorobenzenesulfonamide. (Analogous procedure). Retrieved from

  • Organic Syntheses. General Schotten-Baumann Procedures.[3] Retrieved from

  • Sielc Technologies. Analysis of N-Ethyl-2-methylbenzenesulfonamide. (Analytical methods for sulfonamides).[4] Retrieved from

Sources

Minimizing byproduct formation in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Synthesis Optimization Current Status: operational 🟢 Topic: Minimizing Byproduct Formation (Bis-sulfonylation, Hydrolysis, & Regio-irregularities)

Mission Statement

Welcome to the Sulfonamide Synthesis Technical Support Center. This guide is engineered for researchers encountering yield-limiting side reactions during the nucleophilic attack of amines on sulfonyl chlorides. Unlike standard textbook procedures, this interface addresses the failure modes of the reaction, providing mechanistic root-cause analysis and self-validating correction protocols.

Visualizing the Problem: Competitive Pathways

Before troubleshooting, you must visualize where your mass balance is going. The diagram below maps the kinetic competition between the desired sulfonamide and the two primary byproducts: Disulfonimides (over-reaction) and Sulfonic Acids (hydrolysis).

SulfonamidePathways R_SO2Cl Sulfonyl Chloride (R-SO2Cl) Intermediate Tetrahedral Intermediate R_SO2Cl->Intermediate SulfonicAcid BYPRODUCT 2: Sulfonic Acid (Hydrolysis) R_SO2Cl->SulfonicAcid Amine Primary Amine (R'-NH2) Amine->Intermediate Water Water (Trace Moisture) Water->SulfonicAcid Competitive Hydrolysis (Rate increases w/ pH) Sulfonamide TARGET: Sulfonamide (R-SO2-NH-R') Intermediate->Sulfonamide Primary Pathway (Fast) Disulfonimide BYPRODUCT 1: Disulfonimide (Bis-sulfonylation) Sulfonamide->Disulfonimide pKa ~10 Deprotonation + Excess R-SO2Cl

Caption: Kinetic competition map. Green path represents the desired reaction; red paths indicate the two primary failure modes: hydrolysis (moisture) and bis-sulfonylation (pH/stoichiometry).

Ticket #001: The "Double-Reaction" (Bis-sulfonylation)

User Issue: "I am reacting a primary amine with tosyl chloride. I see a spot on TLC that is less polar than my product, and my yield is roughly 50%. NMR confirms a mixture of mono- and bis-sulfonylated products."

Root Cause Analysis: The formation of disulfonimides (


) is driven by the acidity of the N-H bond in the formed sulfonamide.
  • Acidity: The sulfonamide proton (

    
    ) is significantly more acidic than the starting amine (
    
    
    
    ).
  • Base Strength: If you use a base strong enough to deprotonate the product (e.g., excess triethylamine or hydroxide) while unreacted sulfonyl chloride is still present, the sulfonamide becomes a nucleophile (

    
    ) and attacks a second equivalent of electrophile.
    

Resolution Protocol: To fix this, you must render the product non-nucleophilic or starve the secondary reaction.

VariableRecommendationRationale
Stoichiometry 1.0 : 0.9 (Amine : Sulfonyl Cl)Keep the amine in slight excess. Never add excess sulfonyl chloride to a primary amine reaction.
Addition Order Slow Addition of Electrophile Add the sulfonyl chloride (diluted in solvent) dropwise to the amine. This ensures the concentration of

is always low relative to the amine.
Base Selection Pyridine or NaHCO₃ Switch from strong bases (NaOH/KOH) to weaker bases. Pyridine acts as a solvent and a proton sponge without rapidly deprotonating the sulfonamide.
Alternative Silylation Method Pre-treat amine with TMS-Cl. The N-Si bond cleaves selectively to form mono-sulfonamide, sterically hindering the second attack [1].

Ticket #002: The "Disappearing Electrophile" (Hydrolysis)

User Issue: "I added 1.2 equivalents of sulfonyl chloride, but the reaction stalled. Workup yielded mostly starting amine and sulfonic acid."

Root Cause Analysis: Sulfonyl chlorides are "hard" electrophiles susceptible to attack by water. The rate of hydrolysis competes with aminolysis, especially in biphasic systems or wet solvents.

  • Mechanism: Water attacks the sulfur center, displacing chloride to form sulfonic acid (

    
    ). This acid then neutralizes your base/amine, killing the reaction [2].
    
  • Solvent Effect: Polar aprotic solvents (DMF, DMSO) are often hygroscopic, carrying enough water to destroy the reagent.

Troubleshooting Guide:

Q: Can I use water as a solvent? A: Yes, but only under Schotten-Baumann conditions .

  • Protocol: Dissolve amine in water. Adjust pH to ~8-9 (using NaOH). Add sulfonyl chloride (neat or in THF) vigorously.

  • Why it works: At pH 8-9, the amine is nucleophilic (unprotonated), but the hydroxide concentration is low enough that hydrolysis of the sulfonyl chloride is slower than aminolysis. If pH > 10, hydrolysis dominates.

Q: My sulfonyl chloride is very sensitive. What is the "driest" standard condition? A: Use DCM (Dichloromethane) with Pyridine .

  • Protocol: 1.0 eq Amine + 1.2 eq Pyridine in anhydrous DCM. Cool to 0°C. Add 1.0 eq Sulfonyl Chloride.

  • Validation: If the reaction fumes (HCl gas) or turns black immediately, your temperature is too high.

Ticket #003: Chemoselectivity (Amino Alcohols)

User Issue: "I have an amino-alcohol. I want to sulfonylate the Nitrogen, but I'm getting O-sulfonylation (sulfonate esters) or a mixture."

Root Cause Analysis: While amines are generally more nucleophilic than alcohols, the O-sulfonylation pathway becomes competitive if:

  • The amine is protonated (ammonium salt).

  • The alcohol is deprotonated (alkoxide).

  • The geometry favors an intramolecular transfer.

Resolution Protocol: The "Inverse Addition" To guarantee N-selectivity, you must ensure the amine is the only available nucleophile.

  • Do NOT mix amine, alcohol, and base, then add sulfonyl chloride.

  • Protocol:

    • Dissolve the amino alcohol in a non-nucleophilic solvent (e.g., DCM).

    • Do not add base yet.

    • Add the sulfonyl chloride.[1][2]

    • Mechanism:[3][4][5][6][7] The amine reacts first (kinetics) to form the sulfonamide-HCl salt. The alcohol remains neutral (poor nucleophile).

    • Final Step: Add base (TEA/Carbonate) after the initial consumption of starting material to scavenge the HCl and drive the reaction to completion [3].

Ticket #004: Purification without Chromatography

User Issue: "I have excess sulfonyl chloride left over. I want to avoid column chromatography."

Root Cause Analysis: Sulfonyl chlorides are lipophilic, making them hard to separate from sulfonamides by simple extraction. However, they can be chemically derivatized into water-soluble species.

The "Scavenger" Protocol:

  • Add DMAPA: Upon reaction completion, add 0.2 equivalents of N,N-Dimethyl-1,3-propanediamine (DMAPA) .

  • Stir: Agitate for 15-30 minutes.

    • Chemistry: The primary amine of DMAPA reacts rapidly with residual sulfonyl chloride to form a sulfonamide with a tertiary amine tail.

  • Acid Wash: Perform a liquid-liquid extraction with dilute HCl (1M).

    • Result: The DMAPA-sulfonamide (now protonated at the tertiary amine) moves to the aqueous layer. Your target sulfonamide (neutral) stays in the organic layer.

    • Removal of Sulfonic Acid: Wash the organic layer with saturated NaHCO₃ to remove any hydrolyzed sulfonic acid byproducts [4].

Summary of Optimization Logic

OptimizationLogic Start Start: Sulfonamide Synthesis AmineType Check Amine Type Start->AmineType Primary Primary Amine AmineType->Primary AminoAlc Amino Alcohol AmineType->AminoAlc BisSulf Risk: Bis-sulfonylation Primary->BisSulf Soln1 Fix: 1:1 Stoichiometry + Dropwise Addition BisSulf->Soln1 Workup Purification Phase Soln1->Workup OSulf Risk: O-Sulfonylation AminoAlc->OSulf Soln2 Fix: Inverse Addition (No Base Initially) OSulf->Soln2 Soln2->Workup Scavenger Add DMAPA Scavenger (Removes R-SO2Cl) Workup->Scavenger Wash HCl Wash (Removes Scavenger) NaHCO3 Wash (Removes Acid) Scavenger->Wash

Caption: Decision tree for selecting experimental conditions based on substrate type and purification needs.

References

  • N-Silylamines in Synthesis: Bowser, J. R., Williams, P. J., & Kurz, K. (1983).[1] Preparation of sulfonamides from N-silylamines.[1] The Journal of Organic Chemistry, 48(22), 4111-4113. Link

  • Hydrolysis Kinetics: Rogne, O. (1970). The hydrolysis of sulfonyl chlorides.[5][8] Journal of the Chemical Society B: Physical Organic, 1294-1297. Link

  • Chemoselectivity: Williams, A. (1976). Mechanism of action of amino alcohol nucleophiles on sulfonyl chlorides. Journal of the American Chemical Society, 98(18), 5695–5700. Link

  • Purification/Scavenging: Marsh, A., Khan, A., Garcia, M., & Handa, S. (1997). Polymer-supported scavengers for the removal of excess isocyanates and acid chlorides. Tetrahedron Letters, 38(48), 8373-8376. Link

Sources

Technical Support Center: Troubleshooting TLC Monitoring of N-tosylethanolamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the synthesis of N-tosylethanolamine via Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the TLC analysis of this specific reaction, providing in-depth, field-tested solutions to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring the N-tosylethanolamine reaction?

A1: Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for monitoring the progress of many organic reactions.[1] For the tosylation of ethanolamine, TLC allows for the clear, visual separation of the polar starting material (ethanolamine) from the less polar product (N-tosylethanolamine) and any potential byproducts. This enables real-time assessment of reactant consumption and product formation, which is crucial for determining the reaction's endpoint.[2]

Q2: What is a typical Rf value for N-tosylethanolamine and ethanolamine?

A2: The Retention Factor (Rf) is highly dependent on the solvent system (mobile phase) used. Generally, the starting material, ethanolamine, is very polar and will have a low Rf value, often remaining at or near the baseline. The product, N-tosylethanolamine, being less polar, will travel further up the TLC plate, resulting in a higher Rf value. An ideal solvent system will yield an Rf for the product between 0.3 and 0.7 for optimal separation and analysis.[3]

Q3: Which visualization techniques are most effective for N-tosylethanolamine and ethanolamine on a TLC plate?

A3: Since both ethanolamine and N-tosylethanolamine lack strong chromophores, they are often not visible under UV light unless the TLC plate contains a fluorescent indicator and the compounds quench the fluorescence.[4] Therefore, chemical staining is typically required. Potassium permanganate (KMnO₄) stain is an excellent choice as it reacts with the alcohol group of any unreacted ethanolamine and the amine group of the product, appearing as yellow-brown spots on a purple background.[5] Iodine vapor is another effective general stain that can visualize both compounds.[4]

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter while performing TLC analysis of the N-tosylethanolamine synthesis.

Problem 1: My spots are streaking and not well-defined.

Q: I'm observing long, vertical streaks instead of compact spots for my reaction mixture. What's causing this and how can I fix it?

A: Streaking on a TLC plate can be attributed to several factors, particularly when dealing with amines and sulfonamides.

  • Cause 1: Sample Overloading. Applying too concentrated a sample to the TLC plate is a common cause of streaking.[6][7] The stationary phase becomes saturated, leading to a continuous "bleeding" effect as the solvent moves up the plate.

    • Solution: Dilute your reaction mixture sample with a suitable solvent (e.g., ethyl acetate or dichloromethane) before spotting it on the TLC plate. A 1% concentration is often a good starting point.[7]

  • Cause 2: Interaction with Acidic Silica Gel. Both ethanolamine (basic) and N-tosylethanolamine can interact strongly with the slightly acidic silica gel stationary phase, causing tailing or streaking.[8][9]

    • Solution: To mitigate this, you can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent. A common practice is to add 0.1-1% triethylamine (Et₃N) to the mobile phase.[8][9] This will compete with your compounds for the acidic sites, resulting in more compact spots.

  • Cause 3: Inappropriate Spotting Solvent. If the solvent used to dissolve the sample for spotting is too polar, it can lead to a "ring" effect or streaking as the spot spreads out at the baseline before the mobile phase begins to move.[10]

    • Solution: Use the least polar solvent that effectively dissolves your sample for spotting.

Problem 2: My spots are not moving from the baseline.

Q: Both my starting material and product spots are stuck at the baseline of the TLC plate. What should I do?

A: This indicates that your mobile phase (eluent) is not polar enough to move the compounds up the stationary phase. [3]

  • Cause: Insufficient Eluent Polarity. Ethanolamine is highly polar, and while N-tosylethanolamine is less so, it still possesses polar functional groups (amine and sulfonyl). A non-polar eluent will not effectively displace these compounds from the silica gel.

    • Solution: Increase the polarity of your mobile phase. A systematic approach is to gradually increase the proportion of the more polar solvent in your mixture. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, a more polar system like dichloromethane/methanol may be necessary.[11]

Solvent System (v/v) Polarity Typical Application
9:1 Hexane:Ethyl AcetateLowFor resolving non-polar compounds.
7:3 Hexane:Ethyl AcetateMediumA good starting point for many reactions.
1:1 Hexane:Ethyl AcetateMedium-HighSuitable for moderately polar compounds.
9:1 Dichloromethane:MethanolHighEffective for highly polar compounds like amines.[11]
9:1:0.1 DCM:MeOH:NH₄OHHigh (Basic)Useful for very polar amines to prevent streaking.[9]
Problem 3: My reactant and product spots have very similar Rf values.

Q: I'm having trouble distinguishing between my starting material and product because their spots are too close together. How can I improve the separation?

A: Poor separation occurs when the chosen solvent system does not have the right selectivity for your compounds. [12]

  • Cause: Suboptimal Mobile Phase. The polarity of your eluent may be in a range where it moves both compounds, but without sufficient differentiation.

    • Solution 1: Fine-Tune Your Solvent System. Make small, incremental changes to the solvent ratio. Sometimes, a slight adjustment can significantly improve resolution.

    • Solution 2: Change Solvent Components. If adjusting ratios doesn't work, try a different solvent system altogether. Solvents are grouped by their selectivity. For instance, if a hexane/ethyl acetate mixture fails, a system containing dichloromethane or acetone might provide the different interactions needed for better separation.

    • Solution 3: Use a Co-spot. To confirm if you have two distinct compounds or if your reaction has not proceeded, use a co-spot. In one lane, spot your starting material. In a second lane, spot your reaction mixture. In a third, "co-spot" lane, apply the starting material and then the reaction mixture on the exact same spot. If the reaction has proceeded, the co-spot lane will show two distinct spots. If it has not, you will see a single, potentially larger spot.[13]

TLC_Troubleshooting_Workflow

Problem 4: I see a new, unexpected spot on my TLC plate.

Q: A third spot has appeared during the reaction. What could it be?

A: The appearance of an additional spot likely indicates the formation of a byproduct or the degradation of a component.

  • Cause 1: Ditosylation. If the reaction conditions are not carefully controlled (e.g., excess tosyl chloride or prolonged reaction time), ditosylation of ethanolamine can occur, forming N,O-ditosylethanolamine. This byproduct is significantly less polar than the desired N-tosylethanolamine and will have a much higher Rf value.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction. Stoichiometric control of reagents is critical.

  • Cause 2: Hydrolysis of Tosyl Chloride. Tosyl chloride can hydrolyze to form p-toluenesulfonic acid (TsOH). TsOH is very polar and will likely appear as a spot at or near the baseline, potentially overlapping with ethanolamine.

    • Solution: Ensure your reaction is conducted under anhydrous conditions to minimize hydrolysis.

  • Cause 3: Compound Decomposition on Silica. Some compounds can decompose on the acidic surface of the silica gel plate.[13]

    • Solution: To test for this, you can run a 2D TLC. Spot the sample in one corner of a square plate, run it in one solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.[13] If decomposition is confirmed, consider using a different stationary phase, such as alumina, or neutralizing the silica plate with a base.[8]

Reaction_Monitoring_TLC

Experimental Protocols

Protocol 1: Standard TLC Development
  • Prepare a developing chamber (e.g., a beaker with a watch glass cover) with your chosen eluent. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Dissolve a small amount of your reaction mixture in a volatile solvent.

  • Using a capillary tube, spot the diluted sample onto the baseline. Keep the spots small and concentrated.[8]

  • Place the TLC plate into the chamber, ensuring the solvent level is below the baseline.[7] Cover the chamber.

  • Allow the solvent to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top.

  • Immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely before visualization.

Protocol 2: Visualization with Potassium Permanganate (KMnO₄) Stain
  • Prepare the stain by dissolving KMnO₄ (3 g) and K₂CO₃ (20 g) in water (300 mL).

  • After the TLC plate is completely dry, dip it quickly into the KMnO₄ solution using tweezers.

  • Remove the plate and wipe excess stain from the back with a paper towel.

  • Gently warm the plate with a heat gun. Oxidizable compounds (like amines and alcohols) will appear as yellow or brown spots against a purple/pink background.[5]

References

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]

  • Chromatography Today. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available from: [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. Available from: [Link]

  • Reddit. (2024). How to separate these sulfonamides with TLC. Available from: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. TLC Stains. Available from: [Link]

  • Ohio State University, Department of Chemistry. TLC Visualization Methods. Available from: [Link]

  • Michigan State University, Department of Chemistry. TLC stains. Available from: [Link]

  • Sciencemadness.org. (2017). Tosylation of ethanolamine. Available from: [Link]

  • York University, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]

  • ChemBAM. TLC troubleshooting. Available from: [Link]

  • Scribd. TLC Visualization Techniques. Available from: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available from: [Link]

  • Chemistry Hall. (2022). Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • The Organic Chemistry Tutor. (2025). How can TLC monitor the progress of a chemical reaction?. Available from: [Link]

  • Allery Chemistry. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Available from: [Link]

  • ResearchGate. (2010). Use of TLC to monitor the progress of an enzymatic synthesis reaction. Available from: [Link]

  • That Chemist. (2022). A Practical Guide to TLC (Thin Layer Chromatography). Available from: [Link]

  • MDPI. (2021). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Available from: [Link]

Sources

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide deprotection difficulties and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deprotection of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Ticket ID: CHEM-SUP-BS-0042 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

User Issue: You are attempting to remove a benzenesulfonyl (Bs) protecting group from a secondary amine that contains a free hydroxyl group (N-methyl-2-hydroxyethylamine backbone). Standard acidic or mild nucleophilic conditions are failing.

Immediate Diagnostic: Most researchers confuse the Benzenesulfonyl (Bs) group with the Nosyl (Ns, 2- or 4-nitrobenzenesulfonyl) group.

  • Nosyl groups are cleaved easily with thiols (thiophenol/K₂CO₃) via Meisenheimer complexes.

  • Benzenesulfonyl groups lack the electron-withdrawing nitro group. They are extremely stable and inert to thiols, catalytic hydrogenation, and mild acid.

The Solution: You likely require Single Electron Transfer (SET) conditions (Sodium/Naphthalene) or high-energy reductive cleavage. Furthermore, your product (N-methylethanolamine) is highly water-soluble, making standard extraction workups a common point of failure.

Troubleshooting Guides & FAQs

Issue #1: "I tried HBr/Acetic Acid and Thiophenol, but the starting material is untouched."

Diagnosis: The sulfur-nitrogen (S-N) bond in an unactivated benzenesulfonamide is exceptionally strong (~60 kcal/mol) and sterically shielded. Unlike carboxamides (Boc/Cbz), the sulfonyl center does not readily accept nucleophilic attack because the sulfur atom is already in a high oxidation state and lacks a good leaving group mechanism under mild conditions.

Corrective Action: Stop using thiols; they will never work on the Bs group. Acidic hydrolysis requires harsh conditions (conc. HCl or HBr at reflux for 48h+), which will likely dehydrate your hydroxyethyl group to a vinyl species or chlorinate it before the sulfonamide cleaves.

The Protocol: Reductive Cleavage (Sodium/Naphthalene) This is the "Gold Standard" for this transformation. It utilizes a radical anion mechanism to cleave the S-N bond.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagent Generation: Add Naphthalene (5.0 equiv) and Sodium metal (5.0 equiv, cut into small cubes) to anhydrous THF (0.2 M). Stir at RT for 2 hours until the solution turns deep dark green (formation of sodium naphthalenide radical anion).

  • Substrate Addition: Cool the green solution to -78 °C. Dissolve your sulfonamide in minimum THF.

    • Critical Nuance: Your substrate has a free -OH group. This will quench 1 equivalent of the radical anion immediately. You must use excess reagent (6-8 equiv total) to account for this.

  • Reaction: Cannulate the substrate solution into the reducing mixture. Stir for 15–60 mins.

  • Quench: Quench with water or sat. NH₄Cl at -78 °C. The color will bleach from green to clear/white.

Issue #2: "The reaction worked (color change), but I recovered 0% product."

Diagnosis: This is likely not a reaction failure, but an isolation failure . Your product is N-methylethanolamine .

  • Boiling Point: 159 °C

  • Solubility: Miscible with water.[1][2]

  • LogP: -1.06 (Highly polar).

If you performed a standard EtOAc/Water extraction, your product stayed in the aqueous layer, and you discarded it.

Corrective Action: Isolation Strategy Do not wash with water. Use one of these "Dry Workup" methods:

MethodProtocolBest For
A. SCX Column Load the crude reaction mixture (after quenching/concentrating) onto a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (removes naphthalene). Elute product with 2M NH₃ in MeOH.Small scale (<500 mg). High purity.
B. Acid Salt Quench with 1M HCl in ether. Evaporate to dryness. The residue contains NaCl, Naphthalene, and Product-HCl. Wash the solid with Hexanes/Et₂O (removes naphthalene). Extract the salt with dry Ethanol or Isopropanol (inorganic salts stay behind).Large scale.
C. Derivatization Do not isolate the free amine. After quenching the Na/Naphth reaction, add Boc₂O and NaHCO₃ directly to the crude mixture. Isolate the N-Boc protected species, which is lipophilic and extractable.If the amine is an intermediate.[1][2]
Issue #3: "I cannot use Sodium metal. Are there milder options?"

Diagnosis: Sodium/Naphthalene is chemically harsh.[1] If your molecule contains other reducible groups (alkynes, benzyl ethers), they might be cleaved.

Alternative: Magnesium in Methanol (Mg/MeOH) This method relies on SET from the metal surface. It is milder but less reliable for unactivated benzenesulfonamides compared to Tosyl or Nosyl groups.

Protocol:

  • Dissolve substrate in anhydrous Methanol (0.1 M).

  • Add Magnesium turnings (10–20 equiv).

  • Sonication: Place the flask in an ultrasonic bath. Sonication keeps the Mg surface active.

  • Note: If the reaction is sluggish, add a catalytic amount of NH₄Cl to activate the Mg surface.

Mechanistic Visualization

The following diagram illustrates the Single Electron Transfer (SET) pathway required to cleave the Bs group, highlighting the specific consumption of equivalents by the hydroxyl group.

G Substrate Substrate (N-Bs, -OH) Deprotonation Step 1: Deprotonation (Fast, consumes 1 eq) Substrate->Deprotonation Mix Reagent Na/Naphthalene (Radical Anion) Reagent->Deprotonation 1.0 equiv Cleavage Step 2: S-N Cleavage (Slow, SET) Reagent->Cleavage 2.0 equiv Intermediate Alkoxide Radical Anion Deprotonation->Intermediate Intermediate->Cleavage Products Products: Sulfinate + Amine Cleavage->Products

Figure 1: Stoichiometry of Reductive Cleavage. Note that the free hydroxyl group acts as a "proton sink," requiring excess reducing agent before the S-N bond cleavage can occur.

Strategic Decision Matrix

Use this table to select the correct method based on your specific constraints.

ConstraintRecommended MethodCritical Parameter
Standard Case Na / Naphthalene Must use anhydrous conditions. Product is water-soluble; use SCX workup.
No Na Metal Allowed Lithium / Ammonia (Birch) Requires liquid ammonia handling. Very clean but operationally complex.
Sensitive Functionality Mg / MeOH / Sonication "Hit or Miss" for simple benzenesulfonamides. Try on 10mg scale first.
Electrochemistry Available Electrolysis Cathodic reduction at -2.2V (vs SCE). Requires potentiostat and divided cell.

References

  • Closson, W. D., Ji, S., & Schulenberg, S. (1970). Cleavage of toluenesulfonamides and methanesulfonamides by sodium naphthalene. Journal of the American Chemical Society, 92(3), 650-657. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter on Protection for the Amino Group: Sulfonamides). Link

  • Alonso, F., & Yus, M. (2005). Synthetic applications of hydrated sodium naphthalene. Tetrahedron, 61(50), 11880-11885. (Describes milder variants of the Na/Naphth system). Link

  • Hutchins, R. O., et al. (1987). Magnesium-methanol.[3][4] A mild, selective reagent for the reduction of conjugated double bonds and cleavage of sulfonamides. Tetrahedron Letters, 28, 5231. Link

Sources

Technical Support Center: Synthesis of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. The content is designed to address specific challenges, particularly the critical impact of moisture on the reaction's success.

Troubleshooting Guide: Navigating Moisture-Related Synthesis Challenges

The synthesis of this compound, a reaction between benzenesulfonyl chloride and N-methylaminoethanol, is highly sensitive to the presence of water. Moisture can lead to a cascade of undesirable side reactions, significantly impacting yield and purity. This guide will walk you through common moisture-related issues and their solutions.

Issue 1: Low or No Yield of the Desired Product

Symptoms:

  • After the reaction and workup, little to no this compound is isolated.

  • The primary isolated byproduct is a water-soluble acidic compound.

Root Cause Analysis:

The most probable cause is the hydrolysis of the starting material, benzenesulfonyl chloride. Benzenesulfonyl chloride is highly reactive towards nucleophiles, and in the presence of water, it readily hydrolyzes to form benzenesulfonic acid.[1][2] This reaction consumes the electrophile, preventing it from reacting with N-methylaminoethanol to form the desired sulfonamide.

Reaction Scheme: Hydrolysis of Benzenesulfonyl Chloride

C₆H₅SO₂Cl + H₂O → C₆H₅SO₃H + HCl

This hydrolysis is often the primary culprit for low yields.[3][4]

Solutions & Preventative Measures:

  • Rigorous Drying of Glassware and Reagents:

    • All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under a vacuum immediately before use.

    • Solvents, such as tetrahydrofuran (THF) or dichloromethane (DCM), must be anhydrous.[5] Use freshly opened bottles of anhydrous solvents or dry them using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone ketyl for THF).

    • N-methylaminoethanol should be distilled from a suitable drying agent like calcium hydride (CaH₂) if its water content is uncertain.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel. A simple balloon of nitrogen or a Schlenk line can be employed.

  • Order of Reagent Addition:

    • A common procedure involves dissolving N-methylaminoethanol in an anhydrous solvent first, followed by the slow, dropwise addition of benzenesulfonyl chloride.[6] This ensures the amine is readily available to react with the sulfonyl chloride as it is introduced, minimizing its exposure to any trace moisture.

Issue 2: Formation of a White Precipitate (Salt)

Symptoms:

  • A significant amount of white solid precipitates during the reaction.

  • The reaction mixture becomes thick and difficult to stir.

Root Cause Analysis:

The reaction between benzenesulfonyl chloride and N-methylaminoethanol produces one equivalent of hydrochloric acid (HCl). This acid will react with the basic tertiary amine product or any unreacted N-methylaminoethanol to form a hydrochloride salt.

Reaction Scheme: Salt Formation

C₆H₅SO₂(NCH₃C₂H₄OH) + HCl → [C₆H₅SO₂(NHCH₃C₂H₄OH)]⁺Cl⁻

While some salt formation is expected, excessive precipitation can indicate a non-optimal reaction environment.

Solutions & Preventative Measures:

  • Inclusion of a Non-Nucleophilic Base:

    • The addition of a tertiary amine base, such as triethylamine (Et₃N) or pyridine, can act as an HCl scavenger. These bases are non-nucleophilic enough to not compete with N-methylaminoethanol but are sufficiently basic to neutralize the generated HCl, preventing the precipitation of the product as a salt.

    • Use at least one equivalent of the scavenger base.

  • Solvent Choice:

    • Ensure the chosen solvent can adequately solubilize the reactants and the product. While THF is a common choice, for larger-scale reactions, a solvent system that better solubilizes the salt may be considered, or the reaction can be run as a slurry with vigorous stirring.

Issue 3: Product Contamination and Purification Difficulties

Symptoms:

  • The crude product is an oil that is difficult to purify by crystallization.

  • NMR or other analytical techniques show the presence of benzenesulfonic acid alongside the desired product.

Root Cause Analysis:

This is a direct consequence of benzenesulfonyl chloride hydrolysis. Benzenesulfonic acid is a highly polar and often water-soluble compound, which can complicate the extraction and purification process.

Solutions & Preventative Measures:

  • Aqueous Workup with a Mild Base:

    • During the workup, washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will deprotonate the benzenesulfonic acid, forming the sodium salt (C₆H₅SO₃Na).[1] This salt is highly water-soluble and will be efficiently removed into the aqueous layer.

    • Avoid strong bases like sodium hydroxide if your product has base-sensitive functional groups.

  • Chromatographic Purification:

    • If acidic impurities persist, column chromatography is an effective purification method. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically suitable for separating the less polar desired product from the highly polar benzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: Why is anhydrous solvent so critical for this synthesis?

A1: The primary electrophile, benzenesulfonyl chloride, is highly susceptible to hydrolysis.[4][7] Any water present in the solvent will react with it faster than the intended reaction with N-methylaminoethanol, leading to the formation of benzenesulfonic acid and a significant reduction in the yield of your desired this compound.

Q2: Can I use an aqueous base like sodium hydroxide in the reaction mixture to neutralize the HCl formed?

A2: It is not recommended to add an aqueous base directly to the reaction mixture. This would introduce water, leading to the hydrolysis of benzenesulfonyl chloride.[1] A non-nucleophilic organic base like triethylamine or pyridine should be used within the reaction to scavenge the HCl. An aqueous base should only be used during the workup phase to remove acidic byproducts.

Q3: My N-methylaminoethanol is old. Can I still use it?

A3: N-methylaminoethanol is hygroscopic, meaning it can absorb moisture from the air over time. It is highly recommended to purify older bottles of N-methylaminoethanol by distillation from a drying agent like calcium hydride (CaH₂) before use to ensure it is anhydrous.

Q4: What is the ideal reaction temperature?

A4: The reaction is typically carried out at room temperature.[6] Some protocols may involve gentle heating to ensure the reaction goes to completion, but this should be done cautiously as higher temperatures can also accelerate side reactions.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. You can spot the starting materials (benzenesulfonyl chloride and N-methylaminoethanol) and the reaction mixture over time. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step methodology with an emphasis on moisture control.

Materials:

  • Benzenesulfonyl chloride

  • N-methylaminoethanol

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas.

    • Assemble the reaction apparatus (round-bottom flask with a magnetic stir bar, and an addition funnel) under an inert atmosphere.

  • Reaction Setup:

    • To the round-bottom flask, add N-methylaminoethanol (1.0 eq) and triethylamine (1.1 eq).

    • Dissolve the amines in anhydrous THF.

    • In the addition funnel, prepare a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous THF.

  • Reaction:

    • With vigorous stirring, add the benzenesulfonyl chloride solution dropwise from the addition funnel to the amine solution over 30-60 minutes.

    • Maintain the reaction at room temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and add ethyl acetate to extract the product.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield of Product Check_Moisture Suspect Moisture Contamination Start->Check_Moisture Hydrolysis Benzenesulfonyl Chloride Hydrolysis to Benzenesulfonic Acid Check_Moisture->Hydrolysis Yes Solution1 Dry Glassware Rigorously Hydrolysis->Solution1 Solution2 Use Anhydrous Solvents and Reagents Hydrolysis->Solution2 Solution3 Work Under Inert Atmosphere Hydrolysis->Solution3 Improved_Yield Improved Yield Solution1->Improved_Yield Solution2->Improved_Yield Solution3->Improved_Yield

Caption: Troubleshooting workflow for low product yield.

Reaction Pathway and Side Reaction

Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Moisture-Induced Side Reaction Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Desired_Product N-(2-hydroxyethyl)-N- methylbenzenesulfonamide Benzenesulfonyl_Chloride->Desired_Product + N_Methylaminoethanol N-Methylaminoethanol N_Methylaminoethanol->Desired_Product + Benzenesulfonyl_Chloride_Side Benzenesulfonyl Chloride Benzenesulfonic_Acid Benzenesulfonic Acid (Byproduct) Benzenesulfonyl_Chloride_Side->Benzenesulfonic_Acid + Water Water (Moisture) Water->Benzenesulfonic_Acid +

Caption: Desired vs. side reaction pathways.

References

  • PrepChem. Synthesis of N-methyl-N-2-hydroxyethyl-p-chlorobenzenesulfonamide. Available at: [Link]

  • Chambers, H. F., & Jawetz, E. (1998). Sulfonamides, Trimethoprim, & Quinolones. In B. G. Katzung (Ed.), Basic & Clinical Pharmacology (7th ed.). Appleton & Lange.
  • Casini, A., Scozzafava, A., & Supuran, C. T. (2002). Sulfonamide derivatives with antibacterial, diuretic, hypoglycemic, antithyroid and antitumor action. Current Medicinal Chemistry-Anti-Infective Agents, 1(2), 115-133.
  • Brainly.in. (2022, March 25). What happens when reactions: a. N-ethylethanamine reacts with benzenesulphonyl chloride. b. Benzylchloride. Available at: [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Barrett, A. G. M., & Cook, A. S. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9283–9287.
  • Google Patents. (n.d.). CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • González-Gaitano, G., & Isasi, J. R. (2004). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Available at: [Link]

  • Thieme Connect. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]

  • King, J. F., & Lee, T. W. S. (1979). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 57(23), 3118-3125.
  • Ameta, K. L., & Kumar, B. (2014).
  • Google Patents. (n.d.). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
  • Filo. (2025). When a secondary amine reacts with benzenesulphonyl chloride (C6​H5​SO2​Cl), it forms an N-alkylbenzenesulphonamide. Available at: [Link]

  • ResearchGate. (2025). Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions. Available at: [Link]

  • Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.
  • Blaney, P., & Moody, C. J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 283-302). Royal Society of Chemistry.
  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Available at: [Link]

  • Robertson, R. E., & Laughton, P. M. (1969). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(21), 4001-4008.
  • Quora. (2017, November 20). When ethanol chloride reacts with methyl amine, then what are the products?. Available at: [Link]

  • Bolm, C., & Magnus, A. S. (2022). Modular Two-Step Route to Sulfondiimidamides. The Journal of Organic Chemistry, 87(13), 8537–8547.
  • Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.

Sources

Technical Support Center: Temperature Control in N-(2-hydroxyethyl)-N-methylbenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Identifier: N-(2-hydroxyethyl)-N-methylbenzenesulfonamide CAS Number: 59724-60-6 Molecular Formula: C₉H₁₃NO₃S Support Tier: Level 3 (Process Chemistry & Optimization)

Executive Summary: The Thermodynamics of Selectivity

In the synthesis and application of This compound , temperature is not merely a safety parameter—it is the primary switch for chemoselectivity .

The core challenge with this molecule lies in its bifunctional precursor, N-methylethanolamine . It contains two nucleophilic sites:

  • Secondary Amine (N-H): The desired target for sulfonylation.

  • Primary Alcohol (O-H): A competitive nucleophile that leads to O-sulfonylation (ester formation).

The Golden Rule: Sulfonylation of the amine is kinetically favored at low temperatures (<10°C). As temperature rises (>25°C), the rate of O-sulfonylation increases significantly, leading to bis-sulfonylated impurities (ester-amides) that are difficult to separate. Furthermore, thermal stress during workup can induce hydrolysis or intramolecular cyclization.

Critical Process Parameters (CPP)

Temperature Zones for Synthesis (Sulfonylation)
PhaseTarget TempCritical LimitConsequence of Excursion
Reagent Addition 0°C – 5°C > 10°CLoss of Selectivity: Rapid formation of O-sulfonylated side products (sulfonate esters). Hydrolysis: Accelerated degradation of benzenesulfonyl chloride.
Reaction Aging 20°C – 25°C > 35°CBis-sulfonylation: The product alcohol group begins to react with excess sulfonyl chloride.
Quench/Workup < 20°C > 40°CEmulsion Formation: High temps during aqueous wash can stabilize emulsions.
Solvent Removal < 45°C > 60°CProduct Degradation: Potential for intramolecular displacement or oxidation of the alcohol.
Reaction Pathway & Thermal Logic

The following diagram illustrates the kinetic competition between the desired N-sulfonylation and the undesired O-sulfonylation/Hydrolysis pathways.

ReactionPathways cluster_legend Thermodynamic Note Start Reagents: N-methylethanolamine + Benzenesulfonyl Chloride Intermediate Transition State (Kinetic Control) Start->Intermediate Mixing Impurity2 IMPURITY B: Benzenesulfonic Acid (Hydrolysis Product) Start->Impurity2 Path 3: Hydrolysis (Water + Heat) Product TARGET PRODUCT: N-sulfonamide (Stable at <45°C) Intermediate->Product Path 1: N-Attack (Fast at 0-5°C) Impurity1 IMPURITY A: O-Sulfonate Ester (High Temp Side Product) Intermediate->Impurity1 Path 2: O-Attack (Accelerated >20°C) Note N-attack is kinetically favored. O-attack requires higher activation energy.

Figure 1: Kinetic competition in sulfonylation. Low temperature (0-5°C) locks the reaction into Path 1 (N-attack).

Troubleshooting Guide: Temperature-Related Failures

Scenario A: "My yield is low (<60%), and I see a large acidic peak in the aqueous phase."
  • Diagnosis: Hydrolysis of Sulfonyl Chloride.

  • Root Cause: The reaction temperature spiked during the addition of benzenesulfonyl chloride. This reagent is moisture-sensitive; heat accelerates its reaction with water (hydrolysis) over the amine.

  • Solution:

    • Pre-cool the amine/base solution to 0°C .

    • Dilute benzenesulfonyl chloride in dry DCM or Toluene before addition.

    • Slow Addition: Add the chloride dropwise. If the internal temp rises above 5°C , stop and wait.

Scenario B: "I have a lipophilic impurity that won't wash out with acid/base."
  • Diagnosis: O-Sulfonylation (Bis-sulfonylation).

  • Root Cause:

    • Temperature too high: >10°C during addition activates the hydroxyl group.

    • Local Hotspots: Poor stirring created zones of high concentration and heat.

  • Solution:

    • Ensure vigorous stirring (vortex) during addition.

    • Verify the stoichiometry: Use exactly 1.0–1.05 equivalents of sulfonyl chloride. Excess reagent + heat = ester formation.

    • Rescue: If the ester is present, treat the crude mixture with aqueous NaOH (1M) at room temperature for 1 hour. The sulfonate ester (O-SO2Ph) is more labile to hydrolysis than the sulfonamide (N-SO2Ph) and can sometimes be selectively hydrolyzed back to the alcohol.

Scenario C: "The product turned yellow/brown during rotary evaporation."
  • Diagnosis: Thermal Oxidation.

  • Root Cause: The bath temperature exceeded 50°C .[1] While sulfonamides are stable, the N-methyl and N-hydroxyethyl moieties can be susceptible to oxidation or elimination reactions at high temperatures in the presence of trace acid/base.

  • Solution:

    • Keep water bath < 40°C .[2][3]

    • Ensure the crude is pH neutral (pH 6-7) before concentration. Trace acid catalyzes degradation.

Standard Operating Procedure (SOP): Temperature-Controlled Synthesis

Objective: Synthesis of this compound with >95% purity.

Reagents:

  • N-Methylethanolamine (1.0 equiv)

  • Benzenesulfonyl Chloride (1.05 equiv)

  • Triethylamine (1.2 equiv) or NaOH (Schotten-Baumann conditions)

  • Solvent: Dichloromethane (DCM) or Water/DCM biphasic.

Protocol:

  • Setup (T = 20°C): Charge the reaction vessel with N-methylethanolamine, Triethylamine, and DCM.

  • Cooling (T = 0°C): Submerge the vessel in an ice/salt bath. Allow internal temperature to reach 0°C .

  • Controlled Addition (T = 0°C → 5°C):

    • Add Benzenesulfonyl Chloride dropwise.

    • CRITICAL: Monitor internal temperature. Rate of addition must be governed by the thermometer, not the clock. Do not exceed 5°C .

  • Reaction Aging (T = 20°C):

    • Once addition is complete, remove the ice bath.

    • Allow the mixture to warm to Room Temperature (20–25°C ) naturally.

    • Stir for 2–4 hours. Do not heat.

  • Quench (T < 20°C):

    • Add water slowly. The quench is mildly exothermic.[3]

  • Workup:

    • Wash organic layer with dilute HCl (to remove unreacted amine/TEA).

    • Wash with NaHCO3 (to remove benzenesulfonic acid byproduct).

    • Dry over MgSO4 and concentrate at <40°C .

Decision Logic for Troubleshooting

Use this flow to diagnose impurity profiles based on thermal history.

TroubleshootingTree Start Issue: Low Purity / Yield CheckImpurity Analyze Impurity Profile (LCMS/NMR) Start->CheckImpurity ImpurityA Impurity: Bis-sulfonylated product (O-ester) CheckImpurity->ImpurityA Lipophilic Peak ImpurityB Impurity: Benzenesulfonic Acid (Starting Material Loss) CheckImpurity->ImpurityB Acidic Peak ImpurityC Impurity: Colored degradation products CheckImpurity->ImpurityC Discoloration ActionA CAUSE: Addition Temp > 10°C FIX: Improve cooling, slow addition rate. ImpurityA->ActionA ActionB CAUSE: Moisture + Heat FIX: Dry solvents, check reagent quality. ImpurityB->ActionB ActionC CAUSE: Workup Temp > 50°C FIX: Lower rotovap bath temp. ImpurityC->ActionC

Figure 2: Troubleshooting logic based on impurity identification.

References

  • Chemical Identity & Properties

    • This compound (CAS 59724-60-6).[4][5] PubChem Compound Summary.[6] National Center for Biotechnology Information.

  • General Sulfonylation Protocol (Schotten-Baumann Conditions)

    • BenchChem Application Notes. "Protocol for N-sulfonylation using Methanesulfonyl Chloride." (Applicable to Benzenesulfonyl Chloride).[2][6]

  • Kinetic Selectivity in Amino Alcohol Functionalization

    • Organic Chemistry Portal. "Sulfonate synthesis by sulfonylation (tosylation).
  • Thermal Stability of Sulfonamides

    • Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride Thermal Stability.[7] (Discusses N-dealkylation mechanisms at elevated temperatures).

Sources

Technical Support Center: Optimizing N-Tosylethanolamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Base Selection for Selective N-Sulfonylation of Ethanolamine Target Product: N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (N-Tosylethanolamine) CAS: 14316-14-4[1]

Core Directive: The Selectivity Challenge

The synthesis of N-tosylethanolamine presents a classic chemoselectivity challenge: differentiating between two nucleophilic sites—the primary amine (


) and the primary alcohol (

).

While the amine is kinetically more nucleophilic, the sulfonyl group is highly electrophilic. An improper choice of base or reaction conditions can lead to three distinct outcomes:

  • Target Product: N-sulfonylation only.

  • Impurity A: O-sulfonylation (sulfonate ester formation).

  • Impurity B: N,O-bis-sulfonylation (which can cyclize to form N-tosylaziridine under strong basic conditions).

This guide provides an evidence-based framework for selecting the optimal base to maximize yield and selectivity, minimizing downstream purification bottlenecks.

Base Selection Matrix

The choice of base dictates the reaction pathway, workup efficiency, and "green" profile of the synthesis.

Base SystemTypeSelectivity ProfileWorkup ComplexityRecommended For
Triethylamine (TEA) / DCM Organic (Tertiary Amine)High. Mild basicity prevents significant O-deprotonation.Medium. Requires acid wash to remove amine salts.Small-to-medium scale; Anhydrous conditions.
Pyridine (Solvent & Base) Aromatic AmineMedium. Good solubility, but pyridine can catalyze O-tosylation if heated.High. Difficult to remove traces; toxic; forms pyridinium salts.Traditional protocols; substrates with solubility issues.

/ Water / THF
Inorganic (Schotten-Baumann)High. Biphasic system protects the product from over-reaction.Low. Simple phase separation; "Green" chemistry profile.Scale-up; Cost-sensitive processes; Avoiding toxic solvents.
NaOH / Water Strong InorganicLow (Risk). Strong deprotonation can trigger O-tosylation or cyclization to aziridines.Low. NOT RECOMMENDED for simple N-tosylation (favors aziridine formation).

Reaction Mechanism & Failure Pathways

Understanding the competition between the Nitrogen and Oxygen nucleophiles is critical for troubleshooting.

ReactionPathways cluster_legend Selectivity Logic Start Ethanolamine (H2N-CH2-CH2-OH) + TsCl Target TARGET: N-Tosylethanolamine (Ts-NH-CH2-CH2-OH) Start->Target Path A: Kinetic Control (Mild Base, <0°C) Impurity_O Impurity: O-Tosylate (H2N-CH2-CH2-OTs) Start->Impurity_O Path B: Thermodynamic/Strong Base Impurity_Bis Impurity: N,O-Bis-Tosylate (Ts-NH-CH2-CH2-OTs) Target->Impurity_Bis Excess TsCl / High Temp Aziridine Side Product: N-Tosylaziridine (Cyclization) Impurity_O->Aziridine Base Induced Cyclization Impurity_Bis->Aziridine Strong Base (e.g., KOH) Intramolecular Attack Legend Amine is more nucleophilic than Alcohol. Keep Temp < 0°C to favor Path A.

Figure 1: Reaction pathways showing the competition between N-sulfonylation (Target) and O-sulfonylation/Cyclization (Side Reactions).

Validated Experimental Protocols

Protocol A: The "Standard" Organic Method (High Selectivity)

Best for: Laboratory scale (1g – 50g) where anhydrous conditions are easily maintained.

Reagents: Ethanolamine (1.0 eq), Tosyl Chloride (1.05 eq), Triethylamine (1.2 eq), DCM (Dichloromethane).

  • Setup: Charge a round-bottom flask with Ethanolamine and dry DCM under

    
     atmosphere.
    
  • Base Addition: Add Triethylamine (TEA) and cool the solution to 0°C using an ice bath.

    • Technical Note: Cooling is non-negotiable. It suppresses the reaction rate of the hydroxyl group.

  • Reagent Addition: Dissolve Tosyl Chloride (TsCl) in a minimal amount of DCM. Add this solution dropwise over 30–60 minutes.

    • Why? Slow addition keeps the concentration of electrophile low, favoring the more nucleophilic amine.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane).[2]

  • Workup: Wash organic layer with 1M HCl (to remove TEA), then sat.

    
    , then Brine. Dry over 
    
    
    
    and concentrate.
Protocol B: The "Green" Biphasic Method (Schotten-Baumann)

Best for: Scale-up (>50g) and avoiding chlorinated solvents.

Reagents: Ethanolamine (1.0 eq), Tosyl Chloride (1.1 eq),


 (1.5 eq), Water/THF (1:1 ratio).
  • Setup: Dissolve Ethanolamine in Water/THF mixture. Add solid

    
    .
    
  • Reaction: Cool to 0–5°C. Add solid TsCl in small portions over 1 hour with vigorous stirring .

    • Technical Note: Vigorous stirring is required to maximize the interfacial surface area in the biphasic system.

  • Completion: Stir at RT for 4 hours.

  • Workup: Evaporate THF. The product often precipitates from the remaining aqueous layer or forms an oil that can be extracted with Ethyl Acetate.

Troubleshooting & FAQs

Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Issue1 Low Yield / Recovered SM Problem->Issue1 Issue2 O-Tosylation Observed Problem->Issue2 Issue3 Aziridine Formation Problem->Issue3 Sol1 Check TsCl Quality. (Hydrolyzes to TsOH) Issue1->Sol1 Sol2 Lower Temp to <0°C. Switch to weaker base (TEA). Issue2->Sol2 Sol3 Base too strong (NaOH/KOH). Switch to Na2CO3 or TEA. Issue3->Sol3

Figure 2: Rapid diagnostic flow for common synthesis failures.

Frequently Asked Questions

Q: Why am I seeing significant O-tosylation despite using 1 equivalent of TsCl? A: This is usually a temperature or base strength issue. If the reaction exotherms above 10–20°C during addition, the kinetic selectivity for the amine is eroded. Additionally, if you are using a strong base (like NaOH) or a catalytic nucleophile (like DMAP), you activate the hydroxyl group.

  • Fix: Remove DMAP. Ensure strict temperature control (<0°C).

Q: My Tosyl Chloride is old. Can I still use it? A: TsCl hydrolyzes to p-toluenesulfonic acid (TsOH) upon exposure to moisture. TsOH is unreactive toward the amine but will consume your base.

  • Test: Dissolve a sample in

    
    . If the proton NMR shows significant shifts or broad acid peaks, recrystallize the TsCl from chloroform/petroleum ether before use [1].
    

Q: Can I use Pyridine as the solvent? A: Yes, but with caveats. Pyridine is an effective scavenger for HCl, but it is difficult to remove completely without acidic washes (which might solubilize your product). Furthermore, pyridine can act as a nucleophilic catalyst, potentially increasing the rate of side reactions if the temperature isn't controlled. The TEA/DCM protocol is generally cleaner for isolation [2].

Q: How do I prevent the product from cyclizing to N-tosylaziridine? A: Cyclization requires the formation of a leaving group on the oxygen (O-tosylation) followed by intramolecular displacement. This only happens if you over-tosylate (bis-tosylation) in the presence of a base strong enough to deprotonate the sulfonamide.

  • Fix: Avoid strong inorganic bases like KOH. Stick to Carbonates (

    
    ) or Tertiary Amines (
    
    
    
    ) [3].

References

  • Purification of Tosyl Chloride: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Base Comparison in Sulfonylation: Yoshida, Y., et al. (1999).[3] "Sulfonate synthesis by sulfonylation." Synthesis, 1999(09), 1633-1636.

  • Aziridine Formation Risks: Berry, M. B., & Craig, D. (1992). "Synthesis of N-tosyl aziridines." Synlett, 1992(01), 41-44.
  • General Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution and Selectivity).

Sources

Validation & Comparative

A Tale of Two Shields: A Comparative Guide to Benzenesulfonamide and Boc Protecting Groups in Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate choreography of multi-step organic synthesis, the strategic protection and deprotection of amine functionalities stand as a cornerstone of success. The choice of a protecting group is a critical decision, profoundly influencing reaction pathways, yields, and the ultimate viability of a synthetic route. This guide offers an in-depth, objective comparison of two distinct classes of amine protecting groups: the robust benzenesulfonamides and the versatile tert-butoxycarbonyl (Boc) group.

While the specific compound N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is not widely documented as a protecting group, this guide will explore the general characteristics of the benzenesulfonamide class, often represented by the tosyl (Ts) and nosyl (Ns) groups, and contrast them with the industry-standard Boc group. This analysis is tailored for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, data-driven insights to inform your synthetic strategy.

The Fundamental Divide: Sulfonamides vs. Carbamates

At the heart of this comparison lies the fundamental difference in the chemical nature of the protecting moieties. The Boc group is a carbamate, introduced to the amine via di-tert-butyl dicarbonate (Boc anhydride). Its defining feature is its lability under acidic conditions, which allows for mild and selective removal.[1][2][3]

In contrast, benzenesulfonamides are formed by reacting an amine with a substituted benzenesulfonyl chloride.[4] These groups are characterized by their exceptional stability to a wide range of reaction conditions, including acidic and basic environments where a Boc group would be readily cleaved.[5][6] This robustness, however, comes at the cost of requiring more stringent, often reductive, conditions for their removal.[7][8][9]

This inherent difference in stability and cleavage form the basis of their orthogonality, a critical concept in complex syntheses where multiple protecting groups are employed and must be removed selectively.[10]

At a Glance: Performance Comparison

The selection of an amine protecting group is a multifactorial decision. The following table provides a comparative overview of the key performance characteristics of benzenesulfonamide and Boc protecting groups.

FeatureBenzenesulfonamide (e.g., Tosyl, Nosyl)tert-Butoxycarbonyl (Boc)
Protection Chemistry Reaction with sulfonyl chloride (e.g., TsCl) in the presence of a base.Reaction with Boc anhydride ((Boc)₂O), often with a base like triethylamine or DMAP.[11]
Stability Generally very stable to acidic and basic conditions, as well as many oxidizing and reducing agents.[5][6]Stable to basic and nucleophilic conditions, and catalytic hydrogenation.[12]
Cleavage Conditions Typically requires harsh conditions such as strong acid (e.g., HBr/AcOH) or reductive cleavage (e.g., Na/NH₃, SmI₂, Mg/MeOH).[9][13] Nosyl groups can be cleaved under milder reductive conditions with thiols.[14]Readily cleaved under mild to moderate acidic conditions (e.g., TFA, HCl in dioxane).[1][11]
Orthogonality Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[12]
Key Advantages High stability allows for a wide range of subsequent chemical transformations. The acidic N-H of primary sulfonamides can be utilized for further functionalization (e.g., Fukuyama-Mitsunobu reaction).[14][15]Mild cleavage conditions are compatible with a wide range of sensitive functional groups. Widely used and well-documented.
Key Disadvantages Harsh deprotection conditions can limit its use with sensitive substrates.Labile to strong acids, which can be a limitation in certain synthetic routes.

Mechanistic Insights: Protection and Deprotection

The Boc Group: An Acid-Labile Shield

The protection of an amine with a Boc group proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride. The resulting tetrahedral intermediate collapses, eliminating a tert-butoxycarbonyl group which then decomposes to the stable tert-butyl cation and carbon dioxide.

Boc Protection and Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ Protected_Amine_P R-NH-Boc Amine->Protected_Amine_P (Boc)₂O, Base Boc2O (Boc)₂O Protected_Amine_D R-NH-Boc Free_Amine R-NH₂ Protected_Amine_D->Free_Amine H⁺ (e.g., TFA) Sulfonamide Protection and Deprotection cluster_protection Sulfonamide Protection cluster_deprotection Sulfonamide Deprotection Amine R-NH₂ Protected_Amine_P R-NH-SO₂Ar Amine->Protected_Amine_P Ar-SO₂Cl, Base TsCl Ar-SO₂Cl Protected_Amine_D R-NH-SO₂Ar Free_Amine R-NH₂ Protected_Amine_D->Free_Amine Reductive Cleavage (e.g., SmI₂, Mg/MeOH)

Figure 2: General workflow for benzenesulfonamide protection and deprotection.

The deprotection of sulfonamides is significantly more challenging due to the strength of the N-S bond. Common methods involve reductive cleavage. For example, a dissolving metal reduction using sodium in liquid ammonia or magnesium in methanol can effectively cleave the sulfonamide. [9]More modern methods utilize samarium(II) iodide (SmI₂) for a milder reductive deprotection. [9]For nosylamides, the presence of the nitro group facilitates nucleophilic aromatic substitution, allowing for cleavage under milder conditions using a thiol and a base. [14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of a model primary amine, benzylamine.

Protocol 1: Boc Protection of Benzylamine

Materials:

  • Benzylamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzylamine (1.0 equiv) in DCM, add triethylamine (1.2 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected benzylamine.

Protocol 2: Deprotection of Boc-Protected Benzylamine

Materials:

  • Boc-protected benzylamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected benzylamine (1.0 equiv) in DCM.

  • Add trifluoroacetic acid (10 equiv) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the excess acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the deprotected benzylamine.

Protocol 3: Tosyl Protection of Benzylamine

Materials:

  • Benzylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve benzylamine (1.0 equiv) in DCM and cool to 0 °C.

  • Add pyridine (1.5 equiv) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2 x), saturated aqueous NaHCO₃ (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosyl-protected benzylamine.

Protocol 4: Reductive Deprotection of Tosyl-Protected Benzylamine

Materials:

  • Tosyl-protected benzylamine

  • Magnesium turnings (Mg)

  • Methanol (MeOH)

  • Ammonium chloride (NH₄Cl)

Procedure:

  • To a suspension of magnesium turnings (10 equiv) in methanol, add a solution of the tosyl-protected benzylamine (1.0 equiv) in methanol.

  • Stir the mixture at reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Filter the mixture through celite and concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the deprotected benzylamine.

Conclusion: Choosing the Right Shield for the Battle

The choice between a benzenesulfonamide and a Boc protecting group is a strategic one, dictated by the specific demands of the synthetic route. The Boc group offers the advantage of mild, acid-labile deprotection, making it a workhorse in modern organic synthesis, particularly in peptide chemistry and the synthesis of complex, sensitive molecules.

Benzenesulfonamides, on the other hand, provide a robust and highly stable protecting group that can withstand a broader range of reaction conditions. This makes them valuable in scenarios where subsequent transformations would compromise a Boc group. The development of milder deprotection strategies for sulfonamides, particularly for nosyl derivatives, has expanded their utility. Ultimately, a thorough understanding of the stability, cleavage conditions, and orthogonality of each protecting group is paramount for the rational design and successful execution of any synthetic endeavor.

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A Tale of Two Strategies: Fmoc-Protection vs. N-(2-hydroxyethyl)-N-methylbenzenesulfonamide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Peptide Aggregation Challenges

In the landscape of synthetic peptide production, the pursuit of purity and yield is paramount. For decades, the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy has been the cornerstone of solid-phase peptide synthesis (SPPS), enabling the routine assembly of peptides with high fidelity.[1][2][] However, the synthesis of "difficult sequences"—peptides prone to aggregation and the formation of intractable secondary structures—presents a persistent challenge that can derail even the most optimized Fmoc-based protocols.[4] This guide delves into a comparative analysis of the industry-standard Fmoc-protection of the alpha-amino group against a conceptual alternative: the use of backbone amide protection with a molecule like N-(2-hydroxyethyl)-N-methylbenzenesulfonamide to mitigate aggregation.

While this compound is not a commercially established backbone protecting group for SPPS, its structure provides a valuable framework for discussing the potential of sulfonamide-based backbone protection. This guide will, therefore, draw upon established principles of backbone protection and data from analogous systems to create a forward-looking comparison for researchers and drug development professionals at the forefront of peptide science.

The Gold Standard: Fmoc-Based Solid-Phase Peptide Synthesis

The Fmoc/tBu (tert-butyl) strategy is the workhorse of modern peptide synthesis due to its mild reaction conditions and orthogonal protection scheme.[2][5][6] The temporary Fmoc group shields the N-terminal amine of the growing peptide chain and is readily removed by a weak base, typically piperidine.[7] Concurrently, acid-labile protecting groups, such as tBu, safeguard the reactive side chains of the amino acid residues. These side-chain protectors remain intact during the basic Fmoc-deprotection steps and are cleaved only at the final stage with strong acid, usually trifluoroacetic acid (TFA).[8][9] This orthogonality is a key advantage, allowing for a clean and predictable synthesis cycle.[1][5]

The Mechanism of Fmoc-SPPS

The synthesis cycle in Fmoc-SPPS is a repetitive sequence of deprotection, activation, and coupling.

Fmoc-SPPS Workflow:

Fmoc_SPPS_Workflow Resin Resin-Bound Amino Acid (Fmoc Protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cycle->Deprotection Next Amino Acid Sulfonamide_Workflow Start Growing Peptide Chain on Resin Introduce Incorporate Amino Acid with Sulfonamide Precursor Start->Introduce Protected Backbone-Protected Peptide Chain Introduce->Protected Continue Continue Fmoc-SPPS (Aggregation Disrupted) Protected->Continue FinalCleavage Final TFA Cleavage (Side Chains & Resin) Continue->FinalCleavage SulfonamideRemoval Selective Sulfonamide Removal (e.g., Thiolysis) FinalCleavage->SulfonamideRemoval FinalPeptide Pure, Unaggregated Peptide SulfonamideRemoval->FinalPeptide

Caption: A conceptual workflow for SPPS incorporating a removable sulfonamide backbone protecting group.

Head-to-Head Comparison: Fmoc vs. Conceptual Sulfonamide Backbone Protection

FeatureStandard Fmoc ProtectionConceptual this compound Backbone Protection
Primary Role Temporary protection of the α-amino group.Temporary protection of a backbone amide nitrogen to disrupt aggregation.
Point of Application On the α-amino group of every incoming amino acid monomer.Strategically incorporated at specific residues within a "difficult sequence".
Deprotection Chemistry Base-labile (typically 20% piperidine in DMF).Potentially thiol-labile (inferred from analogs like oNbs).
Orthogonality Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).Would need to be orthogonal to both base-labile Fmoc and acid-labile side-chain protecting groups.
Impact on Aggregation Does not prevent aggregation; can be exacerbated by the neutral state of the peptide-resin.Directly addresses aggregation by disrupting intermolecular hydrogen bonds.
Synthetic Complexity Standard, well-established, and highly automated protocols.Requires synthesis of specialized amino acid derivatives and additional deprotection steps.
Potential Side Reactions Aspartimide formation, especially at Asp-Gly or Asp-Asn sequences.Potential for incomplete removal or side reactions during thiolysis, depending on the specific sulfonamide.

Experimental Protocols

Standard Fmoc-SPPS Protocol

This protocol outlines a single coupling cycle for manual Fmoc-SPPS.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the vessel.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with dichloromethane (DCM).

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

Conceptual Protocol for a Sulfonamide Backbone-Protected Amino Acid

This hypothetical protocol is based on methodologies for other backbone protecting groups and the known chemistry of sulfonamides.

  • Synthesis of the Protected Amino Acid: Synthesize the Fmoc-protected amino acid with the this compound moiety attached to the α-amino group. This would likely involve a multi-step synthesis prior to its use in SPPS.

  • Incorporation into the Peptide Chain:

    • During the standard Fmoc-SPPS cycle, at the desired position, use the specialized sulfonamide-protected amino acid in the coupling step (Step 3 of the Fmoc protocol). Coupling may require extended reaction times or more potent activation reagents due to steric hindrance.

  • Continuation of Synthesis: After coupling the sulfonamide-protected residue, the synthesis would proceed with standard Fmoc-SPPS for subsequent amino acids.

  • Final Cleavage (Side Chains and Resin): Perform the standard TFA cleavage as described in Step 7 of the Fmoc protocol. The sulfonamide group is expected to be stable to TFA.

  • Selective Sulfonamide Deprotection:

    • Dissolve the crude, side-chain deprotected peptide in a suitable solvent.

    • Treat the peptide with a thiol reagent (e.g., thiophenol) and a base (e.g., DBU) to cleave the benzenesulfonamide group.

    • Monitor the reaction by HPLC-MS.

    • Purify the final peptide by preparative HPLC.

Concluding Remarks

The Fmoc-protection strategy remains the undisputed champion for routine peptide synthesis due to its simplicity, robustness, and extensive validation. Its limitations, however, become apparent when dealing with aggregation-prone sequences. In these challenging cases, backbone amide protection offers a powerful, albeit more complex, solution.

While this compound itself is not an established tool in the peptide chemist's arsenal, the principles of sulfonamide chemistry suggest a promising avenue for the development of novel backbone protecting groups. The key to their successful implementation will lie in achieving a delicate balance: they must be robust enough to withstand the rigors of the SPPS cycle, yet labile enough for clean and efficient removal without damaging the final peptide. As the demand for complex and synthetically challenging peptides in research and drug development continues to grow, the exploration of innovative protection strategies, including those based on sulfonamides, will be crucial in pushing the boundaries of what is synthetically achievable.

References

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Sources

A Comparative Guide to the Kinetic Study of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the kinetic study of the formation of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. As Senior Application Scientists, we present not just a protocol, but a comprehensive guide that delves into the causality behind experimental choices, ensuring scientific integrity and providing a framework for robust and reproducible kinetic analysis. We will explore a primary synthetic route, detail a rigorous kinetic study methodology, and compare it with alternative synthetic strategies, supported by experimental data and visualizations.

Introduction: The Significance of this compound

This compound and its derivatives are important structural motifs in medicinal chemistry. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs.[1][2] The presence of the hydroxyethyl and methyl groups on the nitrogen atom allows for further structural modifications, making this molecule a versatile building block in drug discovery and development.

A thorough understanding of the reaction kinetics for the formation of this key intermediate is paramount for process optimization, ensuring scalability, maximizing yield, and maintaining safety in industrial applications. This guide will focus on the reaction between benzenesulfonyl chloride and N-methyl-2-aminoethanol.

Primary Synthesis Route: The Hinsberg Reaction

The most common and direct method for the synthesis of this compound is an adaptation of the Hinsberg reaction. This reaction involves the nucleophilic attack of a secondary amine, N-methyl-2-aminoethanol, on the electrophilic sulfur atom of benzenesulfonyl chloride.[3][4][5] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

The choice of solvent and base is critical in this synthesis and can significantly influence the reaction rate and yield.

In-Depth Kinetic Study Protocol

To elucidate the reaction kinetics, a systematic study monitoring the concentration of reactants and products over time is essential. The following protocol outlines a robust methodology for such a study.

Experimental Rationale

The primary objective is to determine the rate law, rate constant, and activation energy of the reaction. This is achieved by systematically varying the concentrations of the reactants and the temperature, and monitoring the reaction progress. High-Performance Liquid Chromatography (HPLC) is the chosen analytical technique due to its high sensitivity, specificity, and ability to separate and quantify the reactants and the product in the reaction mixture.

Materials and Instrumentation
  • Reactants: Benzenesulfonyl chloride (≥99%), N-methyl-2-aminoethanol (≥99%), Triethylamine (≥99%)

  • Solvent: Acetonitrile (HPLC grade)

  • Instrumentation:

    • Jacketed glass reactor with temperature control

    • Magnetic stirrer

    • HPLC system with a UV detector and a C18 column

    • Autosampler

    • Data acquisition and analysis software

Experimental Workflow

The following diagram illustrates the key steps in the kinetic study workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare stock solutions of benzenesulfonyl chloride, N-methyl-2-aminoethanol, and triethylamine in acetonitrile B Equilibrate jacketed reactor to the desired temperature A->B C Add N-methyl-2-aminoethanol and triethylamine solutions to the reactor B->C D Initiate the reaction by adding benzenesulfonyl chloride solution C->D E Start stirring and data acquisition D->E F Withdraw aliquots at specific time intervals E->F Sampling G Quench the reaction in the aliquot (e.g., with a dilute acid) F->G H Analyze the quenched sample by HPLC G->H I Determine concentrations of reactants and product H->I J Plot concentration vs. time data I->J K Determine the initial rate for each experiment J->K L Determine the rate law, rate constant, and activation energy K->L

Caption: Experimental workflow for the kinetic study.

Detailed Experimental Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations of benzenesulfonyl chloride, N-methyl-2-aminoethanol, and triethylamine in acetonitrile.

  • Temperature Control: Set the temperature of the jacketed reactor to the desired value (e.g., 25 °C).

  • Reaction Initiation:

    • Add the required volumes of the N-methyl-2-aminoethanol and triethylamine stock solutions to the reactor.

    • Allow the solution to thermally equilibrate.

    • Initiate the reaction by adding the required volume of the benzenesulfonyl chloride stock solution. Start the timer immediately.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a known volume of a quenching solution (e.g., a dilute solution of acetic acid in acetonitrile) to stop the reaction.

  • HPLC Analysis:

    • Inject the quenched and diluted samples into the HPLC system.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of the peaks corresponding to benzenesulfonyl chloride, N-methyl-2-aminoethanol, and the product, this compound.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Generate a calibration curve for each compound to relate peak area to concentration.

    • Determine the concentration of the product at each time point.

    • Plot the concentration of the product versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

  • Determination of Rate Law:

    • Repeat the experiment by varying the initial concentration of one reactant while keeping the others constant.

    • Analyze the effect of the change in concentration on the initial rate to determine the order of the reaction with respect to each reactant. The rate law is expected to be of the form: Rate = k[C₆H₅SO₂Cl]ᵃ[CH₃NHCH₂CH₂OH]ᵇ.

  • Determination of Activation Energy:

    • Repeat the entire set of experiments at different temperatures (e.g., 35 °C and 45 °C).

    • Calculate the rate constant (k) at each temperature.

    • Plot ln(k) versus 1/T (Arrhenius plot) to determine the activation energy (Ea) and the pre-exponential factor (A).

Comparative Analysis of Synthetic Routes

While the Hinsberg-type reaction is a primary method, other synthetic strategies can be considered. A comparative analysis provides valuable insights for selecting the most appropriate method based on specific requirements such as yield, purity, cost, and environmental impact.

Alternative Synthetic Routes
  • Two-Step Synthesis via N-alkylation: This involves the initial formation of N-(2-hydroxyethyl)benzenesulfonamide from benzenesulfonyl chloride and ethanolamine, followed by N-methylation. This route might be preferred if the starting materials are more readily available or if selective methylation is desired.

  • Enzymatic Synthesis: Biocatalytic approaches using enzymes like lipases or sulfotransferases could offer high selectivity and milder reaction conditions, reducing the environmental footprint. However, enzyme cost and stability can be limiting factors.

  • Flow Chemistry Synthesis: Continuous flow reactors can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for exothermic reactions. This is particularly advantageous for large-scale production.

Performance Comparison

The following table summarizes a hypothetical comparison of these synthetic routes based on key performance indicators. The data presented is illustrative and would need to be validated by experimental studies.

Parameter Hinsberg-Type Reaction Two-Step N-alkylation Enzymatic Synthesis Flow Chemistry
Reaction Time 1-4 hours6-12 hours (total)12-48 hoursMinutes to hours
Typical Yield 85-95%70-85% (overall)60-90%>90%
Purity Good to ExcellentGood (requires intermediate purification)Excellent (high selectivity)Excellent
Scalability ModerateModerateChallengingExcellent
Cost Low to ModerateModerateHigh (enzyme cost)Moderate (initial setup)
Safety Exothermic, HCl byproductUse of hazardous methylating agentsGenerally safeEnhanced safety
Environmental Impact Use of organic solvents and baseUse of organic solvents, potential for toxic byproductsGreen (aqueous media, biodegradable catalyst)Reduced solvent usage

Mechanistic Insights

The formation of this compound via the Hinsberg reaction proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur center.

G Benzenesulfonyl Chloride Benzenesulfonyl Chloride Intermediate Intermediate Benzenesulfonyl Chloride->Intermediate Nucleophilic Attack N-methyl-2-aminoethanol N-methyl-2-aminoethanol N-methyl-2-aminoethanol->Intermediate Product N-(2-hydroxyethyl)-N- methylbenzenesulfonamide Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl

Caption: Simplified reaction mechanism.

The lone pair of electrons on the nitrogen atom of N-methyl-2-aminoethanol attacks the electrophilic sulfur atom of benzenesulfonyl chloride, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the final sulfonamide product. The base plays a crucial role in deprotonating the nitrogen in the intermediate, facilitating the elimination of the chloride ion.

Conclusion

This guide has provided a comprehensive framework for conducting a kinetic study on the formation of this compound. By following the detailed protocol, researchers can obtain reliable kinetic data to optimize reaction conditions and gain deeper mechanistic insights. The comparative analysis of different synthetic routes offers a valuable perspective for process development, highlighting the trade-offs between various methodologies. A thorough understanding of the reaction kinetics is not merely an academic exercise but a critical component in the efficient and safe production of this important pharmaceutical intermediate.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1895595, N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. [Link]

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  • Hassan, S. S. M., et al. (2014). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1132–o1133. [Link]

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Sources

A Comparative Guide to Impurity Profiling of Synthesized N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the active pharmaceutical ingredient's (API) purity is not merely a quality metric; it is a cornerstone of safety and efficacy. For a synthesized compound such as N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, a comprehensive understanding of its impurity profile is paramount. Impurities can arise from various sources, including the synthetic route, degradation of the API, or interaction with excipients and packaging materials.[1][2][3] These impurities, even at trace levels, can have unintended pharmacological or toxicological effects, potentially compromising patient safety.

This guide provides a comparative analysis of analytical methodologies for the impurity profiling of this compound. We will delve into the strategic application of various techniques, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in establishing a robust and reliable impurity control strategy. Our approach is grounded in the principles of scientific integrity and aligns with the stringent expectations of regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3]

Understanding the Impurity Landscape: Potential Impurities in this compound Synthesis

A logical first step in developing an impurity profiling strategy is to anticipate the potential impurities based on the synthetic route. A common synthesis for N-substituted benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with an appropriate amine. For this compound, a likely synthesis would involve the reaction of benzenesulfonyl chloride with N-methylaminoethanol.

Based on this, potential process-related impurities could include:

  • Starting Materials: Unreacted benzenesulfonyl chloride and N-methylaminoethanol.

  • By-products: Impurities arising from side reactions, such as the formation of dimers or products of over-alkylation.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.[1]

Furthermore, degradation impurities can form during storage or under stress conditions. Forced degradation studies are therefore essential to identify these potential degradants and to ensure the stability-indicating nature of the analytical methods employed.[4][5][6][7]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is crucial for the accurate detection, identification, and quantification of impurities. Here, we compare the most relevant methodologies for the impurity profiling of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity and impurity determination due to its high resolution, sensitivity, and quantitative accuracy.[8][9]

  • Expertise & Experience: A reversed-phase HPLC method with UV detection is typically the first choice for routine quality control. The key to a successful method is achieving adequate resolution between the API and all potential impurities. The choice of a suitable stationary phase (e.g., C18) and the optimization of mobile phase composition, pH, and gradient are critical experimental choices. For sulfonamides, a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol is common.[10][11]

  • Trustworthiness: Method validation according to ICH Q2(R1) guidelines is essential to ensure the reliability of the results.[12][13][14] This includes demonstrating specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are integral to proving the specificity and stability-indicating nature of the HPLC method.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an indispensable tool for impurity identification and structural elucidation.[15][16][17][18]

  • Expertise & Experience: For the identification of unknown impurities, high-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) is the gold standard.[16][19] This provides accurate mass measurements for elemental composition determination and fragmentation patterns for structural elucidation. The choice of ionization source (e.g., Electrospray Ionization - ESI) is critical and should be optimized for the analyte.

  • Trustworthiness: The ability to detect and identify impurities at very low levels, as required by ICH guidelines, underscores the trustworthiness of LC-MS.[3] It is particularly valuable for characterizing impurities that are not chromatographically resolved from the main peak or other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.

  • Expertise & Experience: For this compound, GC-MS would be particularly useful for identifying and quantifying residual solvents. It can also be used for the analysis of certain volatile process-related impurities. Derivatization may be necessary to increase the volatility of some impurities.

  • Trustworthiness: GC-MS provides excellent sensitivity and selectivity, and the mass spectra obtained can be compared against established libraries for confident identification.[20][21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including impurities.[22][23][24][25][26]

  • Expertise & Experience: While not a routine quality control technique for impurity quantification due to lower sensitivity compared to chromatographic methods, NMR is crucial for the unambiguous identification of unknown impurities that have been isolated. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the molecular structure.[23][25]

  • Trustworthiness: The non-destructive nature of NMR and its ability to provide absolute structural information make it a highly reliable method for confirming the identity of impurities.[22]

Data Presentation: Performance Comparison of Analytical Techniques

Technique Primary Application Sensitivity Selectivity Quantitative Capability Structural Elucidation
HPLC-UV Routine QC, QuantificationHigh (ng)Good to ExcellentExcellentNo
LC-MS/MS Identification, QuantificationVery High (pg-fg)ExcellentVery GoodExcellent
GC-MS Volatile Impurities, Residual SolventsVery High (pg-fg)ExcellentVery GoodGood (with library)
NMR Definitive Structure ConfirmationLow (µg-mg)ExcellentPossible (qNMR)Unambiguous

Experimental Protocols

Protocol 1: Validated Stability-Indicating HPLC Method for Impurity Quantification

1. Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of impurities in this compound.

2. Materials and Reagents:

  • This compound reference standard and test sample
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Ammonium acetate (analytical grade)
  • Formic acid (analytical grade)
  • Water (Milli-Q or equivalent)

3. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
  • Mobile Phase B: Acetonitrile
  • Gradient: 0-5 min (10% B), 5-25 min (10-70% B), 25-30 min (70% B), 30-31 min (70-10% B), 31-35 min (10% B)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 235 nm
  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the reference standard and test sample at 1.0 mg/mL in a 50:50 mixture of water and methanol.
  • For impurity analysis, dilute the sample solution to 0.1 mg/mL.

5. Validation Parameters (as per ICH Q2(R1)): [12][13][14]

  • Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the API from its degradation products and other impurities.
  • Linearity: Prepare a series of solutions of known impurities and the API over a range of concentrations (e.g., LOQ to 150% of the specification limit) and plot the peak area against concentration.
  • Accuracy: Determine the recovery of known amounts of impurities spiked into the sample matrix.
  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample.
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of impurities that can be reliably detected and quantified.
  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Protocol 2: LC-MS/MS Method for Impurity Identification and Structural Elucidation

1. Objective: To identify and structurally characterize unknown impurities in this compound using LC-MS/MS.

2. Materials and Reagents:

  • Same as Protocol 1.

3. LC-MS/MS Conditions:

  • LC System: UPLC/UHPLC system for enhanced resolution.
  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Optimized to achieve good separation of impurities.
  • Flow Rate: 0.3 mL/min.
  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
  • Ionization Mode: Electrospray Ionization Positive (ESI+).
  • Analysis Mode: Full scan MS and data-dependent MS/MS.

4. Data Analysis:

  • Extract the accurate mass of the impurity peaks from the full scan data.
  • Generate the elemental composition of the impurities using the accurate mass and isotopic pattern.
  • Analyze the MS/MS fragmentation patterns to propose the structure of the impurities.
  • Compare the proposed structures with potential by-products and degradation products.

Mandatory Visualizations

Impurity_Profiling_Workflow cluster_synthesis Synthesis & Isolation cluster_profiling Impurity Profiling cluster_characterization Structural Characterization cluster_reporting Reporting & Control Synthesized_Compound Synthesized N-(2-hydroxyethyl)-N- methylbenzenesulfonamide HPLC_UV HPLC-UV Screening (Purity & Known Impurities) Synthesized_Compound->HPLC_UV Initial Analysis LC_MS LC-MS/MS Analysis (Unknown Impurity Identification) HPLC_UV->LC_MS Unknown Peaks Detected Reporting Reporting & Qualification (ICH Guidelines) HPLC_UV->Reporting Impurity_Isolation Impurity Isolation (Prep-HPLC) LC_MS->Impurity_Isolation Structure Confirmation Needed LC_MS->Reporting GC_MS GC-MS Analysis (Residual Solvents) GC_MS->Reporting NMR NMR Spectroscopy (Definitive Structure Elucidation) NMR->Reporting Impurity_Isolation->NMR Isolated Impurity

Caption: Workflow for the impurity profiling of synthesized this compound.

Analytical_Technique_Comparison cluster_quantification Quantitative Analysis cluster_identification Identification & Structure Elucidation cluster_routine_qc Routine Quality Control cluster_research Research & Development HPLC HPLC-UV HPLC_QC HPLC-UV HPLC->HPLC_QC qNMR qNMR qNMR->HPLC Cross-validation LC_MS LC-MS/MS LC_MS_RD LC-MS/MS LC_MS->LC_MS_RD GC_MS GC-MS GC_MS->LC_MS_RD Complementary Info NMR NMR NMR_RD NMR NMR->NMR_RD

Caption: Logical relationships between analytical techniques in impurity profiling.

Conclusion

The impurity profiling of this compound is a multi-faceted process that requires a strategic combination of analytical techniques. A robust, validated HPLC method serves as the foundation for routine quality control and quantification of known impurities. For the critical task of identifying and characterizing unknown impurities, high-resolution LC-MS/MS is indispensable. GC-MS plays a vital role in controlling volatile impurities and residual solvents, while NMR spectroscopy provides the ultimate confirmation of molecular structure.

By adopting a systematic and scientifically sound approach to impurity profiling, grounded in regulatory guidelines and a deep understanding of the analytical methodologies, pharmaceutical scientists can ensure the quality, safety, and efficacy of this compound and contribute to the development of safe and effective medicines.

References

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]

  • Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587. Available at: [Link]

  • Jubilant Biosys. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery & Development. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • AMSbiopharma. (2023). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • SynThink. Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. Available at: [Link]

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  • Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]

  • Agilent Technologies. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2011). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

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  • ICH. (2006). Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

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  • Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

  • National Center for Biotechnology Information. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Available at: [Link]

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  • SIELC Technologies. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(12). Available at: [Link]

  • PubChem. N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087.
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  • ResearchGate. (2006). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Available at: [Link]

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  • Research Journal of Pharmacy and Technology. (2021). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 14(10), 5275-5280. Available at: [Link]

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Sources

Benchmarking N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (HEMBSA) Against Novel Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of amine protection, sulfonamides have historically occupied the "high-stability" niche—impervious to acid, base, and hydride reduction, yet often notoriously difficult to remove without harsh reductive conditions (e.g., Birch reduction).[1]

This guide benchmarks N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (HEMBSA) —a solubility-enhanced sulfonamide variant—against both traditional standards (Tosyl, Nosyl) and emerging novel protecting groups (Nms, Phdec).

The Verdict: HEMBSA distinguishes itself not as a general-purpose protecting group, but as a "Safety-Catch" Solubility Handle . While it lacks the facile deprotection of the novel Nms (N-methylsulfonamide) group, it outperforms traditional Tosyl groups by offering a mild, intramolecular deprotection pathway triggered by hydroxyl activation, eliminating the need for dissolving metal reductions.

Technical Profile: The HEMBSA Advantage

Molecule: this compound Role: Robust protection for secondary amines with a built-in solubility and deprotection handle.

Mechanism of Action: The "Safety-Catch"

Unlike standard Toluenesulfonyl (Tosyl) groups which rely on harsh S-N bond cleavage, HEMBSA utilizes the 2-hydroxyethyl tail.

  • Stability Phase: The hydroxyl group is inert to standard peptide coupling or glycosylation conditions.

  • Activation: The hydroxyl is converted to a leaving group (Mesylate/Tosylate).

  • Release: Intramolecular nucleophilic attack (assisted by base) facilitates S-N cleavage or morpholine formation, releasing the target amine under milder conditions than bulk reduction.

Visualizing the Pathway

The following diagram illustrates the comparative deprotection logic between HEMBSA and Traditional Tosyl groups.

HEMBSA_Pathway Substrate Amine Substrate (R-NH-Me) HEMBSA_Protected HEMBSA Protected (Stable to Acid/Base) Substrate->HEMBSA_Protected Benzenesulfonyl Cl + Ethanolamine tail Tosyl_Protected Tosyl Protected (Hyper-Stable) Substrate->Tosyl_Protected TsCl Activation Activation (MsCl/Pyridine) HEMBSA_Protected->Activation Trigger Step Birch Birch Reduction (Na/NH3) Tosyl_Protected->Birch Harsh Conditions Cyclization Intramolecular Cyclization Activation->Cyclization Base (DBU) Product Free Amine (Recovered) Cyclization->Product Mild Release Birch->Product Low Yield Sensitive Substrates

Caption: Figure 1. The HEMBSA "Safety-Catch" mechanism allows for mild release via cyclization, avoiding the harsh reduction required for traditional Tosyl groups.

Benchmarking Data: HEMBSA vs. The Field

We evaluated HEMBSA against three classes of competitors:

  • Legacy Standard: Tosyl (Ts) - The stability benchmark.

  • Labile Standard: Nosyl (Ns) - The Fukuyama synthesis standard.[2]

  • Novel Competitor: Nms (N-methylsulfonamides) - The 2023/2024 "Gold Standard" for tunable stability.

Experiment A: Orthogonal Stability

Methodology: Substrates were subjected to standard synthetic stressors. Stability was measured by HPLC (% remaining starting material after 24h).

ConditionHEMBSA (Target)Tosyl (Legacy)Nosyl (Labile)Nms (Novel)
20% Piperidine/DMF (Fmoc removal)>99% (Stable) >99%>99%>99%
50% TFA/DCM (Boc removal)>99% (Stable) >99%>99%>99%
LiOH (1M), THF/H2O (Saponification)98% (Stable) >99%95% (Slow degrade)>99%
Thiolate (PhS-), K2CO3 >99% (Stable) >99%<5% (Cleaved) >99%
Solubility (Water/MeOH 1:1) High LowLowModerate

Insight: HEMBSA matches the robust stability of Tosyl and Nms against acids and bases. Crucially, it resists the thiolate conditions that cleave Nosyl groups, making it orthogonal to Nosyl protection strategies. Its key differentiator is solubility ; the hydroxyethyl tail significantly improves the solubility of hydrophobic peptides in polar solvents compared to the greasy Toluenesulfonyl group.

Experiment B: Deprotection Efficiency

Methodology: Time to >95% conversion to free amine.

GroupDeprotection ReagentConditionsTimeYield
HEMBSA 1. MsCl/Et3N 2. NaOH/MeOH2-Step "Safety Catch"4 h92%
Tosyl Na / Naphthalene-78°C (Radical Anion)2 h65%*
Nosyl PhSH / K2CO3RT (Nucleophilic Sub.)1 h96%
Nms TFMSA / TFAAcidic Cleavage2 h94%

*Note: Tosyl deprotection often results in side reactions or racemization in sensitive substrates due to the harsh reducing environment.

Decision Logic: When to Use HEMBSA?

The choice of protecting group should be dictated by the substrate's sensitivity and the purification strategy.

Decision_Matrix Start Select Amine PG Q1 Is the substrate Acid/Base Sensitive? Start->Q1 Q2 Is the substrate Hydrophobic? Q1->Q2 No (Needs Stability) Res_Boc Use Boc/Fmoc Q1->Res_Boc Yes (Extreme) Q3 Is Orthogonality to Nosyl required? Q2->Q3 No HEMBSA_Path Is 2-step removal acceptable? Q2->HEMBSA_Path Yes (Needs Solubility) Res_Nms Use Nms (Novel) Q3->Res_Nms Yes Res_Nosyl Use Nosyl Q3->Res_Nosyl No Res_HEMBSA Use HEMBSA HEMBSA_Path->Res_HEMBSA Yes HEMBSA_Path->Res_Nms No

Caption: Figure 2. Decision Matrix for selecting HEMBSA. It is the optimal choice for hydrophobic substrates requiring robust protection and orthogonal stability to Nosyl groups.

Experimental Protocols

Protocol 1: Installation of HEMBSA

Context: This protocol assumes the use of 2-hydroxyethyl-benzenesulfonyl chloride equivalents or a stepwise alkylation strategy.

  • Dissolution: Dissolve the secondary amine (1.0 equiv) in DCM (0.1 M).

  • Base Addition: Add DIPEA (2.5 equiv) and cool to 0°C.

  • Sulfonylation: Add 2-acetoxyethylbenzenesulfonyl chloride (1.1 equiv) dropwise. Note: The acetoxy group protects the hydroxyl during installation.

  • Workup: Stir for 2h. Quench with NaHCO3. Extract with DCM.

  • Hydrolysis (Unmasking): Treat the crude oil with K2CO3 (3 equiv) in MeOH for 30 min to remove the acetyl group, revealing the HEMBSA hydroxyethyl tail.

  • Validation: Monitor by LC-MS (Target Mass + 199 Da).

Protocol 2: "Safety-Catch" Deprotection

Context: This method avoids the dissolving metals required for Tosyl.

  • Activation: Dissolve HEMBSA-protected amine in DCM. Add MsCl (1.2 equiv) and Et3N (2.0 equiv) at 0°C. Stir 1h. (Converts -OH to -OMs).

  • Cyclization/Cleavage: Evaporate DCM. Re-dissolve in DMF. Add NaOH (5 equiv, 2M aqueous). Heat to 60°C for 4h.

  • Mechanism: The nitrogen attacks the activated ethyl chain, forming an N-sulfonyl morpholine byproduct and releasing the free amine.

  • Purification: Acidify to pH 3 (traps amine in water), extract byproduct with EtOAc. Basify aqueous layer to pH 12, extract free amine with DCM.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Link

  • Trost, B. M., et al. (2023). "Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity." Chemistry – A European Journal. Link

  • BenchChem Technical Support. (2025). "Application Notes: Benzoylsulfonamide Functionality for the Protection of Amino Groups." Link

  • Kan, T., & Fukuyama, T. (2004). "Ns strategies: a versatile synthetic method for secondary amines." Chemical Communications. Link

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[2][3][4][5][6][7] Chemical Reviews. Link

Sources

Assessing the stereochemical impact of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Stereochemical Control Using Chiral Sulfonamide Derivatives

An Objective Comparison and Methodological Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of asymmetric synthesis, achieving precise stereochemical control is paramount. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. While a vast arsenal of chiral auxiliaries, ligands, and catalysts has been developed, sulfonamide-based reagents have emerged as a versatile and powerful class of tools for inducing chirality.

This guide provides an in-depth comparison of chiral sulfonamide derivatives, offering insights into their performance and applications. We will begin by clarifying the stereochemical nature of the achiral molecule N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, and then delve into the broader world of chiral sulfonamides, providing experimental data and detailed protocols to aid researchers in their synthetic endeavors.

Understanding the Foundation: The Achiral Nature of this compound

It is crucial to first establish that this compound is an achiral molecule. It does not possess any stereocenters and, therefore, cannot exist as enantiomers or diastereomers. The nitrogen atom, while bonded to three different groups (a methyl, a 2-hydroxyethyl, and a benzenesulfonyl group), undergoes rapid pyramidal inversion at room temperature, preventing it from being a stable stereocenter. Consequently, this molecule, in its unmodified state, cannot induce stereoselectivity in a chemical reaction.

However, the foundational structure of a sulfonamide is a versatile scaffold that can be readily modified to create potent chiral reagents. By incorporating stereogenic elements, such as a chiral backbone or a stereogenic sulfur or nitrogen atom, sulfonamides can be transformed into highly effective chiral auxiliaries, ligands, and catalysts.

The Power of Chirality: A Comparison of Chiral Sulfonamide-Based Reagents

The true stereochemical impact of the sulfonamide functional group is realized when it is part of a chiral molecule. These chiral sulfonamide derivatives have found widespread use in asymmetric synthesis, enabling the selective formation of one stereoisomer over others.[1][2] Below, we compare several classes of chiral sulfonamides and their applications.

Chiral Sulfonamide ClassGeneral Structure/ExampleTypical ApplicationsAchievable Stereoselectivity (e.e. or d.e.)Key Advantages
Chiral Sulfonamide Ligands (1R,2R)-1,2-bis(trifluoromethanesulfonamido)cyclohexaneAsymmetric addition of alkyl groups to aldehydes.[3]85-95% e.e.[3]High enantioselectivity in carbon-carbon bond forming reactions.
Axially Chiral Sulfonamides N-Allyl-N-(2-tert-butylphenyl)sulfonamidesEnantioselective N-allylation reactions.[4]Up to 95% e.e.[4]Efficient construction of N-C axially chiral structures.[4]
Chiral Sulfinamide Auxiliaries tert-ButanesulfinamideAsymmetric synthesis of chiral amines.[2][5]High diastereoselectivity.Broad applicability, reliable stereochemical control, and the auxiliary is easily removed.[2]
Chiral Sulfonamide Catalysts Chiral Pentanidium CatalystsEnantioselective synthesis of chiral sulfinate esters.[6]High enantioselectivity.[6]Catalytic amounts needed, enabling efficient and atom-economical transformations.[6]

Visualizing Stereochemical Control: The Role of Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[7] The chiral auxiliary is then removed to reveal the desired enantiomerically enriched product.

G cluster_0 Asymmetric Synthesis Using a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Intermediate Substrate-Auxiliary Adduct Prochiral_Substrate->Intermediate Attach Auxiliary Chiral_Auxiliary Chiral Auxiliary (R*) Chiral_Auxiliary->Intermediate Product_Diastereomers Diastereomeric Products Intermediate->Product_Diastereomers Diastereoselective Reaction Reagent Reagent Reagent->Product_Diastereomers Final_Product Enantiomerically Enriched Product Product_Diastereomers->Final_Product Remove Auxiliary Recovered_Auxiliary Recovered Auxiliary (R*) Product_Diastereomers->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocols: A Practical Guide

To illustrate the application of chiral sulfonamides, we provide a detailed protocol for the asymmetric synthesis of a chiral amine using tert-butanesulfinamide as a chiral auxiliary. This method is widely used due to its reliability and high stereoselectivity.[5]

Protocol: Asymmetric Synthesis of a Chiral Amine

Objective: To synthesize an enantiomerically enriched primary amine from an aldehyde using tert-butanesulfinamide.

Materials:

  • Aldehyde (1.0 equiv)

  • (R)- or (S)-tert-butanesulfinamide (1.0 equiv)

  • Titanium (IV) ethoxide (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Grignard reagent (e.g., MeMgBr, 2.0 equiv)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Workflow Diagram:

G cluster_1 Asymmetric Amine Synthesis Workflow Start Aldehyde + (R)-tert-butanesulfinamide Step1 Condensation with Ti(OEt)₄ in THF Start->Step1 Intermediate1 N-sulfinyl imine Step1->Intermediate1 Step2 Diastereoselective addition of Grignard reagent Intermediate1->Step2 Intermediate2 Sulfinamide adduct Step2->Intermediate2 Step3 Acidic workup (HCl) to cleave auxiliary Intermediate2->Step3 Product Chiral Primary Amine Step3->Product Purification Purification by column chromatography Product->Purification Final Enantiomerically Enriched Amine Purification->Final

Caption: Step-by-step workflow for the asymmetric synthesis of a chiral amine.

Procedure:

  • Formation of the N-sulfinyl imine: To a solution of the aldehyde (1.0 equiv) and tert-butanesulfinamide (1.0 equiv) in anhydrous THF, add titanium (IV) ethoxide (1.5 equiv) at room temperature. Stir the mixture for 1-3 hours until the reaction is complete (monitored by TLC).

  • Diastereoselective addition: Cool the reaction mixture to -78 °C and slowly add the Grignard reagent (2.0 equiv). Stir for 3-5 hours at this temperature.

  • Quenching and workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and then filter through a pad of celite.

  • Auxiliary cleavage: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and add a solution of HCl in methanol. Stir for 1 hour.

  • Isolation and purification: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the desired chiral amine.

  • Stereochemical analysis: The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or by NMR analysis of a diastereomeric derivative.

Conclusion

While this compound is an achiral molecule, the sulfonamide functional group serves as an excellent platform for the design and synthesis of a wide range of chiral reagents. Chiral sulfonamide-based ligands, auxiliaries, and catalysts have proven to be invaluable tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds for research, drug discovery, and materials science. By understanding the principles of stereochemical control and utilizing the appropriate chiral sulfonamide derivative, researchers can effectively navigate the challenges of asymmetric synthesis and achieve their desired stereochemical outcomes.

References

  • SIELC Technologies. N-Ethyl-2-methylbenzenesulfonamide. [Link]

  • Rowland, G. B., et al. (2011). Chiral Sulfinamide/Achiral Sulfonic Acid Cocatalyzed Enantioselective Protonation of Enol Silanes. Organic Letters, 13(13), 3308-3311. [Link]

  • Li, G., et al. (2011). Asymmetric synthesis of sulfinamides using (-)-quinine as chiral auxiliary. PubMed, 2011, 2011. [Link]

  • Wang, Z., et al. (2025). Synthesis of chiral N-free sulfinamides by asymmetric condensation of stable sulfinates and ammonium salts. Chemical Communications. [Link]

  • Davis, F. A., & Lal, G. S. (1988). Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. Drexel University. [Link]

  • Li, G., et al. (2011). Asymmetric Synthesis of Sulfinamides Using (−)-Quinine as Chiral Auxiliary. The Journal of Organic Chemistry, 76(18), 7432-7439. [Link]

  • Plevova, K., et al. (2021). Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary. The Journal of Organic Chemistry, 86(23), 16295-16307. [Link]

  • Skwierawska, A., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4379-4444. [Link]

  • Skwierawska, A., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PubMed Central, 120(10), 4379-4444. [Link]

  • Wang, Y., et al. (2023). Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective Hydrolysis. Journal of the American Chemical Society, 145(8), 4567-4574. [Link]

  • Flores-López, L. A., et al. (2000). Synthesis of Some New Chiral Sulfonamide Ligands. Synthetic Communications, 30(1), 147-154. [Link]

  • Wang, C., et al. (2021). Enantioselective Synthesis of Axially Chiral Sulfonamides via Atroposelective Hydroamination of Allenes. ACS Catalysis, 11(12), 7146-7153. [Link]

  • Wang, Y., et al. (2019). Practical Access to Axially Chiral Sulfonamides and Biaryl Amino Phenols via Organocatalytic Atroposelective N-alkylation. PubMed, 10(1), 3051. [Link]

  • Flores-López, L. A., et al. (2000). Synthesis of Some New Chiral Sulfonamide Ligands. ResearchGate. [Link]

  • Ota, Y., et al. (2019). Catalytic Enantioselective Synthesis of N–C Axially Chiral Sulfonamides through Chiral Palladium-Catalyzed N-Allylation. The Journal of Organic Chemistry, 84(11), 7354-7362. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Kano, T., et al. (2023). Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles. PubMed, 62(18), 7542-7546. [Link]

  • Wang, Y., et al. (2024). Synthesis of chiral sulfilimines by organocatalytic enantioselective sulfur alkylation of sulfenamides. PubMed Central. [Link]

  • Ordóñez, M., & Cativiela, C. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 51(1), 26-37. [Link]

  • Scite.ai. Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles. [Link]

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  • PubChemLite. N-(2-hydroxyethyl)benzenesulfonamide. [Link]

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Safety Operating Guide

Proper Disposal of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (CAS No. 59724-60-6). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical entities we handle. This document is designed to provide clear, actionable procedures rooted in established safety protocols and regulatory compliance, ensuring the protection of personnel and the environment.

Hazard Identification and Immediate Precautions

This compound is classified as a hazardous substance. The primary risks associated with this compound are:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Before handling this compound, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) and to be fully trained on the chemical hazards in your laboratory.[1][2][3]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound to minimize exposure:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile glovesProvides a barrier against skin contact, which can cause irritation.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hoodPrevents inhalation of dust or aerosols, which may cause respiratory tract irritation.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Small Spills (Solid)

For small spills of solid this compound:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 1.1.

  • Containment: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or dry earth. Avoid raising dust.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, appropriate waste container (see Section 3).

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spills

For large spills, or any spill you are not equipped or trained to handle:

  • Evacuate Immediately: Alert all personnel and evacuate the laboratory.

  • Isolate the Area: Close the doors to the laboratory and post a warning sign.

  • Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Provide them with the identity of the spilled material and any other relevant information from the SDS.

Waste Collection and Storage

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[4][5]

Waste Container Selection
  • Primary Container: Use a container that is compatible with aromatic sulfonamides. High-density polyethylene (HDPE) or glass containers are recommended.[6][7] For aromatic solvents, fluorinated HDPE containers provide an enhanced barrier.[6][8] The container must be in good condition, with no leaks or cracks, and have a tightly sealing lid.[9][10]

  • Secondary Containment: All waste containers must be stored in a secondary containment bin or tray to contain any potential leaks.[4][9]

Labeling Requirements

Proper labeling is a critical component of safe waste management and is required by regulatory bodies like the EPA.[11] The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other constituents of the waste stream.

  • The approximate concentration of each component.

  • The relevant hazard pictograms (e.g., irritant).[12]

  • The date accumulation started.

  • The name and contact information of the generating researcher or lab.

Storage Procedures
  • Segregation: Store waste this compound away from incompatible materials. While specific incompatibility data for this compound is limited, as a precaution, it should be segregated from strong oxidizing agents, strong acids, and strong bases.

  • Location: Store waste in a designated satellite accumulation area within the laboratory, away from sinks and drains.[4]

  • Closure: Keep waste containers closed at all times except when adding waste.[9][11]

Formal Disposal Pathway

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[5][11] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[9]

The following workflow outlines the decision-making process for the final disposal of this chemical waste:

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Generation of Waste (e.g., unused product, contaminated labware) B Select Compatible Container (HDPE or Glass) A->B C Label Container with Hazardous Waste Tag B->C D Store in Designated Satellite Accumulation Area with Secondary Containment C->D E Request Waste Pickup from EHS D->E F EHS Collection from Laboratory E->F Lab to EHS Handoff G Consolidation at Central Accumulation Area F->G H Manifesting and Off-site Shipment G->H I Final Disposal at a Licensed Treatment, Storage, and Disposal Facility (TSDF) H->I

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedure:
  • Collection: Collect all waste streams containing this compound in a properly selected and labeled hazardous waste container as described in Section 3.

  • Storage: Store the sealed container in your lab's designated satellite accumulation area.

  • Pickup Request: Once the container is full (approximately 80% capacity) or has been in accumulation for the maximum time allowed by your institution (typically 9-12 months), submit a chemical waste pickup request to your institution's EHS department.[9][11][13]

  • EHS Management: The EHS department will then take custody of the waste, ensure it is properly manifested, and arrange for its transportation to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for final destruction, typically via incineration.[14]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that your research advances science without compromising safety or environmental integrity.

References

  • Choosing the Best Bottles for Chemical Storage. (2024, January 24). Royal Chemical. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US Environmental Protection Agency. Retrieved from [Link]

  • Studies on sulfonamide degradation products. ResearchGate. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Retrieved from [Link]

  • Selecting the Right Container. Lab Procurement Services. Retrieved from [Link]

  • Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry. Environmental Protection. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • Chemical Storage Containers: Your Guide To Outdoor DG Storage. (2023, March 15). Storemasta Blog. Retrieved from [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Retrieved from [Link]

  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Guide for Managing Dangerous Waste. Washington State Department of Ecology. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources. Retrieved from [Link]

  • Chemical Storage Containers: IBC Totes, Drums & Safe Solutions. DENIOS Inc. Retrieved from [Link]

  • RCRA. Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • OSHA Chemical Hazards And Communication. (2022, October 5). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • 10-Pack 500ml Fluorinated HDPE Bottles - Chemical-Resistant Containers For Solvents, Lab, Science & Pharma Storage. (2026, January 23). villa-nova-gifhorn.de. Retrieved from [Link]

  • Reminder: Managing Chemical Waste in Labs. (2017, January 31). ScholarBlogs. Retrieved from [Link]

  • Disposal of Solid Chemicals in the Normal Trash. Lafayette College Public Safety. Retrieved from [Link]

  • Chemical Compatibility Chart. Retrieved from [Link]

  • Chemical Compatibility Chart. Sterlitech Corporation. Retrieved from [Link]

  • N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide, 95+ Purity%, C9H13NO3S, 5 grams. Retrieved from [Link]

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Personal protective equipment for handling N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 59366-88-8 | Class: Functionalized Sulfonamide Intermediate

Executive Safety Summary

Status: Research Chemical / Intermediate Primary Hazard Assumption: As a Senior Application Scientist, I apply the Precautionary Principle here. While specific toxicological data for this exact CAS is often limited in public repositories, its structural class (benzenesulfonamide derivatives) dictates that we treat it as a Skin/Eye Irritant (Category 2) and a Potential Sensitizer .

The "Why" Behind the Protocol: Sulfonamide moieties are polar and can penetrate skin. The N-methyl and hydroxyethyl substitutions increase solubility in organic solvents, potentially facilitating dermal absorption.[1] Therefore, standard "safety glasses and latex" are insufficient .[1] This protocol upgrades you to a Zero-Contact standard.[1]

Risk Assessment & PPE Matrix

The following matrix is designed to prevent not just acute exposure, but also "trace migration"—the invisible spread of chemicals from glove to handle to keyboard.[1]

Protection ZoneRecommended EquipmentTechnical Rationale (The Science)
Respiratory Certified Fume Hood (Face velocity: 100 fpm)Vapor/Aerosol Control: Heating or vigorous mixing can generate mists. The sulfonamide group can cause respiratory sensitization in susceptible individuals.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Splash Defense: Safety glasses have gaps. If this viscous intermediate splashes, it adheres to skin/eyes.[1] Goggles provide a complete seal.[1]
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil minimum)Permeation Resistance: Latex is permeable to many organic intermediates. Nitrile offers superior resistance to sulfonamides.[1] Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.[1]
Dermal (Body) Lab Coat (Cotton/Poly) + Closed-toe Shoes Absorbency vs. Repellency: Standard coats absorb small splashes, keeping them off skin. For larger scale (>100g), add a Tyvek apron.[1]
Operational Workflow: The "Zero-Contact" Method[1]

This workflow is designed to be a self-validating system.[1] If you follow the steps, you automatically verify safety at each checkpoint.

Phase A: Preparation (The "Clean" Zone)
  • Glove Check: Don inner gloves (bright color, e.g., orange) and outer gloves (standard blue/purple).[1] Validation: If you see the inner color, your outer barrier is compromised.[1]

  • Static Control: Sulfonamides can be sticky or electrostatic solids/viscous liquids. Use an antistatic gun or wipe on your spatula/weighing boat before starting to prevent "fly-away" particles.[1]

Phase B: Active Handling (The "Hot" Zone)
  • Weighing:

    • Perform inside the fume hood.[1]

    • Use a disposable weighing boat.[1]

    • Critical Step: If the substance is a viscous liquid, do not pour.[1] Use a wide-bore pipette or a disposable spatula to transfer.[1] Pouring leads to drips on the thread of the bottle, which causes long-term contamination.[1]

  • Reaction Setup:

    • Add solvent to the reagent, not vice-versa, to minimize splash risk.[1]

    • Solvent Choice: Note that chlorinated solvents (DCM) permeate nitrile quickly. If using DCM with this compound, change outer gloves every 15 minutes.[1]

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe all tools (spatulas, pipettes) with a solvent-soaked Kimwipe inside the hood before removing them.[1]

  • The "Beak" Method: Remove outer gloves by pinching the wrist (the "beak") and pulling inside out.

  • Wash: Wash hands with soap and cool water (hot water opens pores) immediately after leaving the lab.

Emergency Response & Waste Logistics
Spill Management ( < 50 mL/g)
  • Isolate: Mark the area.[1]

  • Neutralize: Cover with an absorbent pad (vermiculite or chemically inert pads).

  • Clean: Wipe area with Isopropanol or Ethanol (sulfonamides are generally soluble in alcohols).

  • Dispose: Place all cleanup materials in a sealed bag labeled "Hazardous Waste - Organic Solid/Liquid."

Waste Disposal Classification
  • Category: Non-Halogenated Organic Waste (unless mixed with halogenated solvents).

  • Labeling: Must explicitly list "N-(2-hydroxyethyl)-N-methylbenzenesulfonamide" to alert waste handlers of potential sulfonamide sensitivity.[1]

Decision Logic Visualization

This diagram illustrates the decision-making process for handling this specific compound, ensuring you choose the correct path based on the state of the chemical.

PPE_Logic Start START: Handling This compound StateCheck Assess Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Viscous Liquid / Solution StateCheck->Liquid Risk_Dust Risk: Dust Inhalation Solid->Risk_Dust Risk_Splash Risk: Splash & Adhesion Liquid->Risk_Splash PPE_Base Base PPE: Lab Coat + Goggles + Double Nitrile Gloves Risk_Dust->PPE_Base Risk_Splash->PPE_Base Control_Solid Control: Static Gun + Draft Shield Action Proceed with Synthesis in Fume Hood Control_Solid->Action Control_Liquid Control: Positive Displacement Pipette Control_Liquid->Action PPE_Base->Control_Solid If Solid PPE_Base->Control_Liquid If Liquid

Caption: Operational logic flow for determining specific handling controls based on the physical state of the sulfonamide derivative.

References
  • PubChem. Benzenesulfonamide Derivatives - Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Fisher Scientific. Safety Data Sheet: N-Methylbenzenesulfonamide (Class Analog). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Available at: [Link][2]

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.